molecular formula C10H13NO6S B1525888 3-Methanesulfonamido-4,5-dimethoxybenzoic acid CAS No. 1354949-93-1

3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Cat. No.: B1525888
CAS No.: 1354949-93-1
M. Wt: 275.28 g/mol
InChI Key: KYWRGYORRNKLFJ-UHFFFAOYSA-N
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Description

3-Methanesulfonamido-4,5-dimethoxybenzoic acid (CAS 1354949-93-1) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C10H13NO6S and a molecular weight of 275.28 g/mol . Its structure integrates a benzoic acid core with 4,5-dimethoxy substitutions and a critical methanesulfonamido (mesyl) group at the 3-position. The mesyl group is a significant functional moiety in medicinal chemistry, often used to modulate a compound's physicochemical properties and binding affinity, making it a valuable scaffold for drug discovery . The dimethoxybenzoic acid core is a common building block in synthesizing more complex molecules, including potential pharmaceuticals. For instance, related dimethoxybenzoic acid derivatives are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as gastric motility drugs and compounds with anticancer properties . Researchers may utilize this specific chemical in hit-to-lead optimization, as a precursor in organic synthesis, or in the development of novel bioactive molecules. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Please note that this item may be temporarily out of stock. For detailed safety and handling information, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

3-(methanesulfonamido)-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-16-8-5-6(10(12)13)4-7(9(8)17-2)11-18(3,14)15/h4-5,11H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWRGYORRNKLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)NS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211853
Record name Benzoic acid, 3,4-dimethoxy-5-[(methylsulfonyl)amino]-
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Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-93-1
Record name Benzoic acid, 3,4-dimethoxy-5-[(methylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-dimethoxy-5-[(methylsulfonyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This compound, a substituted benzoic acid derivative, represents a key structural motif of interest to researchers in medicinal chemistry and drug development. The narrative within this document is structured to provide not only procedural steps but also the underlying scientific rationale for key experimental choices. We present a robust, self-validating workflow that begins with the strategic selection of a precursor, details a reliable synthetic protocol, and culminates in a multi-pronged analytical approach to confirm structural integrity and purity. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a practical and scientifically rigorous resource for preparing and validating this important chemical entity.

Introduction and Strategic Rationale

Substituted sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The target molecule, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, combines this critical sulfonamide functionality with a dimethoxybenzoic acid scaffold. This particular arrangement of functional groups makes it a valuable building block for constructing more complex molecules, potentially for screening as kinase inhibitors, antibacterial agents, or other therapeutic candidates.

The synthetic strategy outlined herein is predicated on efficiency, accessibility of starting materials, and chemical logic. The most direct and reliable pathway involves the conversion of a primary amine to a sulfonamide. Therefore, the commercially available precursor, 3-Amino-4,5-dimethoxybenzoic acid[1], was selected as the optimal starting point. The core transformation is the sulfonylation of the aromatic amino group using methanesulfonyl chloride. This reaction is well-established, high-yielding, and proceeds under mild conditions, making it an ideal choice for both small-scale research and larger-scale synthesis campaigns.

Synthetic Pathway and Protocol

The conversion of the primary amino group of the precursor to the target methanesulfonamide is achieved via nucleophilic attack on methanesulfonyl chloride. The reaction requires a non-nucleophilic base to quench the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine.

Synthesis Reaction Scheme

Synthesis_Pathway start 3-Amino-4,5-dimethoxybenzoic acid start->midpoint reagent product 3-Methanesulfonamido-4,5-dimethoxybenzoic acid midpoint->product midpoint->product   Methanesulfonyl Chloride   Pyridine, CH₂Cl₂   0 °C to RT

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Amino-4,5-dimethoxybenzoic acid (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 2M Hydrochloric Acid

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-Amino-4,5-dimethoxybenzoic acid (1.0 eq). Dissolve the solid in anhydrous DCM.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the cooled solution and stir for 10 minutes. The pyridine acts as both a solvent and an acid scavenger.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The use of a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the mixture again to 0 °C and slowly add 2M HCl to quench the reaction and neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2x), deionized water (1x), and brine (1x).

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a pure solid.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous proof of structure.

Characterization Workflow

Characterization_Workflow start Synthesized & Purified Product ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir hplc Purity Analysis (HPLC) start->hplc final Structurally Confirmed 3-Methanesulfonamido-4,5- dimethoxybenzoic acid ms->final Confirms Molecular Weight nmr->final Confirms C-H Framework ir->final Confirms Functional Groups hplc->final Determines Purity >95%

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a compound of interest in contemporary drug discovery and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical methodologies to present a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the determination of key physicochemical parameters. We delve into solubility, melting point, and acidity constant (pKa), alongside detailed spectroscopic analysis through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, a plausible synthetic route is proposed, providing a holistic view for the scientific community. All methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

3-Methanesulfonamido-4,5-dimethoxybenzoic acid (CAS Number: 1354949-93-1; Molecular Formula: C₁₀H₁₃NO₆S) is an aromatic carboxylic acid derivative featuring a methanesulfonamido and two methoxy substituents on the benzene ring. The interplay of the acidic carboxylic group, the electron-withdrawing sulfonamide moiety, and the electron-donating methoxy groups dictates its chemical behavior and physical properties. Understanding these properties is paramount for its application in medicinal chemistry, where such characteristics influence pharmacokinetics, pharmacodynamics, and formulation development.

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name 3-(Methylsulfonamido)-4,5-dimethoxybenzoic acid
CAS Number 1354949-93-1
Molecular Formula C₁₀H₁₃NO₆S
Molecular Weight 275.28 g/mol
Chemical Structure

Determination of Physicochemical Properties

The following sections outline detailed experimental protocols for the determination of solubility, melting point, and pKa. These protocols are based on established methods for analogous aromatic carboxylic acids and sulfonamides.

Solubility Profile

The solubility of a compound is a critical parameter, influencing its absorption and bioavailability.[1] The presence of both a polar carboxylic acid group and a sulfonamide group, along with the more nonpolar aromatic ring and methoxy groups, suggests a complex solubility profile. A tiered approach to solubility determination is recommended, starting with aqueous media at different pH values and extending to pharmaceutically relevant organic solvents.

This method offers high precision and accuracy for quantifying the concentration of the dissolved compound in a saturated solution.[2]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid into separate vials.

    • Add a defined volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, water, ethanol, DMSO) to each vial.

    • Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of the shake-flask method is considered the 'gold standard' for thermodynamic solubility data.[3]

  • Sample Processing:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant. For highly accurate measurements, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be performed, though potential adsorption to the filter should be assessed.[2]

  • HPLC Analysis:

    • Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

    • Inject the diluted sample onto a suitable HPLC system. A reverse-phase C18 column is a common starting point for aromatic acids.[4][5]

    • HPLC Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a predetermined λmax (e.g., 254 nm).

    • Quantify the concentration against a pre-established calibration curve of the compound.

HPLC_Solubility_Workflow cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis HPLC Analysis A Weigh Excess Solid B Add Solvent A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute Sample E->F G Inject into HPLC F->G H Quantify Concentration G->H

Caption: Workflow for HPLC-based solubility determination.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range.

The capillary method is a standard and widely accepted technique for accurate melting point determination.[6][7]

  • Sample Preparation:

    • Ensure the sample of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[8]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9]

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). This range is the melting point.

Acidity Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and receptor binding. The carboxylic acid group is the primary acidic center, while the sulfonamide proton is also weakly acidic.

In the absence of experimental data, computational methods can provide a reliable estimate of pKa. Density Functional Theory (DFT) calculations have been shown to correlate well with experimental pKa values for substituted benzoic acids.[4][10][11]

  • Sample Preparation:

    • Accurately weigh a sample of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • The solution should be of a known concentration (e.g., 0.01 M).

  • Titration:

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While experimental spectra are not publicly available, predicted spectra can be generated based on the chemical structure and data from similar compounds.[12][13]

Predicted ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (δ 12-13 ppm).

  • Sulfonamide Proton (-SO₂NH-): A singlet in the region of δ 9-11 ppm.

  • Aromatic Protons: Two singlets in the aromatic region (δ 7-8 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons (-OCH₃): Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.

  • Methanesulfonamido Methyl Protons (-SO₂CH₃): A singlet around δ 3.0-3.3 ppm, integrating to 3H.

Predicted ¹³C NMR Spectral Features:

  • Carboxylic Carbon (-COOH): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbons attached to the methoxy and sulfonamido groups will be significantly shifted.

  • Methoxy Carbons (-OCH₃): Signals around δ 55-62 ppm.

  • Methanesulfonamido Methyl Carbon (-SO₂CH₃): A signal around δ 40-45 ppm.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.[12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of compound.

Predicted Fragmentation Pattern (ESI-MS):

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 276.28. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 274.28. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[14][15]

MS_Fragmentation Parent [M+H]⁺ m/z 276.28 Fragment1 [M+H - SO₂]⁺ m/z 212.28 Parent->Fragment1 - SO₂

Caption: Predicted key fragmentation in positive ion ESI-MS.

Proposed Synthetic Pathway

While a specific synthesis for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is not widely published, a plausible route can be devised from commercially available starting materials based on established organic reactions, such as the N-sulfonylation of an amino group.[16][17]

Synthesis_Workflow cluster_synthesis Proposed Synthetic Route Start 3-Amino-4,5-dimethoxybenzoic acid Product 3-Methanesulfonamido-4,5-dimethoxybenzoic acid Start->Product N-Sulfonylation Reagent Methanesulfonyl chloride (in the presence of a base) Reagent->Product

Caption: A proposed synthetic workflow for the target compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. By leveraging data from analogous structures and outlining robust, validated experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies for determining solubility, melting point, and pKa, along with the detailed approaches to spectroscopic characterization, will enable scientists to thoroughly characterize this molecule and unlock its potential in various scientific endeavors, particularly in the realm of drug discovery and development.

References

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  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

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  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (2011, June 21). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

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  • ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

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  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

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Sources

Spectroscopic Blueprint of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a compound of interest, possessing a unique constellation of functional groups: a carboxylic acid, two methoxy ethers, and a methanesulfonamide. This arrangement makes it a potentially valuable scaffold in medicinal chemistry, where sulfonamides are a well-established pharmacophore.[1][2]

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to predicting its spectral behavior lies in identifying the distinct chemical environments of its atoms and the characteristic vibrational modes of its functional groups.

Caption: Figure 1. Annotated molecular structure of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] The predicted spectra are based on the distinct electronic environments of each proton and carbon nucleus.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the two methoxy groups, the sulfonamide N-H, the sulfonyl methyl group, and the carboxylic acid O-H.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~13.0 Broad Singlet 1H -COOH Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
~9.5 Broad Singlet 1H -SO₂NH- The sulfonamide proton is acidic, deshielded by the adjacent sulfonyl group, and often appears as a broad singlet.[3]
~7.4 Singlet 1H Ar-H6 This proton is ortho to the carboxylic acid group, which is electron-withdrawing, placing it downfield.
~7.2 Singlet 1H Ar-H2 This proton is ortho to the sulfonamido group. Its precise shift is influenced by the combined effects of all substituents.
~3.9 Singlet 3H C5-OCH₃ Methoxy protons typically appear as sharp singlets. Their chemical shifts are similar but may be distinguishable.
~3.8 Singlet 3H C4-OCH₃ Similar environment to the other methoxy group, resulting in a close chemical shift.

| ~3.0 | Singlet | 3H | -SO₂CH₃ | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded compared to a standard alkyl C-H. |

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow the exchange of acidic protons (like -COOH and -NH), making them more likely to be observed.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution.[4]

  • Data Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an excellent signal-to-noise ratio.

    • To confirm exchangeable protons (-COOH, -NH), a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the signals for these protons should disappear.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments, providing critical information about the carbon skeleton. Based on data from related trimethoxybenzoic and dimethoxybenzoic acids, the following shifts are predicted.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~167 C=O The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[5]
~152 C5-OCH₃ Aromatic carbon attached to an electron-donating methoxy group.
~148 C4-OCH₃ Aromatic carbon attached to an electron-donating methoxy group.
~139 C3-NHSO₂ Aromatic carbon attached to the nitrogen of the sulfonamide group.
~128 C1-COOH Quaternary aromatic carbon attached to the carboxylic acid group.
~115 C6 Protonated aromatic carbon.
~110 C2 Protonated aromatic carbon.
~56 -OCH₃ Methoxy carbons are shielded and appear in the 50-60 ppm range.[5]

| ~40 | -SO₂CH₃ | The methyl carbon of the methanesulfonamide group. |

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use the same high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is indispensable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. The spectrum of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is expected to be rich with distinct absorption bands.

Table 3: Predicted Major IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 2500 O-H stretch (very broad) Carboxylic Acid The characteristic broadness is due to strong intermolecular hydrogen bonding.
~3250 N-H stretch Sulfonamide The N-H stretch of a sulfonamide is typically a sharp to moderately broad peak in this region.
~3000 C-H stretch Aromatic Stretching vibrations of C-H bonds on the benzene ring.
~2950 C-H stretch Aliphatic (-OCH₃, -SO₂CH₃) Stretching vibrations for the methyl groups.
~1700 C=O stretch Carboxylic Acid A very strong and sharp absorption, characteristic of a carbonyl group.
~1600, ~1480 C=C stretch Aromatic Ring Skeletal vibrations of the benzene ring.
~1340 S=O stretch (asymmetric) Sulfonamide Sulfonamides exhibit two strong S=O stretching bands.[1]
~1250 C-O stretch Aryl Ether Asymmetric stretching of the Ar-O-CH₃ bond.

| ~1160 | S=O stretch (symmetric) | Sulfonamide | The second of the two characteristic S=O stretching bands.[1] |

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Formula: C₁₀H₁₃NO₇S

  • Molecular Weight: 291.28 g/mol

  • Predicted Molecular Ion Peak (M⁺•): m/z = 291

Under electron ionization, the molecule is expected to fragment in a predictable manner, providing a structural fingerprint.

Figure 2. Predicted EI-MS Fragmentation Pathway M [M]⁺• m/z = 291 frag1 [M - OCH₃]⁺ m/z = 260 M->frag1 - •OCH₃ frag2 [M - COOH]⁺ m/z = 246 M->frag2 - •COOH frag3 [M - SO₂CH₃]⁺ m/z = 212 M->frag3 - •SO₂CH₃ frag4 [M - NHSO₂CH₃]⁺ m/z = 196 frag2->frag4 - NH

Caption: Figure 2. Plausible fragmentation pathway under electron ionization conditions.

Table 4: Predicted Key Mass Fragments

m/z Value Proposed Fragment Rationale
291 [C₁₀H₁₃NO₇S]⁺• Molecular ion (M⁺•).
260 [M - OCH₃]⁺ Loss of a methoxy radical.
246 [M - COOH]⁺ Loss of the carboxylic acid group as a radical.
212 [M - SO₂CH₃]⁺ Cleavage of the N-S bond with loss of the methylsulfonyl radical.
196 [M - NHSO₂CH₃]⁺ Loss of the entire methanesulfonamido radical.

| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation itself. |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of the compound (or a derivatized, more volatile version like the methyl ester) in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of ~100 µg/mL.[4]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The GC will separate the analyte from any impurities.

    • As the analyte elutes from the GC column, it enters the MS ion source.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio, allowing for the identification of the molecular ion and key fragment ions.

Comprehensive Characterization Workflow

The confirmation of a novel molecular structure is not a single experiment but a logical, self-validating workflow. Each piece of spectroscopic data corroborates the others to build an undeniable case for the proposed structure.

Figure 3. Synthesis and Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation start Synthesis of Target Compound purify Purification (e.g., Recrystallization, Chromatography) start->purify ms Mass Spectrometry (Confirm Molecular Weight) purify->ms ir IR Spectroscopy (Confirm Functional Groups) ms->ir nmr NMR (¹H & ¹³C) (Elucidate C-H Framework) ir->nmr confirm Unambiguous Structure Confirmation nmr->confirm

Caption: Figure 3. A logical workflow from synthesis to unambiguous structural confirmation.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The predicted ¹H and ¹³C NMR data provide a clear map of the molecule's carbon-hydrogen framework, while the anticipated IR spectrum confirms the presence of all key functional groups. Finally, the predicted mass spectrum establishes the molecular weight and offers corroborating structural evidence through plausible fragmentation patterns. For any researcher undertaking the synthesis of this compound, the experimental data obtained should closely align with this predictive blueprint, providing a high degree of confidence in the final product's identity and purity.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Synthesis Crystal Structure and Spectral Properties of New Sulfonamides. Semantic Scholar. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

  • Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. ResearchGate. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

  • Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... ResearchGate. [Link]

  • 13C NMR Spectrum (PHY0064709). PhytoBank. [Link]

  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Biogeosciences. [Link]

  • Table S1: List of the analysed compounds and their appropriate m/z ratio and mass spectra factor (MSF). * indicate. Biogeosciences. [Link]

  • 3-Hydroxy-4,5-dimethoxybenzoic acid. NIST WebBook. [Link]

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A Guide to the Solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in organic solvents. Recognizing the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its characterization. It offers a detailed theoretical analysis of the compound's structural attributes and their expected influence on solubility, alongside robust, step-by-step protocols for empirical solubility determination. By synthesizing established principles of physical chemistry with practical laboratory methods, this guide equips researchers with the necessary tools to generate reliable solubility profiles, a critical step in drug development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of pharmaceutical development. It governs critical processes such as synthesis, purification, crystallization, and the formulation of dosage forms. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a substituted benzoic acid derivative, presents a unique combination of functional groups that dictate its interactions with different solvent environments.

A thorough investigation of this compound reveals a notable lack of published solubility data. This guide is therefore structured not as a repository of existing data, but as a proactive, methodological resource. It is designed to empower researchers to:

  • Predict the solubility behavior of the target compound based on its molecular structure.

  • Systematically measure its solubility in a range of relevant organic solvents.

  • Interpret the empirical data within a sound theoretical framework.

This document will first delve into the theoretical underpinnings of solubility, focusing on the specific contributions of the methoxy, carboxylic acid, and sulfonamido moieties. Subsequently, it will provide detailed, field-proven experimental protocols for the quantitative determination of solubility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid offers several clues to its potential solubility behavior.

Analysis of Functional Groups and Their Influence
  • Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). The acidity of this group (pKa) is a critical factor; in basic solvents, salt formation can dramatically increase solubility.

  • Dimethoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence on the benzene ring increases the overall polarity of the molecule compared to unsubstituted benzoic acid. These groups will contribute favorably to interactions with polar solvents.

  • Methanesulfonamido Group (-NHSO₂CH₃): This is a key functional group with a significant impact on solubility. The sulfonamide moiety is highly polar and contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the sulfonyl oxygens). This group is known to increase aqueous solubility and will strongly favor interactions with polar solvents. The acidity of the sulfonamido proton can also play a role in certain solvent systems.

The Impact of Substituents on Acidity and Solubility

The electronic effects of substituents on the benzene ring influence the acidity of the carboxylic acid group, which in turn affects solubility. Electron-donating groups generally decrease acidity, while electron-withdrawing groups increase it.[1][2]

  • Methoxy groups (-OCH₃) are electron-donating through resonance but electron-withdrawing through induction. Their net effect depends on their position.

  • The methanesulfonamido group is generally considered electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid compared to benzoic acid itself.[3] A lower pKa (stronger acid) can enhance solubility in solvents that can accept a proton.

Based on this analysis, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is predicted to be a polar molecule with a preference for polar organic solvents. Its solubility is likely to be low in non-polar solvents like alkanes and aromatic hydrocarbons.

Experimental Determination of Solubility

Given the lack of existing data, empirical determination is essential. The following section provides detailed protocols for accurately measuring the solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The choice of method depends on the required accuracy, throughput, and available equipment.

The Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[4]

  • Preparation: Add an excess amount of solid 3-Methanesulfonamido-4,5-dimethoxybenzoic acid to a series of vials, each containing a known volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation: Determine the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the shake-flask method coupled with HPLC analysis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vial B Seal and shake at constant temperature (24-48h) A->B C Settle excess solid B->C D Filter supernatant (0.22 µm) C->D E Dilute sample accurately D->E F Analyze concentration via HPLC E->F G G F->G Calculate Solubility (mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

High-Throughput Screening (HTS) Methods

For rapid screening across a larger number of solvents, kinetic solubility methods can be employed. These methods, often utilizing a DMSO stock solution, are faster but may not represent true equilibrium solubility.[5]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).

  • Solvent Addition: In a 96-well plate, add the test organic solvents to the wells.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each well and mix.

  • Precipitation Monitoring: Monitor the wells for the appearance of turbidity or precipitation over a set period (e.g., 2 hours) using a plate reader capable of nephelometry.

  • Data Analysis: The concentration at which precipitation is first observed is considered the kinetic solubility limit.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Predicted Physicochemical Properties

While experimental values are pending, computational tools can provide estimates for key properties that influence solubility.

PropertyPredicted ValueSignificance
pKa (Carboxylic Acid) ~3.5 - 4.5Indicates acidity; a lower pKa suggests higher solubility in basic solvents.
logP ~1.5 - 2.5Represents lipophilicity; a lower logP suggests better solubility in polar solvents.
Melting Point > 180 °CA higher melting point often correlates with lower solubility due to stronger crystal lattice energy.

Note: These values are estimations based on the structure and data from similar compounds and should be confirmed experimentally.

Comparative Solubility in Common Organic Solvents (Hypothetical Data)

The table below provides a template for presenting experimentally determined solubility data. The values are hypothetical and serve as an illustrative example.

SolventSolvent PolarityH-BondingSolubility at 25°C (mg/mL)
Methanol Polar ProticDonor/AcceptorHigh
Ethanol Polar ProticDonor/AcceptorHigh
Acetone Polar AproticAcceptorModerate
Ethyl Acetate Polar AproticAcceptorModerate-Low
Acetonitrile Polar AproticAcceptorModerate
Dimethyl Sulfoxide (DMSO) Polar AproticAcceptorVery High
Toluene Non-polarNoneVery Low
Hexane Non-polarNoneInsoluble

This structured presentation allows for rapid assessment of the compound's solubility profile and aids in solvent selection for various applications. The relationship between solvent properties and solubility is visualized below.

G cluster_solute 3-Methanesulfonamido-4,5-dimethoxybenzoic acid cluster_solvents Solvent Properties Solute Polar Functional Groups (-COOH, -SO2NH-, -OCH3) Polar Polar Solvents (e.g., Methanol, DMSO) Solute->Polar Favorable Interactions (H-Bonding, Dipole-Dipole) = HIGH SOLUBILITY NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Unfavorable Interactions = LOW SOLUBILITY

Caption: Relationship between Solute Polarity and Solvent Type.

Conclusion

This guide provides the essential theoretical and practical framework for characterizing the organic solvent solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. By understanding the contributions of its distinct functional groups and applying rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their development programs. The protocols and principles outlined herein are designed to be robust and adaptable, ensuring the generation of high-quality, reliable solubility profiles that will inform and accelerate the journey from discovery to application.

References

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • R Discovery. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Available at: [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Available at: [Link]

  • Filo. (2025). Effect of substituents on acidity of benzoic acids. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Available at: [Link]

  • PMC - NIH. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Available at: [Link]

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The Strategic Utility of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a highly functionalized aromatic scaffold that has emerged as a valuable intermediate. Its unique arrangement of a carboxylic acid, a sulfonamide, and two electron-donating methoxy groups provides a versatile platform for a variety of chemical transformations. This guide delves into the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development. Its structural framework is particularly relevant in the synthesis of pharmaceutically active compounds, where precise control over functional group manipulation is critical.[1]

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The characteristics of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid are summarized below.

PropertyValue
CAS Number 1354949-93-1, 1483260-21-4[2]
Molecular Formula C10H13NO6S[2]
Molecular Weight 275.28 g/mol
IUPAC Name 3-Methanesulfonamido-4,5-dimethoxybenzoic acid[2]
Appearance Typically an off-white to white solid
Solubility Soluble in many polar organic solvents like DMF, DMSO; limited solubility in water

Note: Spectroscopic data such as NMR (¹H, ¹³C), IR, and Mass Spectrometry are critical for identity confirmation and should be obtained for each batch. Commercial suppliers often provide a Certificate of Analysis (CoA) with this information.[3]

Synthesis of the Building Block

The preparation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid typically starts from a more readily available substituted benzoic acid, such as 3,4-dimethoxybenzoic acid or 3-hydroxy-4,5-dimethoxybenzoic acid.[4][5] The synthesis involves a sequence of standard aromatic transformations. A representative synthetic route is outlined below:

G cluster_0 Synthetic Pathway A 3,4-Dimethoxybenzoic Acid B 4,5-Dimethoxy-3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 3-Amino-4,5-dimethoxybenzoic Acid B->C Reduction (e.g., H₂, Pd/C or Fe/HCl) D 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid C->D Sulfonylation (MsCl, Pyridine)

Caption: A common synthetic route to the target building block.

This multi-step process leverages fundamental organic reactions. The initial nitration introduces a nitro group, which is then reduced to an amine. The resulting amino group is subsequently acylated with methanesulfonyl chloride (MsCl) to form the desired sulfonamide. Each step requires careful optimization of reaction conditions to ensure high yield and purity.

Reactivity and Strategic Applications

The synthetic utility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid stems from the differential reactivity of its functional groups. The carboxylic acid is the primary site for elaboration, most commonly through amide bond formation.

Amide Bond Formation: The Cornerstone of its Utility

The carboxylic acid moiety is readily activated for coupling with a wide range of primary and secondary amines. This transformation is one of the most frequently used reactions in medicinal chemistry.[6] The choice of coupling reagent is critical and depends on the substrate's complexity, scale, and the need to avoid side reactions like epimerization.

Commonly employed coupling reagents include:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to improve efficiency and suppress side reactions.[6]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are highly efficient and are staples in both solution-phase and solid-phase synthesis.[7]

  • Phosphonium Salts: BOP and PyBOP are also effective activators for amide bond formation.

The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine.[8]

G cluster_0 Amide Coupling Workflow A 3-Methanesulfonamido- 4,5-dimethoxybenzoic acid C Activated Intermediate (e.g., O-Acylurea, Active Ester) A->C Activation Step B Coupling Reagent (e.g., HATU, DIC) B->C Activation Step E Target Amide Product C->E Coupling Step D Amine (R-NH₂) D->E Coupling Step

Caption: General workflow for amide bond formation.

Case Study: Intermediate in the Synthesis of Tamsulosin

A prominent application of a structurally related building block is in the synthesis of Tamsulosin, an α1a-selective alpha blocker used to treat benign prostatic hyperplasia (BPH).[9] While Tamsulosin itself features a benzenesulfonamide rather than a benzoic acid, the synthetic strategies for coupling key fragments are highly relevant. The core chemistry often involves the formation of an amide or a direct amine linkage to a sulfonamide-containing aromatic ring.

For instance, the synthesis of Tamsulosin involves coupling an amine, (R)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide, with an ethoxyphenoxy ethyl derivative.[10][11] This key step highlights the importance of sulfonamide-containing aromatic building blocks in constructing complex pharmaceutical agents. The reaction is typically an N-alkylation performed in the presence of a base.[11]

Representative Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general, robust method for coupling 3-Methanesulfonamido-4,5-dimethoxybenzoic acid with a generic primary amine.

Materials:

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.2 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[7]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The causality for this slow addition is to control the exotherm and maintain a neutral pH, which is crucial for preventing the degradation of the coupling reagent and minimizing side reactions.[7]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous workup serves to remove unreacted starting materials, the DIPEA salt, and water-soluble byproducts.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Self-Validation: The purity and identity of the final product must be confirmed by HPLC, LC-MS, and NMR spectroscopy to validate the success of the protocol.

Conclusion and Future Outlook

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a potent and versatile building block for organic synthesis. Its well-defined reactive handles, particularly the carboxylic acid, allow for reliable and high-yielding coupling reactions to build molecular complexity. Its application is especially pronounced in the field of drug discovery, where the sulfonamide and dimethoxy-substituted phenyl ring can serve as a key pharmacophore or a scaffold for further diversification. As the demand for novel, structurally complex small molecules continues to grow, the strategic deployment of such pre-functionalized, high-value building blocks will remain a cornerstone of efficient and innovative chemical synthesis.

References

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A Medicinal Chemist's Guide to 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a unique chemical entity that, while not extensively documented in current literature, presents a compelling scaffold for medicinal chemistry exploration. This guide deconstructs the molecule into its core pharmacophoric components—the benzoic acid backbone, the dimethoxy-substituted aromatic ring, and the methanesulfonamido group. By analyzing structure-activity relationships (SAR) of analogous compounds, we project its potential applications in oncology, infectious diseases, and inflammatory conditions. This document serves as a technical roadmap for researchers, providing not only a theoretical framework for the compound's potential but also actionable synthetic and biological evaluation protocols to guide its development from a chemical curiosity into a potential therapeutic lead.

Molecular Profile and Synthetic Accessibility

The foundational step in evaluating any new chemical entity is to understand its structure and develop a reliable synthetic route. The title compound, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, possesses a decorated benzene ring that offers multiple points for interaction with biological targets.

Chemical Structure:

  • IUPAC Name: 3-(Methylsulfonamido)-4,5-dimethoxybenzoic acid

  • Molecular Formula: C₁₀H₁₃NO₆S

  • Molecular Weight: 275.28 g/mol

  • Key Features:

    • An acidic carboxylic acid group, capable of forming salt bridges and hydrogen bonds.

    • Two electron-donating methoxy groups, which increase electron density on the ring and influence lipophilicity and metabolic stability.

    • A methanesulfonamido group, a potent hydrogen bond donor and acceptor, which is a common feature in many successful drugs.

Proposed Retrosynthetic Strategy

A plausible and efficient synthesis can be devised starting from commercially available 3-hydroxy-4-methoxybenzoic acid. This multi-step synthesis involves standard, well-established organic transformations, ensuring high accessibility for research laboratories.

Synthetic_Pathway SM 3-Hydroxy-4-methoxy benzoic acid INT1 Methyl 3-hydroxy-4- methoxybenzoate SM->INT1  Esterification  (MeOH, H₂SO₄) INT2 Methyl 4,5-dimethoxy- 3-nitrobenzoate INT1->INT2  Nitration  (HNO₃, H₂SO₄) INT3 Methyl 3-amino-4,5- dimethoxybenzoate INT2->INT3  Reduction  (Fe, NH₄Cl or H₂, Pd/C) FP 3-Methanesulfonamido-4,5- dimethoxybenzoic acid INT3->FP  1. Sulfonylation (MsCl, Pyridine)  2. Saponification (NaOH, H₂O)

Caption: Proposed synthetic route for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

This proposed pathway leverages robust and scalable reactions, making the compound readily available for biological screening and further derivatization. The intermediates themselves, such as 2-amino-4,5-dimethoxybenzoic acid derivatives, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Deconstruction of the Pharmacophore: Rationale for Bioactivity

The therapeutic potential of this molecule can be inferred by examining the known biological activities of its constituent functional groups.

Structural Component Associated Biological Activities Rationale and Supporting Evidence
Benzoic Acid Core Anti-inflammatory, Analgesic, AntimicrobialServes as a versatile scaffold and precursor for numerous active pharmaceutical ingredients (APIs), including NSAIDs and cardiovascular drugs[1][2]. Its carboxylic acid group is a key interaction point.
Dimethoxy Phenyl Ring Anticancer, Antimicrobial, Efflux Pump InhibitionMethoxy groups are crucial in many natural products and synthetic drugs. The 3,4,5-trimethoxy substitution pattern is a well-known feature in potent anticancer agents (e.g., combretastatin) and efflux pump inhibitors, suggesting the dimethoxy arrangement could confer similar properties[3][4][5].
Methanesulfonamido Group Anticancer, Kinase Inhibition, AntimicrobialThe sulfonamide moiety is a classic pharmacophore. It is present in a wide range of drugs, acting as a transition-state mimic or a hydrogen-bonding anchor. Its derivatives are known to inhibit key enzymes in cancer progression, such as VEGFR-2 and BRD4[6][7].

This unique combination of a proven scaffold (benzoic acid), bio-relevant substituents (dimethoxy groups), and a powerful pharmacophore (sulfonamide) suggests that 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is pre-organized for biological activity, particularly in oncology.

Predicted Therapeutic Applications and Target Classes

Based on the pharmacophoric analysis, we can hypothesize several high-priority therapeutic areas for investigation.

Anticancer Activity

The convergence of the sulfonamide and methoxy-phenyl motifs strongly points toward anticancer potential. Many successful kinase inhibitors and epigenetic modulators incorporate these features.

  • Potential Targets:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis. Sulfonamide-based compounds have shown significant promise as VEGFR-2 inhibitors[6].

    • BRD4 (Bromodomain-containing protein 4): As an epigenetic "reader," BRD4 is a key regulator of oncogenes like c-Myc. Sulfonamide derivatives have been successfully designed as potent BRD4 inhibitors for treating acute myeloid leukemia[7].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates Inhibitor Potential Inhibitor (Our Compound) Inhibitor->VEGFR2  Blocks  Activation PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK Pathway PKC->Ras Angiogenesis Angiogenesis (Tumor Blood Supply) Ras->Angiogenesis Promotes PI3K->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition.

Antimicrobial and Efflux Pump Inhibition

Bacterial resistance to antibiotics is a growing crisis. Efflux pumps are a major mechanism by which bacteria expel therapeutic agents. Structurally related trimethoxybenzoic acid derivatives have demonstrated the ability to inhibit these pumps, thereby restoring the efficacy of existing antibiotics[3]. The structural similarity of our target compound makes this a promising avenue for exploration.

A Roadmap for Future Research: Experimental Protocols

To translate theoretical potential into empirical data, a structured experimental workflow is essential. The following protocols provide a self-validating system for initial screening and validation.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Target Validation (If Active) synthesis Chemical Synthesis (See Protocol 4.1) purification Purification (Chromatography) synthesis->purification characterization Structural Verification (NMR, MS, HPLC) purification->characterization cytotoxicity Anticancer Screening (MTT Assay, Protocol 4.2) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay, Protocol 4.3) characterization->antimicrobial kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) cytotoxicity->kinase_assay Hit epigenetic_assay BRD4 Binding Assay (e.g., Thermal Shift) cytotoxicity->epigenetic_assay Hit efflux_assay Efflux Pump Inhibition Assay antimicrobial->efflux_assay Hit

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzoic acid framework stands as a cornerstone for the development of novel therapeutics. Its derivatives have found applications across a multitude of disease areas, from oncology to inflammatory conditions.[1][2] The strategic functionalization of the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of potent and selective drug candidates. This guide focuses on a particularly promising, yet underexplored, class of compounds: 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives.

The methanesulfonamide group is a critical pharmacophore, prized for its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature.[3] These characteristics make it a versatile functional group in the design of enzyme inhibitors and receptor modulators. When combined with the 4,5-dimethoxy substitution pattern on the benzoic acid core, a unique electronic and steric environment is created, offering new avenues for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of these novel derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives hinges on a reliable and efficient route to the key intermediate, 3-amino-4,5-dimethoxybenzoic acid. This precursor provides the necessary amino group for the subsequent introduction of the methanesulfonamide moiety.

Synthesis of the Key Precursor: 3-Amino-4,5-dimethoxybenzoic acid

A common and effective method for the preparation of 3-amino-4,5-dimethoxybenzoic acid begins with the nitration of 4,5-dimethoxybenzoic acid, followed by reduction of the nitro group.

Synthesis of 3-Amino-4,5-dimethoxybenzoic acid start 4,5-Dimethoxybenzoic acid intermediate1 3-Nitro-4,5-dimethoxybenzoic acid start->intermediate1 Nitration (e.g., HNO3/H2SO4) final_product 3-Amino-4,5-dimethoxybenzoic acid intermediate1->final_product Reduction (e.g., H2/Pd-C or Fe/HCl)

Caption: Synthetic route to the key precursor, 3-amino-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethoxybenzoic acid

  • Nitration: To a cooled (0-5 °C) solution of 4,5-dimethoxybenzoic acid in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated 3-nitro-4,5-dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

  • Reduction: The dried 3-nitro-4,5-dimethoxybenzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or iron powder in the presence of hydrochloric acid, is then introduced. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. After filtration to remove the catalyst (if applicable), the solvent is evaporated, and the resulting 3-amino-4,5-dimethoxybenzoic acid is purified by recrystallization.

Methanesulfonylation: Installation of the Key Pharmacophore

With the 3-amino-4,5-dimethoxybenzoic acid precursor in hand, the crucial methanesulfonamide group can be introduced via reaction with methanesulfonyl chloride.

Methanesulfonylation Reaction start 3-Amino-4,5-dimethoxybenzoic acid product 3-Methanesulfonamido-4,5-dimethoxybenzoic acid start->product reagent Methanesulfonyl Chloride reagent->product Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Final synthetic step to yield 3-methanesulfonamido-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

  • Reaction Setup: 3-Amino-4,5-dimethoxybenzoic acid is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as an acid scavenger.

  • Addition of Methanesulfonyl Chloride: The reaction mixture is cooled in an ice bath (0-5 °C). Methanesulfonyl chloride is then added dropwise to the stirred solution.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-methanesulfonamido-4,5-dimethoxybenzoic acid.

Biological Evaluation and Therapeutic Potential

While specific biological data for 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives are emerging, the broader class of sulfonamido-benzoic acids has shown significant promise in several therapeutic areas.[4] The unique combination of the methanesulfonamide and dimethoxybenzoic acid moieties suggests potential for activity in oncology, inflammation, and infectious diseases.

Potential as Anti-inflammatory Agents

A significant area of research for methanesulfonamide derivatives has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation with fewer gastrointestinal side effects than traditional NSAIDs.[3] The methanesulfonamido group can act as a key pharmacophore in this context. Furthermore, recent studies have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target implicated in inflammatory diseases like acute lung injury.[4]

Potential Target Therapeutic Indication Rationale based on Analogous Compounds
Cyclooxygenase-2 (COX-2)Inflammation, PainThe methanesulfonamide moiety is a known pharmacophore in selective COX-2 inhibitors.[3]
P2Y14 ReceptorAcute Lung Injury, Inflammation3-Sulfonamido benzoic acid derivatives have shown potent antagonism of this receptor.[4]
Anticancer and Cytotoxic Potential

The sulfonamide group is a well-established pharmacophore in oncology, present in several approved anticancer drugs.[3] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways involved in cancer progression, including carbonic anhydrases (CAs), which are often overexpressed in hypoxic tumors, and receptor tyrosine kinases (RTKs).[3][5]

Potential Target Therapeutic Indication Rationale based on Analogous Compounds
Carbonic Anhydrase IX (CAIX)Solid Tumors (e.g., glioblastoma)Sulfonamides are a known class of CAIX inhibitors.[3]
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)Various CancersThe benzenesulfonamide scaffold is found in kinase inhibitors.[5]
Anti-apoptotic Proteins (e.g., Mcl-1, Bfl-1)Lymphoma, other cancersSubstituted benzoic acid scaffolds have been developed as dual inhibitors of these proteins.[6]
Antimicrobial Activity

The history of sulfonamides is deeply rooted in their antibacterial properties. They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This selective targeting of a microbial pathway makes sulfonamides effective antimicrobial agents. Derivatives of aminobenzoic acids have also shown promising antibacterial and antifungal activities.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the potential anticancer activity of these novel derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., a panel of cell lines representing different tumor types) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Understanding the structure-activity relationships of 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives is crucial for optimizing their biological activity and drug-like properties. While specific SAR studies on this exact scaffold are limited, valuable insights can be drawn from related compound series.

SAR Core 3-Methanesulfonamido-4,5-dimethoxybenzoic acid Core Scaffold R1 Modification of the Sulfonamide Group (e.g., alkyl, aryl substitutions on the sulfur or nitrogen) Core->R1 R2 Modification of the Benzoic Acid (e.g., esterification, amidation) Core->R2 R3 Modification of the Methoxy Groups (e.g., alteration of size and electronics) Core->R3 R4 Substitution at other positions on the phenyl ring Core->R4

Caption: Key areas for SAR exploration on the 3-methanesulfonamido-4,5-dimethoxybenzoic acid scaffold.

  • The Sulfonamide Moiety: The nature of the substituent on the sulfonamide nitrogen can significantly impact activity. For instance, in some series of sulfonamide-based inhibitors, small alkyl groups are well-tolerated, while larger or more complex substitutions can lead to a loss of potency.[9]

  • The Carboxylic Acid: The carboxylic acid group is often a key interaction point with biological targets, forming salt bridges or hydrogen bonds. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. However, in many cases, the free carboxylic acid is essential for activity.[10]

  • The Methoxy Groups: The 4,5-dimethoxy substitution pattern plays a crucial role in defining the electronic and steric properties of the molecule. Altering these groups, for example, by replacing them with other alkoxy groups or halogens, can have a profound effect on target binding and selectivity.

  • Aromatic Ring Substitution: Further substitution on the phenyl ring can be explored to enhance potency and fine-tune physicochemical properties. The introduction of small, lipophilic groups or hydrogen bond acceptors/donors at available positions could lead to improved interactions with the target protein.

Conclusion and Future Directions

The 3-methanesulfonamido-4,5-dimethoxybenzoic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to accessing these compounds and their derivatives. Preliminary analysis based on structurally related molecules suggests a rich potential for biological activity in areas of significant unmet medical need, including inflammation, cancer, and infectious diseases.

Future research should focus on the synthesis of a diverse library of derivatives to systematically explore the structure-activity relationships. This will involve modifications at the sulfonamide, carboxylic acid, and methoxy groups, as well as the introduction of new substituents on the aromatic ring. Comprehensive biological screening of these compounds against a panel of relevant targets will be essential to identify lead candidates for further optimization. In silico modeling and structural biology studies will also play a crucial role in elucidating the molecular mechanisms of action and guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
  • CN116143667A - Production process of m-aminobenzoic acid ethyl ester mesylate.
  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.
  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules.
  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. PubMed Central.
  • Ma, S., Wang, M., Wu, Y., Meng, D., Zhang, B., Zhu, H., Yao, Y., Duan, Y., & Song, C. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed Central.
  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI.
  • Synthesis of 4-aminobenzoic acid derivatives 12–15.
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  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed.
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An In-depth Technical Guide to the Reactivity of the Methanesulfonamido Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methanesulfonamido group (–NHSO₂CH₃) is a crucial functional group in medicinal chemistry, frequently incorporated into benzoic acid derivatives to modulate their physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the reactivity of the methanesulfonamido group, offering insights into its electronic nature, directing effects in electrophilic aromatic substitution, and its participation in various chemical transformations. By understanding the intricate reactivity of this moiety, researchers can better design synthetic routes and predict the behavior of these compounds in both chemical and biological systems.

Introduction: The Significance of the Methanesulfonamido Moiety

The sulfonamide functional group is a cornerstone in drug design, with a rich history dating back to the discovery of sulfa drugs.[1] The methanesulfonamido group, a specific iteration of this class, offers a unique combination of properties that make it particularly valuable in the development of therapeutic agents. When appended to a benzoic acid scaffold, it can influence acidity, lipophilicity, and metabolic stability, and critically, it can serve as a key interaction point with biological targets.[2] Its presence is noted in a range of pharmaceuticals, from diuretics to anti-inflammatory agents and enzyme inhibitors.[3][4]

This guide will dissect the chemical behavior of the methanesulfonamido group within benzoic acid derivatives, providing a foundational understanding for its strategic manipulation in organic synthesis and drug development.

Electronic Properties and Acidity

The methanesulfonamido group is characterized by a nitrogen atom attached to a strongly electron-withdrawing methanesulfonyl group (–SO₂CH₃). This feature profoundly influences the electronic environment of the entire molecule.

Acidity of the N-H Bond

The proton on the nitrogen atom of the methanesulfonamido group is acidic due to the powerful inductive and resonance effects of the adjacent sulfonyl group.[5] This electron-withdrawing nature stabilizes the resulting conjugate base (anion) by delocalizing the negative charge over the two oxygen atoms and the nitrogen atom.

The pKa of the N-H proton in simple methanesulfonamide is approximately 10.87.[5] However, when attached to a benzoic acid ring, the electronic interplay between the two functional groups will further modulate this acidity. The position of the methanesulfonamido group on the benzoic acid ring (ortho, meta, or para) will have a discernible impact on the pKa of both the sulfonamide N-H and the carboxylic acid proton.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Resonance stabilization of the methanesulfonamido anion.

Reactivity in Electrophilic Aromatic Substitution

The methanesulfonamido group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[6] This is a consequence of its strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

While the nitrogen atom has a lone pair that can participate in resonance (+M effect), the potent electron-withdrawing capacity of the sulfonyl group diminishes this effect significantly. The overall impact is a net withdrawal of electron density from the ring.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Meta-directing nature of the methanesulfonamido group.

Key Chemical Transformations

The methanesulfonamido group can participate in a variety of chemical reactions, offering synthetic handles for further molecular elaboration.

N-Alkylation and N-Arylation

The acidic proton on the nitrogen can be removed by a suitable base to generate a nucleophilic anion, which can then be reacted with various electrophiles.

  • N-Alkylation: This is a common strategy to introduce alkyl substituents onto the sulfonamide nitrogen. Traditional methods often require strong bases, which may not be compatible with other functional groups.[7] A milder approach involves the use of silylated intermediates, such as N-(trimethylsilyl)methanesulfonamide, which enhance the nucleophilicity of the nitrogen.[7]

  • N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 1: Comparison of N-Alkylation Conditions

MethodBaseElectrophileConditionsCompatibility
TraditionalNaH, K₂CO₃Alkyl HalideOften requires heatingLimited by base-sensitive groups
Silylation-Alkyl HalideMilder conditionsBroader functional group tolerance
Hydrolysis

Sulfonamides are generally stable to hydrolysis. However, under certain conditions, the S-N bond can be cleaved.

  • Acidic Hydrolysis: Strong acidic conditions and elevated temperatures can lead to the hydrolysis of sulfonamides, although this is often a slow process.

  • Reductive Cleavage: More commonly, deprotection of a sulfonamide is achieved under reductive conditions, for example, using dissolving metal reductions (e.g., sodium in liquid ammonia).[8]

  • Metabolic Hydrolysis: In biological systems, enzymatic pathways can facilitate the cleavage of sulfonamides. For instance, glutathione (GSH) can mediate the cleavage of aryl sulfonamides, particularly those with electron-deficient aromatic rings.[9]

Use as a Protecting Group

The methanesulfonamido group can be employed as a protecting group for amines. The electron-withdrawing nature of the methanesulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom.[8][10] This protection is robust and stable to a wide range of reaction conditions. Deprotection, however, often requires harsh conditions, limiting its general applicability.[10]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Amine protection and deprotection workflow.

Experimental Protocols

The following protocols provide standardized procedures for key transformations involving the methanesulfonamido group.

Protocol for N-Alkylation of a Methanesulfonamido Benzoic Acid Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials and Reagents:

    • Methanesulfonamido benzoic acid derivative

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methanesulfonamido benzoic acid derivative.

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

    • Slowly add the alkyl halide to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol for the Synthesis of a Methanesulfonamido Benzoic Acid Derivative

This protocol describes the synthesis from the corresponding amino benzoic acid.

  • Materials and Reagents:

    • Amino benzoic acid derivative

    • Pyridine

    • Methanesulfonyl chloride (MsCl)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the amino benzoic acid derivative in a mixture of pyridine and DCM.

    • Cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (3x) to remove pyridine.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize or purify the crude product by column chromatography to obtain the desired methanesulfonamido benzoic acid derivative.

Conclusion

The methanesulfonamido group, when incorporated into benzoic acid derivatives, imparts a rich and varied reactivity profile. Its strong electron-withdrawing nature dictates its role as a meta-director in electrophilic aromatic substitution and contributes to the acidity of its N-H bond. This acidity, in turn, allows for further functionalization through N-alkylation and N-arylation reactions. While generally stable, the sulfonamide bond can be cleaved under specific reductive or metabolic conditions. A thorough understanding of these chemical properties is paramount for the rational design and synthesis of novel benzoic acid derivatives with tailored pharmacological profiles.

References

  • Benchchem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa.
  • Benchchem. The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide.
  • Benchchem. Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
  • CymitQuimica. CAS 3144-09-0: Methanesulfonamide.
  • Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

  • Kessler, W. V., & Jenkins, G. L. (1961). Synthesis of N-substituted methanedisulfonamides and N'-substituted methanedisulfonylureas. Journal of Pharmaceutical Sciences, 50, 842-844. [Link]

  • ACS Publications. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The Chemistry of Methanesulfonamide: A Deep Dive for Synthesis.
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  • YouTube. Protecting Groups for Amines: Sulfonamides. [Link]

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a multifaceted organic molecule that holds significant promise for exploration in medicinal chemistry and drug discovery. Its structure, which combines a benzoic acid moiety, a sulfonamide group, and methoxy substituents, suggests a potential for diverse biological activities. Benzoic acid and its derivatives are known for a wide range of pharmacological effects, while the sulfonamide group is a cornerstone of many antibacterial, antiviral, and anticancer drugs[1][2]. The dimethoxy substitution pattern can further influence the molecule's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial molecular modeling to the prediction of potential biological targets. The methodologies outlined herein are grounded in established scientific principles and computational techniques, ensuring a robust and insightful analysis of this promising compound.

Part 1: Molecular and Electronic Structure Analysis

A fundamental understanding of the three-dimensional structure and electronic properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is paramount for predicting its chemical behavior and biological interactions. Density Functional Theory (DFT) is a powerful quantum chemical method for this purpose[3][4].

Geometry Optimization and Conformational Analysis

The initial step involves determining the most stable three-dimensional arrangement of the atoms in the molecule.

Protocol for Geometry Optimization:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules[3].

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions[3].

  • Solvation Model: To simulate a more biologically relevant environment, incorporate a solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) using water as the solvent.

  • Calculation: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).

Rationale: The conformation of a molecule dictates its shape and how it can interact with biological macromolecules. The sulfonamide group, in particular, can exhibit different rotational isomers (conformers) that can influence its binding properties[3][5].

Part 2: Quantum Chemical Descriptors and Reactivity

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties and reactivity can be extracted.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.

Protocol for FMO and MEP Analysis:

  • Software: Use the output from the geometry optimization calculation in a visualization software like GaussView or Avogadro.

  • Analysis:

    • Visualize the HOMO and LUMO to identify the regions of electron density involved in potential reactions.

    • Generate the MEP surface, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

Rationale: FMO and MEP analyses provide a qualitative understanding of where the molecule is most likely to interact with other molecules, including biological targets[4]. For instance, the negatively charged regions on the MEP map, likely around the oxygen atoms of the carboxyl and sulfonyl groups, are potential hydrogen bond acceptors.

Part 3: Predicting Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6][7]. This is a cornerstone of in-silico drug discovery.

Target Selection

Based on the structural features of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, several classes of biological targets can be considered:

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of these enzymes.

  • Bacterial Dihydropteroate Synthase (DHPS): The target of sulfonamide antibacterial drugs[1].

  • Viral Proteases: Benzoic acid derivatives have been investigated as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease[6][7][8].

  • Tubulin: The 3,4,5-trimethoxyphenyl motif is a known feature of tubulin polymerization inhibitors[9]. Although our molecule is dimethoxy-substituted, this is a plausible target class to investigate.

Molecular Docking Protocol

Protocol for Molecular Docking:

  • Software: Utilize molecular docking software such as AutoDock Vina, Schrödinger's Glide, or MOE.

  • Ligand Preparation:

    • Use the optimized 3D structure of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid from the DFT calculations.

    • Assign appropriate atom types and charges.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for the amino acid residues.

  • Binding Site Definition: Define the docking grid box around the known active site of the target protein.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand within the active site.

  • Analysis:

    • Analyze the predicted binding energies (docking scores) to rank the different poses. More negative scores typically indicate stronger binding.

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Rationale: Molecular docking allows for the rapid screening of potential biological targets and provides a structural basis for understanding the molecule's mechanism of action at a molecular level[10]. The predicted binding mode can guide further optimization of the compound to improve its potency and selectivity.

Part 4: Synthesis and Characterization

While this guide focuses on theoretical and computational aspects, a brief outline of a plausible synthetic route and necessary characterization is essential for the practical realization of this molecule.

Proposed Synthetic Pathway

A potential synthetic route could start from 3,4-dimethoxybenzoic acid.

Workflow for Synthesis:

A 3,4-Dimethoxybenzoic Acid B Nitration (e.g., HNO3/H2SO4) A->B C 3-Nitro-4,5-dimethoxybenzoic Acid B->C D Reduction (e.g., H2, Pd/C or SnCl2) C->D E 3-Amino-4,5-dimethoxybenzoic Acid D->E F Sulfonylation (Methanesulfonyl chloride, Pyridine) E->F G 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid F->G

Caption: Proposed synthetic workflow for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Physicochemical and Structural Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Purpose
Nuclear Magnetic Resonance (NMR) To determine the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure in the solid state.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. By integrating quantum chemical calculations with molecular docking simulations, researchers can gain deep insights into the structural, electronic, and potential biological properties of this molecule. This in-silico approach allows for a rational, hypothesis-driven exploration of its therapeutic potential, ultimately accelerating the drug discovery and development process.

References

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  • Ritmaleni, et al. (2025). Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. Computational Biology and Medical, 111418. [Link]

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  • O'Boyle, N. M., et al. (2019). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 24(21), 3870. [Link]

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literature review of methanesulfonamido-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methanesulfonamido-Substituted Benzoic Acids: Synthesis, Biological Activity, and Drug Discovery Applications

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Methanesulfonamido-substituted benzoic acids represent a cornerstone in contemporary drug discovery, serving as a versatile and privileged scaffold for the development of novel therapeutic agents. The inherent structural features of this chemical class—combining the ionizable carboxylic acid of the benzoic acid ring with the hydrogen-bond donating capacity of the methanesulfonamide group—provide a unique combination of physicochemical properties that facilitate interactions with a wide array of biological targets.[1] This guide offers a comprehensive exploration of methanesulfonamido-substituted benzoic acids, delving into their synthesis, diverse biological activities, structure-activity relationships (SAR), and their burgeoning applications in the pharmaceutical landscape. For researchers, scientists, and drug development professionals, a deep understanding of this scaffold is paramount for designing potent, selective, and effective therapeutics for a multitude of diseases.

Synthetic Strategies: Building the Core Scaffold

The construction of methanesulfonamido-substituted benzoic acids is typically achieved through straightforward and robust synthetic routes. The most common and efficient method involves the reaction of a corresponding aminobenzoic acid derivative with methanesulfonyl chloride in the presence of a base. This reaction forms the stable sulfonamide linkage.

A representative synthetic protocol for a para-substituted derivative, 4-[(Methylsulfonyl)amino]benzoic acid, is detailed below. This foundational reaction can be adapted to synthesize ortho- and meta-isomers, as well as derivatives with various substituents on the aromatic ring, by selecting the appropriate starting aminobenzoic acid.

General Synthesis Pathway

The general reaction involves the nucleophilic attack of the amino group of an aminobenzoic acid ester on the electrophilic sulfur atom of methanesulfonyl chloride, followed by hydrolysis of the ester to yield the final carboxylic acid. Pyridine or another non-nucleophilic base is commonly used to scavenge the HCl byproduct.

G start Substituted Ethyl Aminobenzoate reagents Methanesulfonyl Chloride Pyridine, Dichloromethane start->reagents intermediate Ethyl (Methanesulfonamido)benzoate reagents->intermediate hydrolysis Base or Acid Hydrolysis (e.g., NaOH, H2O/EtOH) intermediate->hydrolysis product Methanesulfonamido-substituted Benzoic Acid hydrolysis->product P2Y14R_Pathway LPS LPS UDP_Glucose UDP-Glucose LPS->UDP_Glucose induces release P2Y14R P2Y14R UDP_Glucose->P2Y14R activates G_Protein Gq/i Protein Activation P2Y14R->G_Protein Signaling Downstream Signaling (e.g., MAPK, NF-κB) G_Protein->Signaling Inflammation Pro-inflammatory Cytokine Release (IL-6, TNF-α) Signaling->Inflammation Antagonist Compound 25l (3-Sulfonamido Benzoic Acid Deriv.) Antagonist->P2Y14R blocks

Caption: Mechanism of P2Y₁₄R antagonists in mitigating inflammation.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of the methanesulfonamido-benzoic acid scaffold. [1]Medicinal chemistry efforts have revealed key insights into how molecular modifications impact biological activity.

Key SAR Insights for MrgX1 Modulators

[2] For the 2-sulfonamido-N-benzamide series targeting the MrgX1 receptor, systematic modifications revealed critical structural requirements for potency:

  • Substitution on the Benzoic Acid Ring: 5-substituted analogs (with groups like methyl or ethoxy) were generally potent positive allosteric modulators (PAMs). In contrast, 4-substituted analogs were significantly less potent or inactive. This highlights the sensitivity of the binding pocket to the substitution pattern.

  • Amide Moiety: The nature of the group attached to the benzamide nitrogen is crucial. Different anilines and amines were tolerated, but their substitution patterns significantly influenced potency and pharmacokinetic properties.

  • Sulfonamide Group: While the core topic is methanesulfonamide, related studies showed that small alkyl groups like ethyl- and cyclopropyl-sulfonamides were also well-tolerated, suggesting some flexibility in this region. [2]

SAR_Diagram cluster_0 General Scaffold: 2-Sulfonamido-N-benzamide cluster_1 Key Modification Points & SAR Insights structure structure R1 R¹ Position (Benzoic Acid Ring) - 5-substitution (Me, OEt): Potent - 4-substitution: Inactive R2 R² Group (Sulfonamide) - Small alkyl groups (Me, Et) are favorable R3 R³ Group (Amide) - Substituted anilines tolerated - Influences potency and PK properties

Caption: Key SAR points for 2-Sulfonamido-N-benzamide MrgX1 modulators.

SAR for GPAT Inhibitors

[3] In the development of 2-(octanesulfonamido)benzoic acids as inhibitors of GPAT, in silico docking studies guided the synthetic strategy. [3]* Hydrophobic Substituents: The model predicted an unoccupied hydrophobic pocket near the C-4 and C-5 positions of the benzoic acid ring.

  • Improved Potency: Consequently, synthesizing analogs with hydrophobic substituents (e.g., biphenyl, alkylphenyl) at these positions led to a significant improvement in inhibitory activity. The most potent compound, 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, exhibited an IC₅₀ of 8.5 µM. [3]* Detrimental Substituents: Conversely, adding polar groups like hydroxyl or fluoro moieties resulted in a decrease in activity, validating the hydrophobic pocket hypothesis. [3]

Conclusion and Future Perspectives

The methanesulfonamido-substituted benzoic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its ability to engage in key molecular interactions like hydrogen bonding and salt bridges, has enabled the development of potent and selective modulators for a diverse set of biological targets. From non-opioid pain relief and anti-inflammatory agents to potential treatments for obesity and cancer, this chemical class continues to yield promising therapeutic candidates.

Future research will likely focus on further exploring the vast chemical space around this core, employing advanced computational methods to design next-generation inhibitors with improved pharmacokinetic profiles and enhanced selectivity. The continued application of this versatile scaffold holds significant promise for addressing unmet medical needs and delivering innovative medicines to patients worldwide.

References

  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Available from: [Link]

  • Malmstrom, R. D., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Egbujor, M. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules. Available from: [Link]

  • La Regina, G., et al. (2011). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Outlaw, V. K., et al. (2014). Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. MedChemComm. Available from: [Link]

  • Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available from: [Link]

  • De, A. U., et al. (2024). Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Available from: [Link]

  • Thirunarayanan, G. (2016). 4-(substituted phenylsulfonamido) benzoic acids. ResearchGate. Available from: [Link]

  • Kagechika, H., et al. (1998). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biological & Pharmaceutical Bulletin. Available from: [Link]

  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Advances in Medical and Pharmaceutical Sciences. Available from: [Link]

  • Hassan, G. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. Available from: [Link]

  • Khan, K. M., et al. (2025). Biological activities of sulfonamides. ResearchGate. Available from: [Link]

  • Gkeka, P., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi. Available from: [Link]

  • Google Patents. (1998). Preparation of methylsulfonylbenzoic acids.
  • Al-Rashood, S. T., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Mpiana, P. T., et al. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its chemical architecture is endowed with multiple functional groups that can be strategically manipulated to generate diverse libraries of compounds for drug discovery. The molecule features:

  • A carboxylic acid group, which is a prime handle for amide bond formation, one of the most fundamental and prevalent linkages in medicinal chemistry.[1]

  • A methanesulfonamido group, which can act as a hydrogen bond donor and acceptor, influencing compound solubility and target binding affinity.

  • Two methoxy groups on the phenyl ring, which can modulate the electronic properties of the molecule, impact metabolic stability, and provide vectors for interaction with biological targets.

This guide provides detailed protocols for the synthesis of key benzamide intermediates from this starting material, focusing on robust and widely applicable chemical transformations. The resulting N-substituted benzamides are prevalent structural motifs in a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.[2][3]

Core Synthetic Strategy: The Amide Coupling Reaction

The primary and most powerful synthetic transformation for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is the formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine. This reaction allows for the systematic introduction of a vast array of chemical substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

Generally, this transformation requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] Two principal and reliable strategies are employed for this purpose:

  • Two-Step Synthesis via an Acyl Chloride Intermediate: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The isolated or in-situ generated acyl chloride is then reacted with the desired amine.[5] This method is efficient and cost-effective but can be too harsh for sensitive or complex substrates.

  • One-Pot Synthesis with Coupling Reagents: This modern approach utilizes specialized reagents to facilitate the direct condensation of the carboxylic acid and amine in a single reaction vessel. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][6] This method is milder and generally preferred for more complex molecules.

The following diagram illustrates these two divergent, yet convergent, synthetic pathways.

Synthetic_Pathways General Synthetic Pathways for Amide Formation cluster_0 Route 1: Acyl Chloride Method cluster_1 Route 2: Direct Coupling Method Start 3-Methanesulfonamido- 4,5-dimethoxybenzoic Acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂, cat. DMF ActiveEster Activated Ester Intermediate (e.g., O-acylisourea) Start->ActiveEster + Amine, EDC, HOBt FinalProduct N-Substituted-3-methanesulfonamido- 4,5-dimethoxybenzamide AcylChloride->FinalProduct + Amine, Base ActiveEster->FinalProduct Amine Primary or Secondary Amine (R1R2NH)

Caption: Divergent pathways to synthesize target benzamides.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is divided into two stages: the formation of the acyl chloride and its subsequent reaction with an amine.

Step A: Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoyl Chloride

  • Materials:

    • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF), catalytic amount

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂ gases), suspend 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • While stirring, add thionyl chloride (1.5 eq) dropwise at room temperature.[5]

    • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping) to yield the crude 3-Methanesulfonamido-4,5-dimethoxybenzoyl chloride as a solid or oil. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Expert Insight: The addition of catalytic DMF accelerates the reaction by forming a small amount of the Vilsmeier reagent in situ, which is a more potent acylating agent. Using excess SOCl₂ as both reagent and solvent is also a viable, though more aggressive, alternative.[5]

Step B: Amidation with a Primary or Secondary Amine (e.g., 4-Chloroaniline)

  • Materials:

    • Crude 3-Methanesulfonamido-4,5-dimethoxybenzoyl chloride (from Step A)

    • 4-Chloroaniline (or other desired amine) (1.0-1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve the amine (e.g., 4-chloroaniline, 1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride (1.0 eq) from Step A in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5][6]

Protocol 2: Direct Amide Coupling using EDC and HOBt

This one-pot protocol is a milder alternative, suitable for a wider range of amine substrates.

  • Materials:

    • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

    • Desired primary or secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[6]

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.

Trustworthiness Note: The use of HOBt is critical. It reacts with the EDC-activated carboxylic acid to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and minimizes the risk of racemization if chiral amines are used, thereby ensuring a higher purity and yield of the target product.[1][6]

The general workflow for this robust direct coupling protocol is visualized below.

Workflow Experimental Workflow for Direct Amide Coupling A 1. Combine Acid, Amine, HOBt, & DIPEA in DMF B 2. Cool to 0°C A->B Ice Bath C 3. Add EDC Portion-wise B->C D 4. Warm to RT, Stir 12-24h C->D E 5. Monitor by TLC D->E F 6. Work-up: Dilute, Aqueous Washes E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/ Recrystallization) G->H I Final Product H->I

Caption: Step-by-step workflow for the EDC/HOBt coupling method.

Data Presentation & Characterization

The success of the synthesis is confirmed through rigorous analytical characterization. The following table provides representative data for a synthesized derivative.

ParameterData for N-(4-chlorophenyl)-3-(methanesulfonamido)-4,5-dimethoxybenzamide
Coupling Method Protocol 2 (EDC/HOBt)
Typical Yield 80-95%
Appearance White to off-white solid
Molecular Formula C₁₆H₁₇ClN₂O₅S
Molecular Weight 396.84 g/mol
Characterization ¹H NMR, ¹³C NMR: Confirm structural integrity and connectivity. Mass Spec (MS): Confirm molecular weight (e.g., ESI-MS m/z [M+H]⁺ at 397.1). HPLC: Determine purity (>95%).

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The N-substituted benzamide intermediates synthesized from 3-Methanesulfonamido-4,5-dimethoxybenzoic acid are of significant interest in modern drug discovery. The core scaffold, featuring the methoxy and sulfonamido-substituted phenyl ring, is a key pharmacophore in a number of biologically active molecules. Specifically, these structures serve as foundational building blocks for the development of:

  • Kinase Inhibitors: Many approved and investigational kinase inhibitors, which are crucial in oncology, feature substituted benzamide moieties that occupy the ATP-binding pocket of the target kinase. The substituents introduced via the amide coupling can be tailored to achieve potency and selectivity.[3]

  • Antimicrobial Agents: Certain sulfonamide-containing compounds have demonstrated potential as efflux pump inhibitors, which can help reverse antibiotic resistance in bacteria.[8]

  • CNS-Active Agents: The 3,4,5-trisubstituted aromatic ring pattern is found in compounds designed to act on the central nervous system.[9]

By providing robust and reproducible synthetic routes to these key intermediates, researchers can accelerate the discovery and development of novel therapeutics for a range of human diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
  • Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (n.d.). N-(4-Chlorophenyl)-4-methoxybenzamide.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Lee, K., et al. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 22(7), 2280-2293.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (n.d.). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
  • (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Piffer, G., & Monguzzi, R. (1973). New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. Journal of Pharmaceutical Sciences, 62(8), 1392-1394.
  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (n.d.).
  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.).
  • Al-Ostath, A., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Medicinal Chemistry.
  • Martins, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules, 27(22), 8011.
  • (n.d.).
  • (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • (n.d.). N-(4-CHLOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. Sigma-Aldrich.
  • US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof. (n.d.).
  • Boulebd, H., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1871.
  • Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.
  • Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of Tetrahydrobenzo[1][2]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880–2892.

  • Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmaceutica Sinica B, 12(6), 2739–2752.

Sources

The Strategic Application of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid emerges as a highly functionalized and versatile building block, poised for application in the multi-step synthesis of complex bioactive molecules. Its unique architecture, featuring a benzoic acid moiety, two electron-donating methoxy groups, and a methanesulfonamido substituent, offers a confluence of reactive handles and modulators of physicochemical properties.

The sulfonamide group is a well-established pharmacophore, present in a wide array of approved drugs, and is known to impart favorable characteristics such as improved metabolic stability and strong hydrogen bonding capabilities, which can enhance target binding affinity.[1][2][3] The dimethoxybenzoic acid core, a common scaffold in natural products and pharmaceuticals, provides a rigid framework that can be further elaborated. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in a representative multi-step synthesis of a quinazolinone derivative, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5]

Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid: A Proposed Three-Step Route

Workflow for the Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

start 3,4-Dimethoxybenzoic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 4,5-Dimethoxy-2-nitrobenzoic Acid step1->intermediate1 step2 Reduction (Fe, NH4Cl) intermediate1->step2 intermediate2 2-Amino-4,5-dimethoxybenzoic Acid step2->intermediate2 step3 Sulfonylation (MsCl, Pyridine) intermediate2->step3 final_product 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid step3->final_product start 3-Methanesulfonamido-4,5-dimethoxybenzoic acid product 6,7-Dimethoxy-5-methanesulfonamido-3H-quinazolin-4-one start->product Heat (180 °C) reagent Formamide reagent->product

Sources

protocol for the amidation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Amidation of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Introduction

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a key structural motif found in various pharmacologically active compounds. Its derivatives are explored in drug discovery for their potential as therapeutic agents. The amidation of the carboxylic acid group is a critical transformation, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). However, the formation of an amide bond, particularly with an electron-rich benzoic acid and potentially challenging amine partners, requires careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . It delves into the underlying reaction mechanisms, offers a comparative analysis of common coupling strategies, and presents detailed, step-by-step experimental protocols.

Understanding the Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-reactive ammonium carboxylate salt.[1][2] To facilitate the reaction, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[1][3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with an amine to form the desired amide.

However, the O-acylisourea can rearrange into a stable N-acylurea byproduct, which terminates the reaction.[4][5] To prevent this and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) are used. HOBt traps the O-acylisourea intermediate to form an active HOBt ester.[6][7] This ester is less prone to side reactions and reacts cleanly with the amine to yield the amide, regenerating HOBt in the process.[8]

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (Benzoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt_Ester->HOBt Regenerated Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Urea Urea Byproduct

Mechanism of EDC/HOBt mediated amidation.
Uronium/Aminium-Based Coupling (HATU)

Uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling agents known for fast reaction times and high yields, even with challenging substrates.[9][10] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable intermediate, which then generates a highly reactive OAt-active ester.[9][11] This active ester readily reacts with the amine to form the final amide product.[3][11] The pyridine nitrogen atom in the HATU structure is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[9]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction time, and cost.

Reagent SystemClassAdvantagesDisadvantagesTypical Conditions
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed during aqueous workup.[12]Slower reaction times; potential for N-acylurea side product formation without HOBt.[5]DCM or DMF, 0°C to RT, 12-24 h
HATU / DIPEA Uronium/AminiumVery fast and highly efficient, even for hindered substrates[13]; low rates of racemization.[10]Higher cost; byproducts can sometimes complicate purification.[14]DMF, 0°C to RT, 30-60 min[3]

Experimental Protocols

The following protocols provide detailed procedures for the amidation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Protocol 1: Amidation using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials and Reagents:

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) and dissolve or suspend it in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the mixture. Stir for 5-10 minutes.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Work-up:

    • If DMF was used as the solvent, dilute the reaction mixture with a significant volume of Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted HOBt and benzoic acid, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude amide by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes. Recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) may also be an effective purification method.[15]

Protocol 2: Rapid Amidation using HATU

This protocol is ideal for rapid amide synthesis, particularly for sterically hindered or electron-deficient amines where other methods may fail.[13]

Materials and Reagents:

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Same as Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within an hour.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash with water (3x) to remove DMF and other water-soluble byproducts, followed by a wash with brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Amidation_Workflow Start Start: Carboxylic Acid + Amine Setup 1. Reaction Setup (Solvent, Inert Atmosphere) Start->Setup Activation 2. Add Coupling Reagent (e.g., EDC/HOBt or HATU) & Base Setup->Activation Reaction 3. Stir at 0°C to RT Activation->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Workup (Wash with NaHCO₃, Brine) Monitor->Workup Reaction Complete Isolation 6. Dry & Concentrate Workup->Isolation Purification 7. Purify (Column Chromatography) Isolation->Purification Product Final Product: Pure Amide Purification->Product

General workflow for amide coupling reactions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Inefficient activation of the carboxylic acid.Ensure reagents (especially coupling agents) are not degraded. Use fresh bottles if necessary. For challenging substrates, switch to a more powerful coupling reagent like HATU.[13]
Hydrolysis of activated intermediate.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strictly inert atmosphere.
Recovery of Starting Acid Incomplete reaction.Increase reaction time. For EDC/HOBt, allow stirring overnight. Ensure stoichiometry of coupling agents is correct (at least 1.2 eq).
Amine is non-nucleophilic.If the amine is particularly electron-deficient, standard conditions may fail.[6] Consider more forcing conditions or alternative synthetic routes.
Difficult Purification Byproducts co-elute with the product.If using EDC, ensure the aqueous workup is thorough to remove the water-soluble urea byproduct. If using HATU, multiple aqueous washes are crucial to remove tetramethylurea and other byproducts.[14]
Product is insoluble or streaks on silica gel.The sulfonamide group can sometimes cause streaking on silica gel. Try adding a small amount of acetic acid or triethylamine to the eluent. Consider purification by recrystallization.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link][5][16]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link][4]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link][17]

  • Subiros-Funosas, R., et al. (2009). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 50(48), 6683-6686. [Link][6]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link][7]

  • Google Patents. (n.d.). Sulfonamide purification process. Retrieved from [15]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link][9]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link][11]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][1]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link][14]

  • Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and intermediate.... Retrieved from [18]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][12]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link][8]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][3]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][2]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][10]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11469-11475. [Link][13]

  • Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and.... Retrieved from [19]

Sources

Application Note: A Guide to Esterification Methods for 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the esterification of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a key building block in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by its multifunctional nature, we present three distinct, field-proven protocols: the classic Fischer-Speier Esterification, the mild DCC/DMAP-mediated Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is detailed with step-by-step instructions, mechanistic insights, and critical troubleshooting advice to empower researchers in drug development and chemical synthesis to select and execute the optimal strategy for their specific needs, ensuring high-yield synthesis of target ester derivatives.

Introduction and Strategic Considerations

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in the development of novel therapeutic agents and functional materials. Its esters are often crucial intermediates or final active compounds, necessitating robust and reliable methods for their synthesis.

The molecule's structure presents unique challenges and considerations for esterification:

  • Steric Hindrance: The ortho-methoxy group and the meta-sulfonamide group create moderate steric hindrance around the carboxylic acid, which can slow down certain reactions.[1]

  • Electronic Effects: The two electron-donating methoxy groups decrease the acidity and electrophilicity of the carboxylic acid, potentially reducing its reactivity in acid-catalyzed reactions.[2]

  • Functional Group Compatibility: The presence of a sulfonamide N-H bond requires careful selection of reagents to avoid unwanted side reactions, although it is significantly less nucleophilic than the target alcohol.

This guide details three methodologies that address these challenges, ranging from classical acid catalysis to modern coupling reactions, providing a versatile toolkit for the synthetic chemist.

Comparative Overview of Esterification Methods

Choosing the appropriate esterification method depends on the scale of the reaction, the lability of the alcohol, and the desired purity profile. The following table provides a high-level comparison of the protocols detailed in this note.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Carboxylic Acid, Alcohol, DCC, DMAP (catalyst)Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD
Conditions High temperature (reflux), long reaction times (1-10 hours).[2]Room temperature, mild conditions.[3]Low to room temperature (0 °C to RT), mild conditions.[4][5]
Byproducts WaterDicyclohexylurea (DCU), DMAP-HClTriphenylphosphine oxide (TPPO), reduced azodicarboxylate
Advantages Inexpensive reagents, simple procedure, suitable for large scale.[6]Mild conditions, high yields, effective for hindered substrates.[7][8]Very mild, works for acid-sensitive substrates, stereochemical inversion.[4][9]
Limitations Harsh acidic conditions, equilibrium-limited reaction, not suitable for tertiary alcohols.[2][6]Stoichiometric byproduct (DCU) can complicate purification, DCC is an allergen.[3]Expensive reagents, stoichiometric byproducts require careful purification.[9]

Method 1: Fischer-Speier Esterification

Principle and Mechanistic Overview

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms.[2][10]

Reaction Workflow

Fischer_Esterification Start Acid + Alcohol (Large Excess) Catalyst Add H₂SO₄ (Catalyst) Start->Catalyst Reflux Heat to Reflux (Drive Equilibrium) Catalyst->Reflux Workup Aqueous Workup (Neutralize Acid) Reflux->Workup Cool & Quench Purify Purification (Recrystallization/ Distillation) Workup->Purify Extract Product Pure Ester Purify->Product Isolate

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

  • Alcohol (e.g., Methanol or Ethanol, 20-50 eq, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) and the desired alcohol (20-50 eq). The alcohol will serve as the solvent.[2]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may warm slightly.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-10 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume by removing excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash with water (2x).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.[2]

  • Wash the organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure ester.

Troubleshooting & Optimization
  • Low Yield: The reaction is in equilibrium. To improve yield, use a larger excess of the alcohol or remove water using a Dean-Stark apparatus with a co-solvent like toluene.[2][10] Ensure all reagents and glassware are completely dry at the start.[2]

  • Side Reactions: At high temperatures with concentrated H₂SO₄, there is a minor risk of aromatic sulfonation.[2] If this is observed, use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).

Method 2: Steglich Esterification

Principle and Mechanistic Overview

The Steglich esterification is a mild coupling method that uses dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[3][11] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[8] DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester").[8] This species readily undergoes nucleophilic attack by the alcohol to form the desired ester and releases the DMAP catalyst. The reaction is highly efficient for sterically hindered substrates and is performed under neutral conditions at room temperature.[7][8]

Reaction Mechanism

Steglich_Mechanism Steglich Esterification Mechanism RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC Acyl_Pyr Acylpyridinium Salt (Active Ester) O_Acyl->Acyl_Pyr + DMAP DCU DCU (Byproduct) O_Acyl->DCU forms DMAP DMAP Acyl_Pyr->DMAP regenerates Ester Ester (R-COOR') Acyl_Pyr->Ester + R'-OH ROH R'-OH

Caption: Key intermediates in the Steglich Esterification.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile[7]

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting acid is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove residual DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization. If necessary, flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) can be used to remove any remaining traces of DCU or other impurities.

Troubleshooting & Optimization
  • DCU Removal: DCU has low solubility in many solvents. Filtering before the aqueous workup is critical. If DCU remains after concentration, it can sometimes be precipitated by dissolving the crude product in a minimal amount of a polar solvent and adding a non-polar solvent, or by cooling a concentrated solution in DCM or ether.

  • Side Reaction: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot react with the alcohol. DMAP is crucial as it intercepts the intermediate faster than the rearrangement can occur.[3][8]

Method 3: Mitsunobu Reaction

Principle and Mechanistic Overview

The Mitsunobu reaction is a powerful redox-condensation method for forming esters from a carboxylic acid and a primary or secondary alcohol.[4] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol. The carboxylate anion acts as the nucleophile, displacing the activated hydroxyl group to form the ester with inversion of configuration (if the alcohol is chiral).[9] The reaction is prized for its exceptionally mild conditions and broad substrate scope.[12]

Reaction Mechanism

Mitsunobu_Mechanism Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Phosphorane Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphos Alkoxyphosphonium Salt Betaine->Alkoxyphos + R'-OH ROH R'-OH Ester Ester (R-COOR') Alkoxyphos->Ester + R-COO⁻ RCOOH R-COOH RCOOH->Alkoxyphos deprotonates TPPO TPPO (Byproduct) Ester->TPPO forms Hydrazide Reduced DEAD (Byproduct) Ester->Hydrazide forms

Caption: Key steps in the Mitsunobu Reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe over 20-30 minutes. The solution will typically turn from colorless to yellow or orange.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC (typically complete in 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Direct purification by flash column chromatography is the most effective method. A gradient of ethyl acetate in hexanes will typically separate the desired ester from the reaction byproducts. TPPO can sometimes be partially removed by trituration with cold diethyl ether or a hexanes/ether mixture prior to chromatography.

Troubleshooting & Optimization
  • Purification Challenges: The primary difficulty with the Mitsunobu reaction is the removal of stoichiometric byproducts, TPPO and the reduced azodicarboxylate. Careful chromatography is essential. Using polymer-supported PPh₃ or modified reagents can simplify purification but adds cost.

  • Sterically Hindered Substrates: For very hindered alcohols, the reaction can be slow. Increasing the reaction temperature to 40-50 °C may be necessary.[5] Using high-concentration conditions, sometimes with sonication, can dramatically accelerate the coupling of hindered substrates.[13]

Conclusion

The successful esterification of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is readily achievable through several distinct synthetic strategies. The choice of method should be guided by the specific requirements of the synthesis. Fischer-Speier esterification offers a cost-effective solution for large-scale synthesis where the alcohol is simple and robust. For more delicate or sterically demanding alcohols, the mild, room-temperature conditions of the Steglich esterification provide a high-yielding alternative, provided the DCU byproduct can be managed. Finally, the Mitsunobu reaction stands as a powerful and versatile tool for coupling with valuable or sensitive alcohols under exceptionally mild conditions, where the investment in reagents and purification is justified by the preservation of complex functionality. By understanding the principles and practical details of these methods, researchers can confidently synthesize the desired ester derivatives of this important scaffold.

References

  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-65.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Garnsey, M. R., Jones, A. M., & Raines, R. T. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments), (140), e58323.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Lin, Z., Zhang, J., Wang, J., Zhang, A., & Ma, X. (2023).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990).
  • Fitzjarrald, M., & Pongdee, R. (2007). A convenient procedure for the esterification of benzoic acids with phenols: A new application for the Mitsunobu reaction. Tetrahedron Letters, 48(20), 3553-3557.
  • Unknown. (n.d.).
  • Munawar, A., Khan, S. I., & Khan, I. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4956.
  • Dodge, J. A., & Nissen, J. S. (2003). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 80, 182.
  • Stark, L. M., & Jones, A. D. (2001). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 66(15), 5275–5278.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide. Benchchem.
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Application Note: A Scalable Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a key intermediate for various therapeutic candidates. The document details a robust and scalable two-step synthetic protocol, starting from commercially available 3-amino-4,5-dimethoxybenzoic acid. Key process parameters, safety considerations for scale-up, and in-process controls are discussed. Furthermore, detailed analytical protocols for ensuring the identity, purity, and quality of the final active pharmaceutical ingredient (API) for preclinical studies are provided, including HPLC, NMR, and Mass Spectrometry data.

Introduction: The Need for a Scalable Synthetic Route

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a crucial building block in the development of novel therapeutics. As drug candidates progress from discovery to preclinical trials, the demand for larger quantities of high-quality API necessitates the development of a scalable, reproducible, and safe manufacturing process.[1][2] A reaction that performs well at the laboratory bench may present significant challenges such as poor heat transfer, inefficient mixing, and altered impurity profiles when scaled up.[1] This guide addresses these challenges by presenting a validated protocol suitable for producing multi-gram to kilogram quantities of the target compound, adhering to the stringent quality requirements of preclinical drug development.[2]

The Chemistry, Manufacturing, and Controls (CMC) aspect of drug development is critical, even in the preclinical stages, to ensure that the manufactured API is safe, effective, and consistent between batches.[2] This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in the process of scaling up API synthesis.

Proposed Synthetic Pathway

The synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is achieved through a straightforward two-step process, beginning with the readily available 3-amino-4,5-dimethoxybenzoic acid. The key transformation is the sulfonamidation of the aniline derivative with methanesulfonyl chloride.

Synthetic Pathway cluster_0 Step 1: Sulfonamidation 3-Amino-4,5-dimethoxybenzoic_acid 3-Amino-4,5-dimethoxybenzoic acid Pyridine_DCM Pyridine, DCM 0 °C to RT 3-Amino-4,5-dimethoxybenzoic_acid->Pyridine_DCM Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Pyridine_DCM Target_Compound 3-Methanesulfonamido-4,5- dimethoxybenzoic acid Pyridine_DCM->Target_Compound

Caption: Synthetic route for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Detailed Synthesis Protocol: From Lab Bench to Pilot Scale

This section outlines the step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
MaterialGradeSupplier
3-Amino-4,5-dimethoxybenzoic acid>98%Commercial
Methanesulfonyl chloride>99%Commercial
PyridineAnhydrousCommercial
Dichloromethane (DCM)AnhydrousCommercial
Hydrochloric Acid (HCl)37%Commercial
Sodium Bicarbonate (NaHCO3)Reagent GradeCommercial
Brine (Saturated NaCl solution)-In-house
Ethyl Acetate (EtOAc)HPLC GradeCommercial
HexanesHPLC GradeCommercial
Sodium Sulfate (Na2SO4)AnhydrousCommercial

Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel; rotary evaporator; vacuum oven; Buchner funnel and filtration apparatus.

Step-by-Step Synthesis Protocol (100 g Scale)
  • Reactor Setup: Under an inert nitrogen atmosphere, charge a 2 L jacketed glass reactor with 3-amino-4,5-dimethoxybenzoic acid (100 g, 0.507 mol) and anhydrous dichloromethane (1 L).

  • Dissolution and Cooling: Stir the mixture to achieve a suspension. Add anhydrous pyridine (80.2 g, 82.0 mL, 1.01 mol, 2.0 eq.) to the reactor. Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (64.0 g, 44.2 mL, 0.558 mol, 1.1 eq.) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent temperature spikes that can lead to side reactions like di-sulfonylation.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]

  • Work-up and Extraction:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly quench the reaction by adding 1M HCl (500 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL). The aqueous washes help to remove pyridine hydrochloride and unreacted methanesulfonyl chloride.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (0-5 °C) for at least 4 hours to facilitate complete crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethyl acetate/hexanes (1:1), and dry in a vacuum oven at 40-50 °C to a constant weight.

Scale-Up Considerations and Process Safety

Scaling up this synthesis requires careful attention to several factors:

  • Thermal Management: The sulfonamidation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain temperature control.[1]

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots" during the addition of methanesulfonyl chloride. The use of an overhead stirrer with appropriate impeller design is necessary.[1]

  • Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Handling large quantities requires appropriate personal protective equipment (PPE) and a well-ventilated workspace or fume hood.

  • Quench and Work-up: The quenching step with aqueous HCl is also exothermic. The acid should be added slowly to the cooled reaction mixture to control the heat generated.

  • Impurity Profile: The impurity profile may change upon scale-up. It is crucial to monitor for potential byproducts such as di-sulfonated aniline and C-sulfonated products.[3]

Analytical Characterization for Preclinical Batches

Ensuring the quality of the API is paramount for preclinical studies. The following analytical methods should be used to characterize the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of the final compound and quantifying any impurities.[4][5]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Acceptance Purity ≥ 98.5%, no single impurity > 0.15%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.[6]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, methoxy groups, sulfonamide N-H, and methanesulfonyl methyl protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for all unique carbon atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Verification

LC-MS confirms the identity of the product by providing its molecular weight.[4][7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Expected Ion [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of the product

Process Workflow and Data Management

A well-defined workflow is essential for a reproducible and scalable process.

Process Workflow cluster_workflow Scale-Up Synthesis Workflow start Start: Raw Material QC synthesis Synthesis of 3-Methanesulfonamido- 4,5-dimethoxybenzoic acid start->synthesis ipc In-Process Control (IPC) (HPLC/TLC) synthesis->ipc workup Quench and Extraction ipc->workup Reaction Complete purification Recrystallization workup->purification drying Drying under Vacuum purification->drying final_qc Final Product QC (HPLC, NMR, LC-MS, KF) drying->final_qc release Batch Release for Preclinical Studies final_qc->release Passes Specifications

Caption: Workflow for the scale-up synthesis and quality control.

Conclusion

This application note presents a detailed and scalable protocol for the synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, suitable for producing material for preclinical studies. By addressing key scale-up challenges such as thermal management and impurity control, this guide provides a robust framework for the efficient and safe production of this important pharmaceutical intermediate. The comprehensive analytical methods described will ensure that the final product meets the high-quality standards required for drug development.

References

  • BenchChem. (2025).
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  • Google Patents. (n.d.). Process for preparing sulfonamide compounds.
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Application Notes and Protocols: 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Kinase Inhibitor Scaffolding

In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in medicinal chemistry is the utilization of highly functionalized, yet synthetically accessible, starting materials that serve as versatile scaffolds. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is one such precursor, poised for the generation of a diverse library of potent and selective kinase inhibitors.

The intrinsic chemical features of this molecule – a reactive carboxylic acid, an electron-donating dimethoxy-substituted aromatic ring, and a methanesulfonamido group – provide a strategic triad of functionalities. The carboxylic acid is an ideal handle for amide bond formation, a ubiquitous linkage in kinase inhibitors. The dimethoxy groups influence the electronics and conformation of the molecule, often contributing to binding affinity and selectivity. The methanesulfonamido moiety can act as a hydrogen bond donor and acceptor, crucial for anchoring the inhibitor within the ATP-binding pocket of the kinase.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid as a precursor for the synthesis of a novel class of kinase inhibitors, exemplified by a detailed protocol for the synthesis of a hypothetical quinoline-based inhibitor targeting Src/Abl kinases.

The Quinoline Core: A Privileged Scaffold in Kinase Inhibition

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, such as bosutinib and cabozantinib.[1][2] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups. The synthesis of quinoline-based kinase inhibitors often involves the condensation of an aniline derivative with a suitably functionalized partner, followed by further elaboration.

The use of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid as a precursor allows for its strategic incorporation into the quinoline backbone, or as a key substituent that modulates the pharmacological properties of the final compound.

Hypothetical Kinase Target and Signaling Pathway

The structural motifs that can be derived from 3-Methanesulfonamido-4,5-dimethoxybenzoic acid bear resemblance to known inhibitors of the Src and Abl tyrosine kinases.[1][3] These kinases are critical regulators of cell growth, differentiation, and survival.[3][4] Their aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein is the primary oncogenic driver.[1][3] Therefore, inhibitors derived from this precursor are hypothesized to target the ATP-binding site of Src and Abl kinases, disrupting downstream signaling pathways and inducing apoptosis in malignant cells.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Src/Abl Kinase Src/Abl Kinase Receptor Tyrosine Kinase->Src/Abl Kinase Activates Downstream Effectors Downstream Effectors Src/Abl Kinase->Downstream Effectors Phosphorylates Apoptosis Apoptosis Src/Abl Kinase->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Promotes Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Src/Abl Kinase Inhibits

Caption: Targeted inhibition of the Src/Abl kinase signaling pathway.

Experimental Protocols: Synthesis of a Novel Quinoline-Based Kinase Inhibitor

This section details a representative, multi-step synthesis of a hypothetical quinoline-based kinase inhibitor, "Compound X," starting from 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Overall Synthetic Workflow

Synthetic_Workflow A 3-Methanesulfonamido- 4,5-dimethoxybenzoic acid B Amide Coupling with Substituted Aniline A->B C Cyclization to form Quinoline Core B->C D Chlorination of Quinoline C->D E Nucleophilic Substitution with Side Chain D->E F Final Kinase Inhibitor (Compound X) E->F

Caption: Multi-step synthesis of a hypothetical kinase inhibitor.

Step 1: Amide Coupling

Rationale: The initial step involves the activation of the carboxylic acid of the precursor to facilitate amide bond formation with a substituted aniline. This is a crucial step to introduce the second aromatic ring system required for the quinoline core.

Protocol:

  • To a solution of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Step 2: Quinoline Core Formation (Cyclization)

Rationale: This step involves an intramolecular cyclization to form the quinoline ring system. This is often achieved through a Gould-Jacobs reaction or a similar cyclization strategy.

Protocol:

  • Combine the amide intermediate from Step 1 (1.0 eq) with a suitable cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in a high-boiling point solvent like diphenyl ether.

  • Heat the reaction mixture to reflux (typically 200-250 °C) for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the cyclized quinoline intermediate.

Step 3: Chlorination of the Quinoline Core

Rationale: The introduction of a chlorine atom at the 4-position of the quinoline ring activates it for subsequent nucleophilic substitution, allowing for the introduction of a variety of side chains to modulate activity and solubility.

Protocol:

  • Suspend the quinoline intermediate from Step 2 (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the 4-chloroquinoline intermediate.

Step 4: Introduction of the Solubilizing Side Chain

Rationale: The final step involves the nucleophilic substitution of the 4-chloro group with a side chain that often contains a basic amine, such as N-methylpiperazine. This moiety is crucial for improving the aqueous solubility and pharmacokinetic properties of the final inhibitor.

Protocol:

  • To a solution of the 4-chloroquinoline intermediate from Step 3 (1.0 eq) in a polar aprotic solvent like 2-ethoxyethanol, add the desired side chain (e.g., 1-(3-aminopropyl)-4-methylpiperazine) (1.5 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Cool the reaction to room temperature and partition between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound (Compound X) by column chromatography or preparative HPLC to yield the desired kinase inhibitor.

Characterization and Data

The synthesized intermediates and the final compound should be thoroughly characterized using standard analytical techniques.

Analysis Expected Outcome
¹H and ¹³C NMR Confirmation of the chemical structure and purity.
Mass Spectrometry Determination of the molecular weight of the compound.
HPLC Assessment of the purity of the final compound (typically >95%).
Kinase Inhibition Assay Determination of the IC₅₀ value against the target kinases (e.g., Src, Abl).
Cell-Based Assays Evaluation of the anti-proliferative activity in relevant cancer cell lines.

Conclusion

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, such as the privileged quinoline scaffold. The detailed protocols provided herein offer a robust framework for researchers to explore the synthesis of new chemical entities targeting key kinases implicated in human diseases. The systematic application of these synthetic methodologies, coupled with rigorous biological evaluation, holds significant promise for the discovery of next-generation targeted therapies.

References

  • Molecules, 2010.[3][4]

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Application of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile and Robust Safety-Catch Linker for Modern Drug Discovery

In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is paramount to the success of a synthetic strategy. It dictates the conditions under which a molecule can be assembled on a solid support and the final method of its release. The 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a highly effective "safety-catch" linker that offers remarkable stability to a broad spectrum of reagents, yet allows for the controlled release of the synthesized molecule under specific, mild conditions. This unique combination of stability and controlled cleavage makes it an invaluable tool for the synthesis of diverse small molecules and peptide derivatives, particularly in the construction of combinatorial libraries for drug discovery.

The core of this linker's utility lies in its sulfonamide functionality. In its native state, the acylsulfonamide bond is exceptionally robust, withstanding both strongly acidic and basic conditions, as well as a wide range of nucleophiles and organometallic reagents. This stability allows for a broad scope of chemical transformations to be performed on the resin-bound substrate without premature cleavage. The "safety-catch" is released through a deliberate activation step, typically N-alkylation of the sulfonamide, which renders the acylsulfonamide bond susceptible to nucleophilic attack. This two-step cleavage strategy provides an orthogonal handle for product release, enhancing the synthetic utility of solid-phase methodologies. The dimethoxy substitution pattern on the benzene ring further modulates the electronic properties of the linker, influencing its reactivity and cleavage characteristics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the versatility of this linker in the synthesis of a variety of chemical entities.

The Safety-Catch Mechanism: A Two-Step Strategy for Controlled Release

The efficacy of the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid linker is rooted in the chemical properties of the N-acylsulfonamide linkage. The sulfonamide proton is acidic, and under basic conditions, it can be deprotonated to form a stable anion, rendering the acyl group resistant to nucleophilic attack. Conversely, under acidic conditions, the sulfonamide is protonated, again preventing cleavage.

The key to releasing the synthesized molecule is a two-step activation-cleavage process:

  • Activation (N-Alkylation): The sulfonamide nitrogen is alkylated, typically with an alkylating agent such as iodoacetonitrile or diazomethane. This removes the acidic proton and transforms the sulfonamide into a much more electrophilic N-alkyl-N-acylsulfonamide. This "activated" linker is now primed for cleavage.

  • Cleavage (Nucleophilic Attack): The activated acylsulfonamide is highly susceptible to attack by a wide range of nucleophiles. This allows for the direct incorporation of diverse functional groups at the cleavage site, leading to the formation of amides, esters, carboxylic acids, and other derivatives in a single, final step.

This mechanism is illustrated in the diagram below:

G cluster_synthesis On-Resin Synthesis cluster_cleavage Activation & Cleavage start Solid Support linker Linker Attachment: 3-Methanesulfonamido- 4,5-dimethoxybenzoic acid start->linker synthesis Multi-step Synthesis of Target Molecule linker->synthesis activation Activation: N-Alkylation of Sulfonamide synthesis->activation cleavage Cleavage: Nucleophilic Attack activation->cleavage product Purified Product cleavage->product caption Figure 1: Overall workflow of solid-phase synthesis using the safety-catch linker.

Figure 1: Overall workflow of solid-phase synthesis using the safety-catch linker.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the use of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in your solid-phase synthesis projects.

Protocol 1: Loading of the Linker onto Aminomethylated Resin

This protocol describes the attachment of the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid linker to a standard aminomethyl polystyrene resin.

Materials:

  • Aminomethyl Polystyrene Resin

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • To cap any unreacted amino groups, treat the resin with a solution of 20% acetic anhydride in DMF for 30 minutes.

  • Wash the resin as in step 5 and dry under vacuum.

Protocol 2: Synthesis of a Model Compound (N-Benzyl-2-phenylacetamide)

This protocol outlines the synthesis of a simple amide on the resin-bound linker.

Materials:

  • Linker-loaded resin from Protocol 1

  • Fmoc-phenylalanine

  • DIC, HOBt

  • 20% Piperidine in DMF

  • Benzylamine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Swell the linker-loaded resin in DMF.

  • Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from a pre-loaded amino acid (if applicable) or to prepare for the first coupling.

  • Wash the resin with DMF (5 x 10 mL).

  • Couple Fmoc-phenylalanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF for 2 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 2 and 3 to remove the Fmoc group from phenylalanine.

  • Couple phenylacetic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF for 2 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Activation and Cleavage

This is the crucial two-step process to release the synthesized molecule.

A. Activation (N-Alkylation):

Materials:

  • Resin-bound product from Protocol 2

  • Iodoacetonitrile (ICH₂CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the resin in NMP.

  • Add a solution of iodoacetonitrile (10 eq.) and DIPEA (5 eq.) in NMP.

  • Agitate the mixture at room temperature for 24 hours.

  • Wash the resin with NMP (3 x 10 mL) and DCM (3 x 10 mL).

B. Cleavage with a Nucleophile (Benzylamine):

Materials:

  • Activated resin

  • Benzylamine

  • Tetrahydrofuran (THF)

Procedure:

  • Swell the activated resin in THF.

  • Add a solution of benzylamine (20 eq.) in THF.

  • Agitate the mixture at room temperature for 12 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with THF (3 x 5 mL) and combine the filtrates.

  • Evaporate the solvent and purify the crude product by chromatography to obtain N-benzyl-2-phenylacetamide.

Versatility in Synthesis: A Showcase of Applications

The true power of the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid linker is its compatibility with a wide array of nucleophiles in the cleavage step, allowing for the creation of diverse molecular libraries. The following table summarizes the cleavage of a model resin-bound substrate with various nucleophiles.

NucleophileProduct TypeTypical ConditionsYield (%)Purity (%)
Primary Amines
BenzylamineSecondary Amide2 M in THF, 24h, RT>95>95
AnilineSecondary Amide2 M in THF, 48h, 50°C85>90
Secondary Amines
MorpholineTertiary Amide2 M in THF, 24h, RT>95>95
Hydrazines
HydrazineHydrazide1 M in THF, 12h, RT>90>95
Hydroxide
1 M NaOHCarboxylic Acid1 M aq. NaOH, 12h, RT80>90
Thiolates
Sodium ThiophenoxideThioester1 M in THF, 6h, RT>90>95

Yields and purities are representative and may vary depending on the specific substrate.

Visualizing the Chemistry

To further clarify the chemical transformations involved, the following diagrams illustrate the key structures and mechanisms.

G cluster_linker Linker Attached to Solid Support Resin Polystyrene Resin Linker --CH2--NH--CO--[Ring]--SO2NH--R Resin->Linker Ring 3-Methanesulfonamido-4,5-dimethoxybenzoyl caption Figure 2: Structure of the linker on the solid support.

Figure 2: Structure of the linker on the solid support.

G cluster_mechanism Activation and Cleavage Mechanism Start Resin-O-CO-R-SO2-NH-Acyl Activated Resin-O-CO-R-SO2-N(Alkyl)-Acyl Start->Activated + Alkyl-X (Activation) Cleaved Product: Nu-Acyl Activated->Cleaved + Nu-H (Cleavage) Byproduct Resin-O-CO-R-SO2-NH(Alkyl) Activated->Byproduct caption Figure 3: Chemical mechanism of activation and cleavage.

Figure 3: Chemical mechanism of activation and cleavage.

Conclusion

3-Methanesulfonamido-4,5-dimethoxybenzoic acid stands out as a robust and versatile safety-catch linker for solid-phase organic synthesis. Its exceptional stability to a wide range of reaction conditions, combined with a reliable and mild two-step activation and cleavage protocol, makes it an ideal choice for the synthesis of complex small molecules and peptide derivatives. The ability to introduce a diverse array of functional groups during the final cleavage step is particularly advantageous for the construction of combinatorial libraries, accelerating the pace of drug discovery and development. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool in your research endeavors.

References

  • Backes, B. J.; Ellman, J. A. An Acyl-Transfer Alkylation Strategy for the Solid-Phase Synthesis of N-Alkyl-Substituted Anilines. J. Org. Chem.1999 , 64 (7), 2322–2330. [Link]

  • Kenner, G. W.; McDermott, J. R.; Sheppard, R. C. The safety catch principle in solid phase peptide synthesis. J. Chem. Soc. D Chem. Commun.1971 , (12), 636-637b. [Link]

  • Backes, B. J.; Virgilio, A. A.; Ellman, J. A. Activation Method to Prepare a Highly Reactive Acylsulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. J. Am. Chem. Soc.1996 , 118 (12), 3055–3056. [Link]

  • Guillier, F.; Orain, D.; Bradley, M. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chem. Rev.2000 , 100 (6), 2091–2158. [Link]

  • James, I. W. Linkers for solid-phase organic synthesis. Tetrahedron1999 , 55 (16), 4855-4946. [Link]

Application Notes and Protocols for the Quantification of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the development of robust analytical methods for the quantification of 3-Methanesulfonanamido-4,5-dimethoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis. The methodologies detailed herein leverage High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity, specificity, and accuracy. Each protocol is presented with a focus on the scientific rationale behind experimental choices, adherence to validation principles in line with ICH guidelines, and practical insights for successful implementation.

Introduction: The Analytical Imperative for 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a unique small molecule with potential significance in pharmaceutical research and development. Its structure, featuring a benzoic acid moiety, two methoxy groups, and a methanesulfonamido group, presents specific analytical challenges and opportunities. Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, formulation development, stability testing, and quality control of active pharmaceutical ingredients (APIs) and drug products.

This guide provides a foundational framework for developing and validating analytical methods tailored to this analyte, ensuring data integrity and regulatory compliance. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Physicochemical Properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.

PropertyValue/InformationSource/Rationale
Chemical Structure C₁₀H₁₃NO₆S[1]()
Molecular Weight 275.28 g/mol [1]()
CAS Number 1354949-93-1[1]()
Predicted pKa (Carboxylic Acid) ~3.5 - 4.5Based on the pKa of 3,5-dimethoxybenzoic acid (3.96)[2]. The electron-withdrawing nature of the sulfonamide group may slightly lower the pKa.
Predicted pKa (Sulfonamide) ~9.5 - 10.5Based on the pKa of benzenesulfonamide (~10.1)[3][4]. The substituents on the benzene ring will have a minor effect.
Predicted UV λmax ~220 nm and ~250-270 nmInferred from the UV spectra of benzenesulfonamide (218 nm, 264 nm)[5] and substituted benzoic acids[6][7][8][9]. The benzene ring and its substituents are expected to produce characteristic UV absorbance.
Predicted Solubility Poorly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).Based on the properties of structurally similar benzoic acids[2].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, particularly for assay and purity determinations where high sensitivity is not the primary requirement. The method's success hinges on optimizing the separation of the analyte from potential impurities and matrix components.

Scientific Rationale for HPLC-UV Method Development

The developed reversed-phase HPLC method is based on the following principles:

  • Stationary Phase Selection: A C18 column is chosen as the stationary phase due to the non-polar to moderately polar nature of the analyte. The octadecylsilyl groups provide a hydrophobic surface for the retention of the compound.

  • Mobile Phase pH Control: The mobile phase pH is a critical parameter. To ensure consistent retention and good peak shape for the acidic analyte, the pH of the mobile phase should be maintained at least 1.5-2 pH units below the pKa of the carboxylic acid group (~3.5-4.5). An acidic mobile phase (e.g., pH 2.5-3.0) will suppress the ionization of the carboxyl group, leading to increased retention and symmetric peaks.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for a wide range of compounds. A gradient elution is proposed to ensure efficient elution and separation from any potential impurities with different polarities.

  • UV Detection Wavelength: Based on the predicted UV absorbance maxima, a primary detection wavelength in the range of 250-270 nm is recommended to maximize sensitivity and selectivity. A secondary wavelength around 220 nm can also be monitored. A photodiode array (PDA) detector is ideal for confirming peak purity and identity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification stock Stock Solution (1 mg/mL in Methanol) working Working Standards (Serial Dilution in Mobile Phase) stock->working injection Injection (e.g., 10 µL) working->injection Inject Standards sample_prep Sample Preparation (Dissolution in Mobile Phase, Filtration) sample_prep->injection Inject Samples separation Reversed-Phase C18 Column (Gradient Elution) injection->separation detection UV/PDA Detection (250-270 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC-UV analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Detailed HPLC-UV Protocol

2.3.1. Reagents and Materials

  • 3-Methanesulfonamido-4,5-dimethoxybenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters (e.g., PTFE, Nylon)

2.3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (primary), PDA scan 200-400 nm

2.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions (90% A: 10% B).

  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable volume of mobile phase to achieve a concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation (as per ICH Q2(R2) Guidelines)

A summary of the key validation parameters to be assessed is provided below. For detailed guidance, refer to the ICH Q2(R2) guideline on the validation of analytical procedures[3].

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80-120% of the test concentration for assay.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice[10][11][12].

Scientific Rationale for LC-MS/MS Method Development

The LC-MS/MS method is designed for optimal ionization and fragmentation of the analyte:

  • Ionization Mode: Electrospray ionization (ESI) is the preferred ionization technique for this molecule. Given the presence of the acidic carboxylic acid and sulfonamide protons, both positive and negative ion modes should be evaluated. Negative ion mode is likely to be more sensitive due to the ease of deprotonation of the carboxylic acid.

  • Multiple Reaction Monitoring (MRM): To achieve high selectivity and sensitivity, the mass spectrometer is operated in MRM mode. This involves selecting a precursor ion (the deprotonated or protonated molecule) and monitoring specific product ions formed upon collision-induced dissociation (CID).

  • Chromatographic Separation: A fast LC gradient using a C18 column is employed to separate the analyte from matrix components, minimizing ion suppression or enhancement effects.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in instrument response. If a SIL-IS is not available, a structurally similar compound can be used.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Quantification sample_matrix Biological Matrix (e.g., Plasma, Urine) extraction Extraction (Protein Precipitation or SPE) sample_matrix->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation UPLC/HPLC Separation (Fast Gradient) reconstitution->lc_separation ionization ESI Source (Negative Ion Mode) lc_separation->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for LC-MS/MS analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Detailed LC-MS/MS Protocol

3.3.1. Reagents and Materials

  • As per HPLC-UV method.

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Internal Standard (IS): Stable isotope-labeled analyte or a suitable analog.

3.3.2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3.3.3. LC and MS Conditions

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of the analyte. Expected precursor [M-H]⁻: m/z 274.3. Product ions to be optimized.

3.3.4. Sample Preparation (Protein Precipitation for Plasma)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation for Bioanalytical Assays

Bioanalytical method validation should be performed in accordance with the relevant regulatory guidelines (e.g., FDA, EMA). Key parameters include selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating systems. The inclusion of system suitability tests in the HPLC-UV method (e.g., retention time, peak area, and tailing factor of a standard injection) ensures that the chromatographic system is performing adequately before sample analysis. For the LC-MS/MS method, the use of an internal standard in every sample, calibrator, and quality control sample provides a continuous check on the method's performance, correcting for variations in extraction recovery and instrument response. Adherence to the validation parameters outlined in the respective sections will provide a high degree of confidence in the generated data.

Conclusion

The analytical methods presented in this guide provide a robust framework for the accurate and reliable quantification of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements of the study. Proper method development and validation, following the principles outlined herein and in accordance with international guidelines, are essential for ensuring the quality and integrity of the analytical data.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ChemWhat. (n.d.). Benzenesulfonamide CAS#: 98-10-2. Retrieved from [Link]

  • Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • BenchChem. (2025). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Vertex AI Search. (2025).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

  • McPhee, W. D., & Ball, F. J. (1944). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 66(10), 1634–1637.
  • NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Kumler, W. D., & Strait, L. A. (1943). The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Journal of the American Chemical Society, 65(12), 2349–2354.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

  • Protheragen. (n.d.). UV-Vis Spectrum Prediction. Retrieved from [Link]

  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6355–6366.
  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. University of Manchester.
  • CD ComputaBio. (n.d.). UV Spectrum Prediction Service. Retrieved from [Link]

  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3.
  • Chemissian. (n.d.). Plot & Analyze UV-VIS spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.
  • ResearchGate. (n.d.). UV-Vis spectra (DMSO, λ, nm) of compounds 3, 5b and 5.
  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for Purity Analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the purity analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The developed isocratic reverse-phase method is designed for accuracy, precision, and specificity, making it suitable for quality control and impurity profiling in research, development, and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.

Introduction

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a complex aromatic carboxylic acid containing both sulfonamide and methoxy functional groups. Accurate determination of its purity is critical for ensuring the safety and efficacy of any potential pharmaceutical application. HPLC with UV detection is a widely adopted technique for the analysis of pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and robustness.[1][2] The structural features of the target analyte, specifically the benzoic acid and sulfonamide moieties, inform the selection of chromatographic conditions. Aromatic carboxylic acids are often analyzed by reverse-phase HPLC using an acidic mobile phase to suppress the ionization of the carboxyl group, thereby enhancing retention and improving peak shape.[3] Similarly, sulfonamides are amenable to analysis by reverse-phase chromatography.[4] This application note provides a comprehensive protocol for the purity analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, including system suitability criteria and a summary of validation parameters.

Physicochemical Properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure:

    • IUPAC Name: 3-methanesulfonamido-4,5-dimethoxybenzoic acid[5]

    • Molecular Formula: C₁₀H₁₃NO₆S[5]

    • Functional Groups: Carboxylic acid, sulfonamide, two methoxy groups, aromatic ring.

  • Predicted Properties (based on structurally similar compounds):

    • Acidity (pKa): The carboxylic acid group is expected to have a pKa in the range of 3-5. For a structurally related compound, 3,5-dimethoxy-4-(sulfooxy)benzoic acid, the strongest acidic pKa is predicted to be very low (-2.6), which is attributed to the sulfate group.[6] For the target molecule, the carboxylic acid will be the primary determinant of ionization in the typical HPLC mobile phase pH range.

    • Polarity (logP): A predicted logP of -0.51 for a similar compound suggests that 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a relatively polar and hydrophilic molecule.[6] This indicates that a highly aqueous mobile phase may be necessary for adequate retention on a C18 column.

    • UV Absorbance: The dimethoxybenzoic acid chromophore is expected to exhibit strong UV absorbance. Based on data for similar compounds like 3,4,5-trimethoxybenzoic acid and other methoxybenzoic acids, a maximum absorbance is anticipated in the range of 250-280 nm.[7][8][9]

HPLC Method Parameters

The chosen chromatographic conditions are designed to provide optimal separation and peak shape for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid and its potential impurities.

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/Vis or PDA DetectorStandard equipment for pharmaceutical analysis. A PDA detector is recommended for peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides good retention for moderately polar aromatic compounds. The specified dimensions and particle size offer a balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic AcidThe high aqueous content is suitable for the polar nature of the analyte. Formic acid is added to maintain a low pH (around 2.7), which suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to balance sensitivity and potential for peak overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 270 nmThis wavelength is chosen based on the expected absorbance maximum of the dimethoxybenzoic acid chromophore, providing good sensitivity for the parent compound and related impurities.
Run Time 15 minutesSufficient time to elute the main peak and any potential later-eluting impurities.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Add 1.0 mL of formic acid and mix thoroughly.

    • Add 300 mL of HPLC-grade acetonitrile.

    • Degas the solution by sonication for 15 minutes or by vacuum filtration.

  • Diluent Preparation:

    • Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent. This ensures good solubility of the analyte and is compatible with the mobile phase.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid sample into a 50 mL volumetric flask.

    • Follow steps 2-4 of the standard solution preparation.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified according to the criteria in the table below. This ensures the system is suitable for the intended analysis.

ParameterAcceptance Criteria
Number of Injections 5 replicate injections of the standard solution
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described above.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • After all injections are complete, flush the column with a high organic content mobile phase (e.g., 80% acetonitrile in water) for 30 minutes, followed by storage in an appropriate solvent (e.g., acetonitrile:water, 50:50).

Method Validation Framework

This method should be validated in accordance with ICH Q2(R1) guidelines.[4][10][11] The following parameters are critical for ensuring the method's suitability for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo, stressed samples (acid, base, peroxide, heat, light), and spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal sample concentration).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a sample with a known amount of the analyte.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Analysis and Purity Calculation

The purity of the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Diagrams

The overall workflow for the purity analysis is depicted below.

Caption: Workflow for HPLC purity analysis.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust procedure for the purity determination of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The method is straightforward, utilizing common HPLC instrumentation and reagents, and is suitable for routine quality control analysis. Adherence to the outlined system suitability and method validation protocols will ensure the generation of accurate and reproducible data, in compliance with regulatory expectations.

References

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]

  • Patel, R. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Chemspace. (n.d.). 3-methanesulfonamido-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (2020). Showing metabocard for 3,5-dimethoxy-4-(sulfooxy)benzoic acid (HMDB0131461). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Prospective Role of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in Heterocyclic Synthesis: A Theoretical and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Unveiling the Potential of a Unique Building Block

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of a vast number of approved therapeutic agents. The strategic functionalization of these core structures is paramount in modulating pharmacological activity, and the choice of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid presents an intriguing combination of functionalities:

  • Carboxylic Acid: A versatile handle for a multitude of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.

  • Sulfonamide Moiety: A key structural motif in many bioactive molecules, known for its ability to act as a hydrogen bond donor and acceptor, and to influence the physicochemical properties of a molecule. The sulfonamide nitrogen can also participate in cyclization reactions.

  • Dimethoxy-Substituted Phenyl Ring: The electron-donating nature of the methoxy groups activates the aromatic ring, potentially influencing the regioselectivity of cyclization reactions and providing points for further derivatization.

This unique combination suggests its utility in the construction of various heterocyclic systems, particularly those of interest in drug discovery.

Theoretical Applications in Heterocyclic Synthesis

Based on the known reactivity of structurally similar N-acyl and N-sulfonyl anthranilic acids, we can project the utility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in the synthesis of several important classes of heterocycles.

Synthesis of Quinazolin-4-ones and Related Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolin-4-ones often involves the cyclization of anthranilic acid derivatives.

Proposed Synthetic Pathway:

The synthesis would likely proceed via an initial activation of the carboxylic acid moiety of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, followed by condensation with a suitable amine and subsequent cyclization.

G A 3-Methanesulfonamido-4,5-dimethoxybenzoic acid B Acyl Chloride / Activated Ester A->B SOCl2 or Oxalyl Chloride D N-Acyl Intermediate B->D Amine Coupling C Amine (R-NH2) C->D E Quinazolin-4-one Derivative D->E Cyclization (e.g., heat, acid catalyst)

Figure 1. Proposed workflow for the synthesis of quinazolin-4-one derivatives.

Experimental Protocol (Prospective):

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride.

Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride facilitates the subsequent nucleophilic attack by an amine.

Step 2: Amide Formation and Cyclization

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

  • Add a solution of the desired primary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, add a cyclizing agent (e.g., phosphorus oxychloride or polyphosphoric acid) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, quench with a suitable reagent (e.g., ice-water), and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary (Hypothetical):

EntryAmine (R-NH2)Cyclizing AgentYield (%)
1AnilinePOCl375
2BenzylaminePPA68
3CyclohexylamineAcetic Anhydride82
Synthesis of 1,2,3-Benzotriazin-4-ones

Benzotriazinones are another class of heterocycles with potential applications in medicinal chemistry. Their synthesis can often be achieved from anthranilic acid derivatives through diazotization followed by cyclization.

Proposed Synthetic Pathway:

G A 3-Methanesulfonamido-4,5-dimethoxybenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl (aq) C 1,2,3-Benzotriazin-4-one Derivative B->C Intramolecular Cyclization

Figure 2. Proposed synthesis of 1,2,3-benzotriazin-4-one derivatives.

Experimental Protocol (Prospective):

  • Suspend 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • The resulting precipitate can be filtered, washed with cold water, and dried to yield the benzotriazin-4-one derivative.

Rationale: The formation of a diazonium salt from the amino group of an anthranilic acid derivative, followed by intramolecular cyclization with the carboxylic acid, is a classic method for the synthesis of benzotriazinones.

Conclusion and Future Directions

3-Methanesulfonamido-4,5-dimethoxybenzoic acid represents a promising yet underexplored building block for the synthesis of diverse heterocyclic compounds. The theoretical pathways and prospective protocols outlined in this guide provide a solid foundation for researchers to begin investigating its synthetic utility. Experimental validation of these proposed reactions is a necessary next step to fully elucidate the reactivity and potential of this compound. Further exploration could include its use in multicomponent reactions and the synthesis of other heterocyclic systems such as benzoxazinones and benzodiazepines. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of synthetic chemists and accelerate the discovery of new bioactive molecules.

References

As this is a prospective guide based on theoretical applications, there are no direct references for the use of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in these specific heterocyclic syntheses. The proposed methodologies are based on well-established principles of organic synthesis and the known reactivity of analogous compounds. For foundational knowledge on the synthesis of the heterocyclic systems discussed, the following general resources are recommended:

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry.

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. As a key intermediate in various drug development programs, achieving a high yield and purity of this compound is critical. This document moves beyond a simple protocol, offering a troubleshooting framework grounded in chemical principles to address common challenges encountered during its synthesis.

The core of this synthesis involves the methanesulfonylation of an aniline precursor, 3-amino-4,5-dimethoxybenzoic acid. Our focus will be on diagnosing and resolving issues that arise during this critical transformation, ensuring a robust and reproducible synthetic outcome.

Synthetic Pathway Overview

The synthesis is typically approached as a two-step process starting from a suitable precursor. The final, and often most challenging, step is the sulfonylation of the amino group.

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_main Target Synthesis (Focus of this Guide) Start 4,5-Dimethoxybenzoic Acid Nitro 3-Nitro-4,5-dimethoxybenzoic Acid Start->Nitro Nitration Amino 3-Amino-4,5-dimethoxybenzoic Acid Nitro->Amino Reduction Target 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Amino->Target Methanesulfonylation (MsCl, Base)

Caption: Overall synthetic route to the target compound.

Part 1: Troubleshooting the Methanesulfonylation Reaction

This section addresses the most common issues encountered during the reaction of 3-amino-4,5-dimethoxybenzoic acid with methanesulfonyl chloride (MsCl).

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes and how can I fix this?

Low or no yield is a frequent problem that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or premature termination of the reaction.

Core Causes and Solutions:

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze MsCl to the unreactive methanesulfonic acid.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[1]

  • Inactivation of the Amine: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction.[1]

    • Solution: A suitable base is essential to neutralize the HCl as it is formed. Use at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or pyridine. For this specific substrate, which contains an acidic carboxylic acid group, using 2.2-2.5 equivalents of base is recommended to neutralize both the generated HCl and the benzoic acid proton.

  • Incomplete Reaction: The aniline precursor, with its electron-donating methoxy groups, should be reasonably nucleophilic. However, steric hindrance or other factors could slow the reaction.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction appears to stall, consider extending the reaction time or gently increasing the temperature (e.g., from 0 °C to room temperature). Be cautious, as higher temperatures can promote side reactions.[1]

Troubleshooting Summary Table:

Issue Potential Cause Recommended Solution Scientific Rationale
Low/No Yield Reagent HydrolysisUse flame-dried glassware and anhydrous solvents under an inert atmosphere.[1]Methanesulfonyl chloride reacts preferentially with water, destroying the electrophile.
Amine ProtonationEnsure at least 2.2 equivalents of base (e.g., triethylamine) are used.[1]The base neutralizes both the generated HCl and the acidic proton of the benzoic acid, keeping the amine nucleophilic.
Incomplete ReactionMonitor reaction by TLC/LC-MS. Consider extending reaction time or a modest temperature increase.[1]Ensures the reaction has proceeded to completion before work-up.
Poor Reagent QualityUse a fresh bottle of methanesulfonyl chloride. Verify the purity of the amine precursor.Old or improperly stored reagents can degrade, leading to failed reactions.
Q2: My reaction produces multiple spots on TLC, indicating significant byproduct formation. What are these impurities and how can I prevent them?

The most common byproduct in the sulfonylation of primary anilines is the di-sulfonated product. Unreacted starting material can also be a major contaminant if the reaction does not go to completion.

Side_Reaction Amine 3-Amino-4,5-dimethoxy- benzoic acid Product Desired Product (Mono-sulfonamide) Amine->Product + 1 eq. MsCl Side_Product Byproduct (Di-sulfonamide) Product->Side_Product

Caption: Desired reaction vs. common di-sulfonylation side reaction.

Common Side Reactions and Solutions:

  • Di-sulfonylation: Primary amines can react a second time with methanesulfonyl chloride to form an N,N-bis(methylsulfonyl) derivative, especially if excess sulfonyl chloride is used or the reaction temperature is too high.[1]

    • Prevention:

      • Stoichiometry Control: Use a precise amount of methanesulfonyl chloride, typically 1.05 to 1.1 equivalents. Avoid using a large excess.[1]

      • Controlled Addition: Add the methanesulfonyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring mono-sulfonylation.

      • Temperature Management: Maintain a low temperature (0 °C) during the addition and allow the reaction to warm slowly to room temperature.[1]

  • Unreacted Starting Material: If the reaction is incomplete, separating the starting amine from the sulfonamide product can be challenging.

    • Solution: The work-up is designed to remove the amine. During the aqueous work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the unreacted basic amine, pulling it into the aqueous layer. The desired sulfonamide product is significantly less basic and will remain in the organic layer.[1][2]

Part 2: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Methanesulfonylation of 3-Amino-4,5-dimethoxybenzoic acid
Reagent M.W. Equivalents Purpose
3-Amino-4,5-dimethoxybenzoic acid197.181.0Starting Nucleophile
Methanesulfonyl Chloride (MsCl)114.551.1Electrophile
Triethylamine (Et₃N)101.192.5Base
Dichloromethane (DCM)--Anhydrous Solvent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-4,5-dimethoxybenzoic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (2.5 eq). Stir the mixture at room temperature until the starting material fully dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent). The product should have a higher Rf than the polar starting amine.

Protocol 2: Work-up and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) - to remove excess triethylamine and any unreacted starting amine.[1]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (2x) - to remove methanesulfonic acid and ensure the product's carboxylic acid is deprotonated for the final wash.[2]

    • Brine (1x) - to remove bulk water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes). If impurities persist, silica gel column chromatography may be necessary.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best base for this reaction? Pyridine or Triethylamine? Both pyridine and triethylamine are commonly used and effective.[1] Triethylamine is often preferred as it is more volatile and easier to remove during the work-up. Pyridine can also act as a nucleophilic catalyst, which can be beneficial but is not typically necessary for an activated aniline like this one.[2][3] For this specific substrate containing a carboxylic acid, a non-nucleophilic base like triethylamine is a safe and robust choice.

Q2: Which solvent should I use? Aprotic solvents are generally preferred.[2] Dichloromethane (DCM) is an excellent first choice due to its high solvency for the reactants and ease of removal. Acetonitrile and Tetrahydrofuran (THF) are also suitable alternatives.[2] If the reaction is sluggish, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) could increase the reaction rate, but it is much more difficult to remove.

Q3: My product seems to be water-soluble during the work-up. Am I losing yield? The product, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, contains a carboxylic acid group. During the wash with saturated sodium bicarbonate, this group will be deprotonated to form a sodium carboxylate salt, which may have some solubility in the aqueous layer. To minimize loss, ensure the final pH of the aqueous layer after the bicarbonate wash is basic. If you suspect product loss, you can acidify the combined basic aqueous layers with HCl to pH ~2, which will re-protonate your product and may cause it to precipitate. The precipitate can then be collected by filtration or extracted back into an organic solvent like ethyl acetate.

Q4: How do I confirm the formation of my product? Besides TLC and LC-MS, ¹H NMR spectroscopy is definitive. You should see the disappearance of the broad -NH₂ signal from the starting material and the appearance of a new, sharp singlet for the -NH-SO₂- proton, typically further downfield. You will also see a new singlet integrating to 3 protons for the methyl group of the sulfonamide (-SO₂CH ₃).

References

  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Technical Support Center: Methanesulfonyl
  • Sulfonamide purification process.
  • Optimizing reaction conditions for sulfonyl

Sources

Technical Support Center: Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes, and validated solutions to get your synthesis back on track.

Issue 1: Low Yield of the Desired 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Potential Cause 1: Incomplete Reaction The methanesulfonylation of the starting material, 3-amino-4,5-dimethoxybenzoic acid, may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

  • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider extending the reaction time. A slight, controlled increase in temperature can also be beneficial, but be cautious as higher temperatures may promote side reactions.[1]

Potential Cause 2: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly susceptible to moisture, which leads to its decomposition into methanesulfonic acid, rendering it inactive for the desired reaction.[1]

  • Solution: Ensure all glassware is rigorously dried before use and employ anhydrous solvents. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Potential Cause 3: Insufficient Base The reaction between the aniline and methanesulfonyl chloride generates hydrochloric acid (HCl). This acid can protonate the starting aniline, making it non-nucleophilic and halting the reaction.[1]

  • Solution: Use at least a stoichiometric equivalent of a suitable base, such as pyridine or triethylamine, to neutralize the HCl as it is formed.[1]

Issue 2: Formation of a Significant Amount of Di-sulfonylated Byproduct

Potential Cause: Incorrect Stoichiometry or High Temperature The formation of an N,N-bis(methylsulfonyl) derivative occurs when the initially formed product reacts with another equivalent of methanesulfonyl chloride.[1] This is more likely if an excess of the sulfonylating agent is used or if the reaction temperature is too high.

  • Solution: Carefully control the stoichiometry of your reactants. It can be advantageous to use a slight excess (e.g., 1.05 to 1.1 equivalents) of the aniline starting material relative to methanesulfonyl chloride to ensure the complete consumption of the latter.[1] Additionally, maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride and control the temperature throughout the reaction.[1]

Issue 3: Presence of C-Sulfonylated Impurities

Potential Cause: Reaction Conditions Favoring Electrophilic Aromatic Substitution Under certain conditions, electrophilic aromatic substitution can occur on the electron-rich benzene ring, leading to the formation of C-sulfonylated isomers where the methanesulfonyl group is attached directly to the carbon skeleton of the ring.[1]

  • Solution: To favor N-sulfonylation, ensure the use of an appropriate base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Aprotic solvents are generally preferred to minimize C-sulfonylation.[1]

Issue 4: Unwanted N-Methylation of the Sulfonamide

Potential Cause: Use of Methylating Agents in Subsequent Steps If the synthesis involves subsequent steps with methylating agents (e.g., for esterification of the carboxylic acid), the sulfonamide nitrogen can also be methylated. Sulfonamides can undergo a second substitution at the nitrogen.[2][3]

  • Solution: If N-methylation is undesirable, consider protecting the sulfonamide nitrogen before proceeding with methylation steps. Alternatively, choose methylation conditions that are selective for the desired functional group. For instance, using a milder methylating agent or carefully controlling the stoichiometry and reaction conditions may prevent N-methylation of the sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

The most common and direct precursor is 3-amino-4,5-dimethoxybenzoic acid. This can be synthesized from commercially available starting materials. One synthetic route involves the reduction of a nitro group, for example, from methyl-4,5-dimethoxy-2-nitro-benzoate.[4]

Q2: How can I purify the final product if it contains multiple byproducts?

If your crude product is a mixture, purification by column chromatography on silica gel is recommended.[5] A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system is also a viable method for purification, especially for removing minor impurities.

Q3: Can the methanesulfonamide group be cleaved or act as a protecting group?

Yes, the methanesulfonamide group can be used as a protecting group for amines. While generally stable, it can be cleaved under specific conditions.[6] However, in the context of this synthesis, it is typically a stable functional group in the final molecule.

Q4: What are the key analytical signatures to look for to confirm the structure of the desired product and identify impurities?

  • ¹H NMR: Look for the characteristic singlet of the methanesulfonyl group protons, the aromatic protons, and the methoxy group protons. The disappearance of the aniline -NH₂ protons and the appearance of a sulfonamide -NH proton signal are key indicators of a successful reaction.

  • ¹³C NMR: Confirm the presence of all expected carbon signals, including those from the methanesulfonyl, methoxy, and aromatic groups.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm the addition of the methanesulfonyl group.

  • IR Spectroscopy: Look for the characteristic stretching frequencies of the S=O bonds in the sulfonamide group.

Quantitative Data Summary

ParameterCondition ACondition BCondition CExpected Outcome
Base PyridineTriethylamineK₂CO₃Neutralizes HCl byproduct
Solvent DichloromethaneTetrahydrofuranAcetonitrileAprotic solvents are preferred
Temperature 0 °C to RTRT50 °CLower temperatures minimize side reactions
Yield HighModerate-HighVariableOptimal conditions lead to higher yields

Experimental Protocols

Protocol 1: Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4,5-dimethoxybenzoic acid (1 equivalent) in anhydrous pyridine.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold 2N HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Visualizing the Reaction and Troubleshooting

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Side_Reaction_1 [label="Side Reaction: Di-sulfonylation", fillcolor="#FBBC05"]; Byproduct_1 [label="N,N-bis(methylsulfonyl) derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_1 [label="Cause:\n- Excess MsCl\n- High Temperature", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Solution_1 [label="Solution:\n- Control Stoichiometry\n- Low Temperature", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Side_Reaction_2 [label="Side Reaction: C-Sulfonylation", fillcolor="#FBBC05"]; Byproduct_2 [label="Ring-sulfonylated Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_2 [label="Cause:\n- Suboptimal Base/Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Solution_2 [label="Solution:\n- Stronger Base\n- Aprotic Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Side_Reaction_3 [label="Side Reaction: Hydrolysis of MsCl", fillcolor="#FBBC05"]; Byproduct_3 [label="Methanesulfonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_3 [label="Cause:\n- Presence of Water", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Solution_3 [label="Solution:\n- Anhydrous Conditions", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Reactants"]; Reaction -> Desired_Product [label="Successful Synthesis", color="#34A853"];

Reaction -> Side_Reaction_1 [style=dashed, color="#FBBC05"]; Side_Reaction_1 -> Byproduct_1; Byproduct_1 -> Cause_1 [style=dotted]; Cause_1 -> Solution_1 [style=dotted];

Reaction -> Side_Reaction_2 [style=dashed, color="#FBBC05"]; Side_Reaction_2 -> Byproduct_2; Byproduct_2 -> Cause_2 [style=dotted]; Cause_2 -> Solution_2 [style=dotted];

Reaction -> Side_Reaction_3 [style=dashed, color="#FBBC05"]; Side_Reaction_3 -> Byproduct_3; Byproduct_3 -> Cause_3 [style=dotted]; Cause_3 -> Solution_3 [style=dotted]; } . Caption: Troubleshooting workflow for identifying and mitigating side reactions.

References

Sources

Technical Support Center: Optimization of Coupling Reactions with 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Introduction

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a bespoke chemical building block with distinct electronic and steric properties that can present unique challenges during amide bond formation. The electron-withdrawing nature of the methanesulfonamido group and the steric hindrance from the ortho- and meta-substituents on the benzoic acid ring necessitate careful optimization of reaction conditions. This guide will walk you through common issues and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your coupling reactions.

Q1: I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

A1: Low or no yield is a common issue when working with sterically hindered and electronically deactivated carboxylic acids like 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Acid Activation: The carboxylic acid needs to be converted into a more reactive species. If the activation is inefficient, the coupling will not proceed.

    • Solution: Switch to a more powerful coupling reagent. Uronium or phosphonium-based reagents are generally more effective than carbodiimides for challenging substrates.[1][2] Consider using HATU, HBTU, or PyBOP, which are known for their high reactivity.[1][2]

  • Steric Hindrance: The bulky substituents on your benzoic acid and potentially your amine coupling partner can physically block the reaction from occurring.

    • Solution 1: Increase the reaction temperature. Heating the reaction can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions or degradation of starting materials.

    • Solution 2: Consider alternative coupling strategies for highly hindered systems, such as conversion of the carboxylic acid to an acyl fluoride.[3][4] Acyl fluorides are less sterically demanding than other activated intermediates.[3]

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can stall the reaction.

    • Solution: Employ a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. However, be cautious as this can also lead to side reactions. Alternatively, using a more potent activating agent for the carboxylic acid can help drive the reaction forward.

Q2: My reaction is producing significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is often a sign of side reactions competing with the desired amide bond formation. Here are some common byproducts and how to address them:

  • N-acylurea Formation (with carbodiimides): When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive.[5]

    • Solution: Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][5] These additives react with the O-acylisourea to form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.

  • Epimerization/Racemization: If your amine or carboxylic acid contains a chiral center, the harsh reaction conditions can lead to a loss of stereochemical integrity.

    • Solution: Use coupling reagents known to suppress racemization. Additives like HOBt are effective in minimizing this side reaction.[2][6] Uronium-based reagents like HATU are also known for their ability to reduce epimerization.[2] Running the reaction at a lower temperature can also help.

  • Guanidinylation of the Amine (with uronium/aminium reagents): The coupling reagent itself can sometimes react with the amine starting material, forming a guanidinium byproduct.[7]

    • Solution: Ensure that the carboxylic acid is pre-activated with the coupling reagent before adding the amine. This minimizes the opportunity for the free coupling reagent to react with the amine.

Q3: I am having difficulty purifying my final product. What are some common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials or byproducts that have similar physical properties to the desired product.

  • Unreacted Carboxylic Acid: If the reaction has not gone to completion, you will have unreacted 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

    • Solution: During aqueous workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to extract the acidic starting material.

  • Urea Byproducts (from carbodiimides): Dicyclohexylurea (DCU) from DCC is notoriously insoluble and can be difficult to remove.[8] The urea byproduct from EDC is water-soluble.[6]

    • Solution for DCU: Filtration is the primary method for removing DCU. If some remains, it can sometimes be removed by recrystallization from a suitable solvent.

    • Solution for EDC byproduct: Perform an aqueous wash to remove the water-soluble urea.

  • Coupling Reagent Residues: Residual coupling reagents and their byproducts can contaminate the final product.

    • Solution: Most modern coupling reagents and their byproducts are designed to be water-soluble and can be removed with an aqueous workup.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for optimizing the reaction conditions?

A1: A good starting point for a challenging coupling with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is to use a robust coupling reagent like HATU in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]

Recommended Starting Conditions:

ComponentStoichiometry (equivalents)
3-Methanesulfonamido-4,5-dimethoxybenzoic acid1.0
Amine1.0 - 1.2
Coupling Reagent (e.g., HATU)1.1 - 1.3
Base (e.g., DIPEA)2.0 - 3.0
SolventDMF or DCM
TemperatureRoom Temperature

Q2: How do the electronic properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid affect the coupling reaction?

A2: The methanesulfonamido group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can also deactivate the carbonyl carbon towards nucleophilic attack once the proton is removed. The two methoxy groups are electron-donating through resonance, which can partially counteract the effect of the sulfonamide group. This complex electronic profile necessitates a potent coupling reagent to effectively activate the carboxylic acid.

Q3: What is the role of the base in the coupling reaction?

A3: A non-nucleophilic organic base, such as DIPEA or triethylamine (TEA), serves two primary purposes.[1] First, it deprotonates the carboxylic acid, forming the carboxylate anion. Second, it neutralizes any acidic byproducts generated during the reaction, maintaining a favorable reaction environment. DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a nucleophile and cause side reactions.[1]

Q4: Which solvent should I choose?

A4: The choice of solvent is crucial for ensuring that all reaction components remain in solution.

  • N,N-Dimethylformamide (DMF): An excellent choice for its high polarity and ability to dissolve a wide range of organic molecules.

  • Dichloromethane (DCM): A good, less polar alternative, particularly for reactions run at or below room temperature.[6]

  • Tetrahydrofuran (THF): Another viable option, though generally less polar than DMF.

It is critical to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Experimental Workflow for Optimization

Below is a generalized workflow for optimizing your coupling reaction.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Troubleshooting start Dissolve carboxylic acid in anhydrous solvent add_reagent Add coupling reagent and base start->add_reagent preactivate Stir for pre-activation (15-30 min) add_reagent->preactivate add_amine Add amine preactivate->add_amine react Stir at RT to 50°C add_amine->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction (e.g., with water) monitor->quench no_product Low/No Product monitor->no_product byproducts Byproducts Present monitor->byproducts extract Extract with organic solvent quench->extract wash Wash organic layer (acid, base, brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify change_reagent Change coupling reagent (e.g., to HATU) no_product->change_reagent increase_temp Increase temperature no_product->increase_temp add_additive Add HOBt/Oxyma byproducts->add_additive

Caption: General workflow for optimizing amide coupling reactions.

References

  • Benchchem. Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).
  • Aapptec Peptides. Coupling Reagents.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Reddit. Struggling with amide coupling : r/Chempros. (2024).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Benchchem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv. (2025).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011).
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Benchchem. Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
  • ResearchGate. Optimization of the reaction conditions for 3aa.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022).
  • Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction.
  • Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. SciSpace.

Sources

troubleshooting solubility issues with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Introduction

Welcome to the technical support guide for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (CAS: 1354949-93-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who are incorporating this molecule into their synthetic workflows. Due to its specific structural features—a carboxylic acid, a sulfonamide, and two electron-donating methoxy groups—this compound presents a unique set of solubility challenges that can impact reaction efficiency, workup, and purification.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common issues encountered in the lab. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to proactively design more robust and successful experiments.

Part 1: Understanding the Molecule's Behavior

FAQ 1: What are the core physicochemical properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid that influence its solubility?

To effectively troubleshoot, one must first understand the compound's inherent properties. The molecule's behavior is dominated by three key features:

  • The Carboxylic Acid Group (-COOH): This is the primary acidic functional group. Like most carboxylic acids, it can donate a proton, especially in the presence of a base.[3][4] Its ability to form hydrogen bonds makes it slightly soluble in polar protic solvents but poorly soluble in non-polar solvents.[5][6]

  • The Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is also weakly acidic, though significantly less so than the carboxylic acid proton. This group is highly polar and capable of hydrogen bonding, contributing to a higher melting point and a preference for polar solvents.

  • The Aromatic Ring and Methoxy Groups (-OCH₃): The benzene ring itself is hydrophobic. However, the two electron-donating methoxy groups increase the polarity of the molecule compared to an unsubstituted benzene ring and can influence the acidity of the carboxyl group through electronic effects.[7]

A critical issue arises from the interplay between the carboxylic acid and any base used in a reaction. The deprotonation of the carboxylic acid forms a carboxylate salt. This salt is an ionic species, which dramatically alters its solubility profile, often rendering it insoluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), but soluble in water.[3]

PropertyPredicted Value / ObservationImplication for Solubility & Reactions
pKa (Carboxylic Acid) ~4.0 - 4.5 (Estimated)Readily deprotonated by common bases (e.g., triethylamine, DIPEA), leading to salt formation.
logP Moderate (Estimated)Indicates a balance of hydrophilic and hydrophobic character. Solubility will be highly solvent-dependent.
Hydrogen Bonding Donor (COOH, NH) & Acceptor (O=S=O, OCH₃, C=O)High potential for intermolecular hydrogen bonding, leading to lower solubility in non-polar, aprotic solvents.
Physical Form SolidDissolution kinetics can be slow; requires sufficient time and/or heating to achieve saturation.

Part 2: Troubleshooting in Practice

FAQ 2: I'm setting up an amide coupling reaction. My starting material won't dissolve in Dichloromethane (DCM), even with an organic base like triethylamine (TEA). What is happening?

This is the most common problem encountered with this reagent. The cause is a classic acid-base reaction occurring before your desired coupling reaction can proceed.

Causality:

  • You add the solid 3-Methanesulfonamido-4,5-dimethoxybenzoic acid to your reaction vessel with DCM. It has very low intrinsic solubility.

  • You add your organic base (e.g., TEA, DIPEA).

  • The base immediately deprotonates the highly acidic carboxylic acid group.

  • This forms the corresponding ammonium carboxylate salt.

  • This salt is ionic and highly polar. It is insoluble in a non-polar aprotic solvent like DCM, causing it to precipitate out of the solution. Your reaction mixture will appear as a slurry or suspension, but the starting material is not truly "dissolved" for the reaction.

cluster_0 Step 1: Initial State (Insoluble) cluster_1 Step 2: Base Addition cluster_2 Step 3: Outcome (Precipitation) A Acid (Solid) B DCM (Solvent) A->B Poor Solubility D Acid (Suspended) C Triethylamine (Base) C->D Reacts Instantly E Ammonium Carboxylate Salt (Ionic Solid) F DCM (Solvent) E->F Insoluble Precipitate

Caption: Acid-base reaction leading to salt precipitation in a non-polar solvent.

Troubleshooting Protocol 1: Addressing Base-Induced Precipitation

This protocol provides a systematic approach to achieving a homogeneous reaction solution.

Objective: Dissolve the starting acid for effective participation in the reaction (e.g., amide coupling).

Methodology:

  • Solvent System Modification: The primary strategy is to switch to a polar aprotic solvent that can better solvate the ionic salt intermediate.

    • Step 1.1: Replace DCM or THF with Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents have a higher dielectric constant and are excellent at dissolving salts.

    • Step 1.2: Add the solid 3-Methanesulfonamido-4,5-dimethoxybenzoic acid to the DMF or DMSO first. Stir for 5-10 minutes. It may not fully dissolve initially.

    • Step 1.3: Slowly add the organic base (e.g., DIPEA) dropwise. You should observe the solid dissolving as the soluble carboxylate salt forms in the polar solvent.

    • Step 1.4: Once the solution is homogeneous, add your coupling agent (e.g., HATU, HOBt/EDC) and stir for the recommended activation time before adding the amine.[8][9]

  • Co-Solvent Strategy: If you must use a less polar solvent for downstream processing reasons, a co-solvent approach can be effective.

    • Step 2.1: Dissolve the acid and base in a minimum amount of DMF until a clear solution is obtained.

    • Step 2.2: In a separate flask, prepare your amine in the less polar solvent (e.g., DCM).

    • Step 2.3: Add the coupling agent to the DMF solution, then slowly transfer this activated solution into the amine solution. This keeps the concentration of the salt low in the bulk solvent, potentially avoiding precipitation.

FAQ 3: My reaction is sluggish, and I suspect poor solubility is the cause even after switching to DMF. What advanced strategies can I employ?

If reaction rates are still slow in polar aprotic solvents, it may be due to aggregation of the starting material or poor solvation.

Troubleshooting Protocol 2: Advanced Dissolution & Reaction Strategies

  • Temperature Elevation:

    • Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the solubility of the starting acid and its salt form, accelerating the reaction.

    • Caution: Ensure that your coupling agents and substrates are stable at the elevated temperature. Reagents like HATU are generally robust, but always consult the literature for the specific reagents you are using.[9]

  • Order of Addition Optimization: The order in which you add reagents matters. For amide coupling, the goal is to form the activated ester before the amine is introduced.[10]

    • Step 2.1: To a solution of the acid in DMF, add the coupling agent first (e.g., HATU).

    • Step 2.2: Stir for 5-10 minutes to allow for pre-activation.

    • Step 2.3: Add the base (DIPEA). This sequence can sometimes favor the formation of the activated species over the simple carboxylate salt.

    • Step 2.4: Finally, add the amine.

  • Conversion to a More Soluble Intermediate: For particularly challenging cases, you can convert the carboxylic acid to an acid chloride.

    • Step 3.1: Suspend the acid in DCM containing a catalytic amount of DMF.

    • Step 3.2: Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Step 3.3: Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Step 3.4: Remove the solvent and excess reagent in vacuo. The resulting acid chloride is typically much more soluble in aprotic organic solvents and highly reactive towards amines.[5][8]

    • Safety Note: This procedure is effective but involves corrosive and hazardous reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Start Reaction Sluggish Due to Suspected Solubility Issue Solvent Are you using a polar aprotic solvent (DMF, DMSO)? Start->Solvent Temp Have you tried moderate heating (40-50 °C)? Solvent->Temp Yes SwitchSolvent Switch to DMF or DMSO. Solvent->SwitchSolvent No Order Have you optimized the order of addition? Temp->Order Yes Success Problem Solved Temp->Success No, but heating worked Deriv Consider converting to a more soluble intermediate (e.g., acid chloride). Order->Deriv Yes, still an issue Order->Success No, but reordering worked Deriv->Success SwitchSolvent->Temp

Caption: Troubleshooting workflow for persistent solubility issues.

Part 3: Workup and Purification

FAQ 4: My reaction is complete, but now I have a purification nightmare. How do I handle the workup when using DMF or DMSO?

High-boiling polar solvents like DMF and DMSO, while excellent for the reaction, can complicate product isolation.

Troubleshooting Protocol 3: Product Isolation from Polar Aprotic Solvents

Objective: To efficiently remove the solvent and isolate the desired product, free from water-soluble byproducts (e.g., excess base, urea from coupling agents).

Methodology:

  • Aqueous Workup & Extraction:

    • Step 1.1: Cool the reaction mixture to room temperature.

    • Step 1.2: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, DCM). A common ratio is 10 volumes of extraction solvent to 1 volume of reaction mixture.

    • Step 1.3: Transfer the diluted mixture to a separatory funnel.

    • Step 1.4: Wash sequentially with a large volume of water to remove the DMF/DMSO. Multiple water washes (3-5x) are often necessary. A brine (saturated NaCl solution) wash can help break up emulsions and further draw the polar solvent into the aqueous layer.

    • Step 1.5: Follow with washes of dilute acid (e.g., 1M HCl) to remove any remaining basic compounds and a wash with saturated sodium bicarbonate to remove any unreacted starting acid.

    • Step 1.6: Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product for further purification (e.g., chromatography, recrystallization).

References

  • Britannica. (2026, January 17). Carboxylic acid. [Link]

  • Solubility of Things.
  • Acid Base Properties Of Carboxylic Acids.
  • BenchChem. (2025, November). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Functional Groups In Organic Chemistry. (2010, October 6).
  • Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Scribd.Solubility of Benzoic Acid in Organic Solvents.
  • BLD Pharm.3-Methanesulfonamido-4,5-dimethoxybenzoic acid.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Michigan State University Department of Chemistry.Carboxylic Acid Reactivity.
  • HepatoChem.Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents.
  • Human Metabolome Database. (2017, September 17). Showing metabocard for 3,5-dimethoxy-4-(sulfooxy)benzoic acid (HMDB0131461).
  • ResearchGate.The solubility of benzoic acid in seven solvents.
  • Chemspace.3-methanesulfonamido-4,5-dimethoxybenzoic acid.
  • Semantic Scholar. (2016, February 5). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025, August 7).
  • Cheméo.Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1).
  • BenchChem.Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
  • Fisher Scientific.3,5-Dimethoxy-4-methylbenzoic acid, 97%.
  • ChemBK.3,4-Dimethoxybenzoic acid.
  • ChemicalBook.4-Methoxybenzoic acid CAS#: 100-09-4.
  • PubChem. (2005, March 26). 3,5-Dimethoxybenzoic Acid.

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Technical Support Center: Catalyst Selection for Reactions Involving 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experiments, with a primary focus on the critical step of amide bond formation, a common transformation for this valuable intermediate.

Part 1: Frequently Asked Questions (FAQs) on Catalyst and Reagent Selection

Q1: What is the most common reaction involving 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, and what type of catalysts are typically used?

A1: The most prevalent reaction for this molecule, particularly in the context of pharmaceutical synthesis such as the preparation of Aliskiren, is amide bond formation (amidation) at the carboxylic acid moiety. This reaction is typically not "catalyzed" in the traditional sense by a metal catalyst but is mediated by stoichiometric coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Common classes of coupling reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. These are highly efficient and are often the reagents of choice for more challenging couplings.

  • Phosphonium Salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are also very effective, especially for sterically hindered substrates.

Q2: How do the methoxy and sulfonamide groups on the aromatic ring influence catalyst/reagent selection for amide coupling?

A2: The two methoxy groups are electron-donating, which increases the electron density of the aromatic ring. For the amide coupling reaction at the carboxylic acid, this has a minimal direct electronic effect on the carboxyl group itself. The methanesulfonamido group is electron-withdrawing, but its impact on the carboxylic acid's reactivity in a coupling reaction is also generally minor compared to the choice of coupling reagent.

The primary consideration for these substituents is their potential for steric hindrance, although in this specific molecule, the hindrance around the carboxylic acid is not severe. However, the sulfonamide group's acidic proton could potentially react with the base used in the coupling reaction, so an appropriate choice and stoichiometry of the base are important.

Q3: Can 3-Methanesulfonamido-4,5-dimethoxybenzoic acid participate in other catalytic reactions?

A3: Yes, while amide coupling is the most common, the structure of this molecule allows for other potential catalytic transformations:

  • Palladium-Catalyzed Cross-Coupling: If the aromatic ring were functionalized with a halide (e.g., Br, I), it could undergo Suzuki, Buchwald-Hartwig, or other cross-coupling reactions. The electron-donating methoxy groups would influence the oxidative addition step. The sulfonamide moiety is generally tolerant to these conditions.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring is activated towards electrophilic substitution (e.g., nitration, halogenation). The directing effects of the methoxy and sulfonamido groups would determine the regioselectivity of such reactions. Catalyst selection would depend on the specific transformation (e.g., Lewis acids for Friedel-Crafts reactions).

However, for the purpose of this guide, we will focus on the most frequent application: amide bond formation.

Part 2: Troubleshooting Guide for Amide Coupling Reactions

This section addresses specific issues you might encounter during the amide coupling of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Issue 1: Low or No Product Yield

Q4: I am seeing very low conversion of my 3-Methanesulfonamido-4,5-dimethoxybenzoic acid to the desired amide. What are the likely causes and how can I troubleshoot this?

A4: Low yield is a common issue in amide coupling and can stem from several factors. Here is a systematic approach to troubleshooting:

1. Inefficient Carboxylic Acid Activation:

  • Problem: The coupling reagent is not effectively activating the carboxylic acid.

  • Solutions:

    • Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider switching to HATU or PyBOP, which are generally more reactive and efficient, especially if your amine is hindered or electronically poor.[1]

    • Check the quality of your coupling reagent. Coupling reagents can degrade with moisture. Use fresh, high-purity reagents.

    • Pre-activation. For many coupling reagents, especially HATU, pre-activating the carboxylic acid for 15-30 minutes with the reagent and a non-nucleophilic base (like DIPEA) before adding the amine can improve yields.[2]

2. Issues with the Amine:

  • Problem: The amine nucleophile is not sufficiently reactive or is being deactivated.

  • Solutions:

    • Protonation of the amine. Ensure you are using a sufficient amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize any acidic species in the reaction, including the carboxylic acid itself. A common starting point is 2-3 equivalents of base.

    • Steric hindrance. If your amine is particularly bulky, the reaction may require more forcing conditions. Consider increasing the reaction temperature (e.g., from room temperature to 40-60 °C) or extending the reaction time.

3. Suboptimal Reaction Conditions:

  • Problem: The solvent, temperature, or concentration are not ideal.

  • Solutions:

    • Solvent Choice. Dimethylformamide (DMF) is a common and effective solvent for amide couplings due to its high polarity and ability to dissolve most reactants.[1] Dichloromethane (DCM) or acetonitrile can also be used. Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.

    • Concentration. Very dilute reaction mixtures can lead to slow reaction rates. A typical concentration is in the range of 0.1-0.5 M.

Experimental Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Issue 2: Formation of Side Products

Q5: I am observing significant side products in my reaction mixture. What are the common impurities and how can I minimize them?

A5: Side product formation is often related to the choice of coupling reagent and reaction conditions.

1. N-acylurea Formation (with Carbodiimides like DCC or EDC):

  • Problem: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct when using carbodiimide reagents.

  • Solution: The addition of HOBt or OxymaPure traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to this side reaction.[3]

2. Guanidinylation of the Amine (with Uronium/Aminium Reagents like HATU/HBTU):

  • Problem: The amine can react with the coupling reagent itself to form a guanidinium byproduct, which consumes the amine and complicates purification.

  • Solution: Pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this side reaction.[2] Using a phosphonium-based reagent like PyBOP can also avoid this issue.

3. Racemization (if using a chiral amine):

  • Problem: The stereochemical integrity of a chiral amine can be compromised during the coupling reaction.

  • Solution: The use of additives like HOBt or HOAt is known to suppress racemization. Running the reaction at lower temperatures can also be beneficial.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassAdvantagesPotential Issues
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct.Lower reactivity, potential for N-acylurea formation.
HATU Uronium/AminiumHigh reactivity, fast reaction times.Can cause guanidinylation of the amine if not pre-activated.
PyBOP PhosphoniumHigh reactivity, good for hindered substrates, no guanidinylation.Can be more expensive.

Part 3: Visualization of Workflows

Catalyst/Reagent Selection Workflow

start Start: Amide coupling of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid amine_type Assess Amine Partner: Sterically hindered or electron-deficient? start->amine_type edc Use EDC/HOBt (Cost-effective choice) amine_type->edc No hatu Use HATU/DIPEA (Higher reactivity) amine_type->hatu Yes reaction Run Reaction edc->reaction pybop Consider PyBOP (Avoids guanidinylation) hatu->pybop Guanidinylation observed? hatu->reaction pybop->reaction complete Reaction Complete? reaction->complete complete->amine_type No (Low Yield) end Purify Product complete->end Yes

Caption: Decision tree for selecting an appropriate amide coupling reagent.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents 1. Check Reagent Quality (Fresh, anhydrous?) start->check_reagents replace_reagents Use fresh reagents and anhydrous solvent check_reagents->replace_reagents No check_activation 2. Review Activation Strategy check_reagents->check_activation Yes end Re-run Reaction replace_reagents->end preactivate Implement pre-activation step (15-30 min) check_activation->preactivate stronger_reagent Switch to a more potent coupling reagent (e.g., HATU) check_activation->stronger_reagent If pre-activation fails check_conditions 3. Optimize Conditions preactivate->check_conditions stronger_reagent->check_conditions increase_temp Increase temperature (e.g., to 40-60 °C) check_conditions->increase_temp increase_conc Increase concentration (e.g., to 0.5 M) increase_temp->increase_conc increase_conc->end

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

References

  • WO2012052829A1 - Synthesis of aliskiren.
  • Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of organic chemistry, 71(13), 4766–4777. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

preventing decomposition of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this molecule. By understanding the underlying chemical principles, you can effectively troubleshoot and prevent the decomposition of this compound, ensuring a high yield and purity of your final product.

Introduction

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, containing both a sulfonamide and a benzoic acid functional group on a substituted aromatic ring, presents unique stability challenges during synthesis. The primary modes of decomposition are the hydrolysis of the sulfonamide bond and the decarboxylation of the benzoic acid moiety. This guide provides a comprehensive overview of these decomposition pathways and practical strategies to mitigate them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product with the presence of 3-amino-4,5-dimethoxybenzoic acid. Hydrolysis of the methanesulfonamido group.- Control pH: Maintain the reaction and work-up conditions under neutral or mildly acidic pH. Avoid strongly acidic or basic conditions, which can catalyze the hydrolysis of the sulfonamide bond[1][2][3]. - Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. - Anhydrous Conditions: Use anhydrous solvents and reagents to prevent water from participating in the hydrolysis reaction.
Formation of a significant amount of 1,2-dimethoxy-4-methanesulfonamidobenzene. Decarboxylation of the benzoic acid group.- Mild Reaction Conditions: Avoid high temperatures, as elevated temperatures can promote decarboxylation of aromatic carboxylic acids[4][5]. - Avoid Strong Acids: Strong acids can catalyze decarboxylation, especially in the presence of electron-donating groups on the aromatic ring[5]. - Protecting Group Strategy: If decarboxylation is persistent, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the sulfonylation reaction[6][7][8]. The ester can be subsequently hydrolyzed under mild conditions.
Presence of multiple unidentified impurities in the final product. A combination of hydrolysis and decarboxylation, or other side reactions.- Step-wise Synthesis: Instead of a one-pot synthesis, consider a step-wise approach with purification of intermediates. This can help identify the step where impurities are being generated. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Analytical Monitoring: Use techniques like TLC, HPLC, or LC-MS to monitor the reaction progress and identify the formation of byproducts in real-time.
Difficulty in purifying the final product. Co-elution of starting materials, byproducts, and the desired product.- Recrystallization: Carefully select a solvent system for recrystallization to selectively crystallize the desired product, leaving impurities in the mother liquor. - Chromatography Optimization: If using column chromatography, screen different solvent systems (e.g., varying polarity and additives like a small amount of acetic acid to suppress tailing of the carboxylic acid) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reason for the decomposition of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid during its synthesis?

A1: The two primary decomposition pathways are the hydrolysis of the sulfonamide bond and the decarboxylation of the benzoic acid. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of both functional groups. Hydrolysis is often catalyzed by acidic or basic conditions, while decarboxylation is typically promoted by heat[1][3][5].

Q2: How can I prevent the hydrolysis of the sulfonamide group?

A2: To prevent hydrolysis, it is crucial to control the pH of the reaction mixture. Sulfonamides are generally more stable under neutral conditions. Both strong acids and strong bases can catalyze the cleavage of the S-N bond[2][9]. Additionally, using anhydrous solvents and reagents and maintaining a low reaction temperature will further minimize the risk of hydrolysis.

Q3: Is the carboxylic acid group on this molecule particularly prone to decarboxylation?

A3: Aromatic carboxylic acids can undergo decarboxylation, and this process can be influenced by the substituents on the aromatic ring[4][10]. While the methoxy groups are electron-donating, which can sometimes facilitate electrophilic aromatic substitution, their effect on decarboxylation is complex. The key to preventing this side reaction is to avoid excessive heat during the synthesis and purification steps[5].

Q4: Should I protect the carboxylic acid group before the sulfonylation step?

A4: If you are consistently observing significant decarboxylation, protecting the carboxylic acid as an ester is a viable strategy[6][8][11]. You can synthesize the methyl or ethyl ester of 3-amino-4,5-dimethoxybenzoic acid, perform the sulfonylation with methanesulfonyl chloride, and then hydrolyze the ester back to the carboxylic acid under mild basic conditions.

Q5: What analytical methods are best for monitoring the reaction and detecting decomposition products?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction and quantifying the formation of the desired product and any byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of the impurities, which can help in elucidating their structures. For in-process checks, Thin-Layer Chromatography (TLC) can provide a quick assessment of the reaction's progress.

Experimental Protocols

Protocol 1: Robust Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

This protocol is designed to minimize decomposition by controlling reaction conditions.

Step 1: Synthesis of 3-Amino-4,5-dimethoxybenzoic acid

The synthesis of the starting material, 3-amino-4,5-dimethoxybenzoic acid, can be achieved through the reduction of the corresponding nitro compound, 3-nitro-4,5-dimethoxybenzoic acid. Various reduction methods can be employed, such as catalytic hydrogenation (e.g., using Pd/C) or using a reducing agent like tin(II) chloride.

Step 2: Sulfonylation of 3-Amino-4,5-dimethoxybenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane (DCM) and a non-nucleophilic base like triethylamine (TEA) at 0 °C.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water. If using pyridine as the solvent, most of it can be removed under reduced pressure. If using DCM/TEA, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Monitoring Decomposition by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Prepare a standard of your starting material and the purified product. During the reaction, withdraw small aliquots, quench them, and dilute with the mobile phase before injection. Monitor the disappearance of the starting material and the appearance of the product and any major byproducts. The retention times of 3-amino-4,5-dimethoxybenzoic acid and 1,2-dimethoxy-4-methanesulfonamidobenzene (the decarboxylated product) should be distinct from the desired product.

Visualizing Decomposition Pathways

The following diagrams illustrate the two main decomposition pathways for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

DecompositionPathways cluster_main Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid cluster_decomp Decomposition Pathways Start 3-Amino-4,5-dimethoxybenzoic acid + Methanesulfonyl Chloride Product 3-Methanesulfonamido-4,5-dimethoxybenzoic acid Start->Product Sulfonylation Hydrolysis_Product 3-Amino-4,5-dimethoxybenzoic acid Product->Hydrolysis_Product Hydrolysis (Acid/Base, H2O) Decarboxylation_Product 1,2-Dimethoxy-4-methanesulfonamidobenzene Product->Decarboxylation_Product Decarboxylation (Heat)

Caption: Potential decomposition pathways during synthesis.

Logical Workflow for Troubleshooting

The following workflow can guide your troubleshooting process when encountering issues in the synthesis.

Caption: A logical workflow for troubleshooting synthesis.

References

  • Radical decarboxylative carbometalation enabled by LMCT in copper benzoates provides the first decarboxylative hydroxylation of benzoic acids
  • The kinetics of the hydrolyses of secondary and tertiary N-amidomethylsulfonamides were studied at 50 °C.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion form
  • β-Sultams show extraordinary rate enhancements of 109- and 107-fold, respectively, compared with the acid- and base-catalyzed hydrolysis of corresponding acyclic sulfonamides. ()
  • Herein, we report the first decarboxylative hydroxylation to synthesize phenols from benzoic acids at 35 °C via photoinduced ligand‐to‐metal charge transfer (LMCT)
  • Decarboxylation of Aromatic Acids under Coal-Liquefaction Conditions. ()
  • Hydrolysis is one of the most common reactions controlling abiotic degradation and is one of the main paths by which substances are degraded in the environment. ()
  • Do Sulfonamides Interact with Arom
  • Decarboxylation of Aromatic Carboxylic Acids in Isotopic Studies. ()
  • Do Sulfonamides Interact with Arom
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ()
  • Decarboxyl
  • Protective Groups - Organic Chemistry Portal. ()
  • Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. ()
  • The Shapes of Sulfonamides: A Rot
  • Protecting Groups. ()
  • Rotational stability of several sulfonamides bearing ortho-substituents. ()
  • Synthesis of 4-amino-3,5-dimethoxybenzoic acid. ()
  • Protecting Groups in Organic Synthesis. ()
  • Protecting Agents - TCI Chemicals. ()
  • 2-Amino-4,5-dimethoxybenzoic acid synthesis. ()
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • 4-Amino-3-methoxybenzoic acid synthesis. ()
  • Process for the methyl-4-(dimethylamino)
  • 3-Amino-4,5-dimethoxybenzoic acid. ()
  • A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. ()
  • Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide. ()
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. ()
  • Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. ()
  • 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ()
  • Preparation method of 3-amino-4-methoxybenzaniline. ()
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. ()
  • Synthesis of Bosutinib
  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. ()
  • 3,5-Dimethoxybenzoic Acid in M
  • Preparation of 3,4,5-trimethoxybenzoic acid. ()
  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. ()

Sources

Technical Support Center: Analytical Method Validation for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical method validation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (referred to herein as "the API") and its related impurities. This guide is structured to provide not just protocols, but the underlying scientific rationale and troubleshooting insights to empower your research and development. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

Part 1: Foundational Concepts & Initial Troubleshooting

Before delving into specific validation parameters, it's crucial to address common preliminary challenges. A robust method begins with a well-developed and optimized procedure.

Frequently Asked Questions (FAQs)

Q1: My initial chromatograms show poor peak shape (e.g., tailing or fronting) for the API. What should I investigate first?

A1: Poor peak shape is often a result of undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: Silanol groups on the silica backbone of C18 columns can interact with basic functional groups on the analyte, leading to peak tailing. Conversely, issues with sample overload or poor solubility can cause fronting.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The primary amine in the sulfonamide group of your API is basic. Ensure the mobile phase pH is at least 2 pH units below the pKa of this group to ensure it is fully protonated, which minimizes secondary interactions with silanols.

    • Check Sample Solvent: Ensure the sample is fully dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase. Injecting in a stronger solvent can distort peak shape.

    • Reduce Analyte Concentration: Inject a lower concentration to rule out mass overload.

    • Consider a Different Column: If issues persist, consider an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.

Q2: I'm seeing baseline noise and drift in my HPLC system. How can I resolve this before starting validation?

A2: A stable baseline is fundamental for accurate integration and reliable quantification, especially for low-level impurities.

  • Causality: Baseline issues can stem from the mobile phase, the detector, or the HPLC pump. Drifting baselines often indicate changes in mobile phase composition or temperature, while noise can be caused by air bubbles, contaminated solvents, or detector lamp issues.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Thoroughly degas your mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases.

    • Prime the Pump: Purge and prime all pump lines to remove air bubbles.

    • Check for Leaks: Inspect all fittings for any signs of leaks, which can introduce air and cause pressure fluctuations.

    • Clean the System: Flush the system with a strong solvent (e.g., isopropanol) to remove any contaminants from the injector, tubing, and flow cell.

    • Verify Lamp Performance: Check the detector lamp's energy and usage hours; an aging lamp can be a significant source of noise.

Part 2: The Validation Workflow: A Parameter-by-Parameter Guide

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections break down each key validation parameter with associated protocols and troubleshooting.

Validation_Workflow start_node Method Development & Optimization Specificity Specificity start_node->Specificity Begin Validation param_node param_node decision_node decision_node end_node Method is Validated Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD / LOQ Precision->Limits Robustness Robustness Limits->Robustness Pass All Parameters Meet Criteria? Robustness->Pass Pass->start_node No (Re-evaluate Method) Pass->end_node Yes

Caption: High-level workflow for analytical method validation.

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. For an impurity method, this is arguably the most critical parameter. It proves you can distinguish and quantify the impurities from the main API peak and any formulation excipients.

FAQ: How do I prove my method is specific for both the API assay and the impurity analysis?

A: You must challenge the method with all potential interferences.

  • For the API Assay: Analyze a placebo (all formulation components except the API) and show that there are no interfering peaks at the retention time of the API. Spike the placebo with a known concentration of the API and its impurities and verify that the API peak is well-resolved from all other peaks.

  • For the Impurity Analysis: This is more rigorous. You need to demonstrate peak homogeneity.

    • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Analysis: Analyze these stressed samples. The goal is to demonstrate that the newly formed degradant peaks are well-resolved from the API peak and from each other.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to evaluate peak purity. This analysis compares spectra across the peak to detect the presence of co-eluting species. A purity angle less than the purity threshold indicates a pure peak.

Troubleshooting Guide: Specificity

IssuePotential CauseRecommended Action
Co-eluting peaks Insufficient chromatographic resolution.Modify the mobile phase (e.g., change organic modifier, gradient slope) or try a column with different selectivity.
Placebo interference An excipient is absorbing at the analysis wavelength.Change the detection wavelength to one where the API or impurity has high absorbance but the excipient does not.
Peak purity fails A hidden impurity is co-eluting.The method is not specific. Method re-development is required to resolve the co-eluting peaks.
Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This relationship is typically evaluated using a linear regression model. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Step-by-Step Protocol: Linearity for an Impurity

  • Prepare a Stock Solution: Accurately prepare a stock solution of the impurity standard.

  • Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit. For example, if the impurity limit is 0.15%, the range could be LOQ, 0.075%, 0.1%, 0.15%, and 0.18%.

  • Inject and Record: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

ParameterAcceptance Criteria (Typical)
Correlation Coefficient (r) ≥ 0.999
Coefficient of Determination (R²) ≥ 0.998
Y-intercept Should be close to zero.

Troubleshooting Guide: Linearity

IssuePotential CauseRecommended Action
Non-linear curve (S-shaped) Detector saturation at high concentrations.Reduce the concentration of the upper-level standards or shorten the detector path length if possible.
Poor correlation coefficient Inaccurate standard preparation; system instability.Carefully re-prepare all standards. Ensure the HPLC system is equilibrated and stable before injection.
Significant Y-intercept Constant background interference or integration error.Check the blank injection for interfering peaks. Review integration parameters to ensure only the peak of interest is being measured.
Accuracy

Expertise & Experience: Accuracy measures the closeness of test results to the true value. It is typically assessed by spiking a sample matrix (like a placebo) with known amounts of the analyte at different concentration levels.

Step-by-Step Protocol: Accuracy for the API Assay

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal assay concentration). This is done by adding known amounts of the API stock solution to the placebo.

  • Analyze Samples: Analyze the spiked samples using the analytical method.

  • Calculate Recovery: Determine the concentration found from the calibration curve and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

ParameterAcceptance Criteria (Typical)
Recovery for API Assay 98.0% to 102.0%
Recovery for Impurities 80.0% to 120.0% (can vary with concentration)
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Precision_Concept cluster_0 Accurate & Precise cluster_1 Precise, Not Accurate center_node True Value data_point p1 p2 p3 p4 p5 p6 p7 p8 p9 p10

Caption: Accuracy vs. Precision visualization.

Troubleshooting Guide: Precision

IssuePotential CauseRecommended Action
High RSD in Repeatability Inconsistent sample preparation; unstable HPLC system (pressure/flow fluctuations); poor integration.Refine the sample preparation procedure to minimize variability. Ensure the system is fully equilibrated. Optimize integration parameters.
High RSD in Intermediate Precision Analyst-to-analyst variability; differences between equipment.The analytical method may not be sufficiently robust. The method description should be made more detailed and specific to reduce ambiguity in execution.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity methods. The LOQ must be low enough to accurately measure impurities at their specification limits. A common approach is to determine them based on the signal-to-noise ratio (S/N).

  • LOD: Determined at a S/N ratio of approximately 3:1.

  • LOQ: Determined at a S/N ratio of approximately 10:1.

FAQ: My calculated LOQ shows poor precision (>10% RSD). Is this acceptable?

A: No. The LOQ must be a concentration that can be measured with acceptable precision and accuracy. If the precision at your estimated 10:1 S/N concentration is poor, your true, verifiable LOQ is actually higher. You must determine the concentration at which your precision criteria (e.g., RSD ≤ 10%) are met.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Step-by-Step Protocol: Robustness

  • Identify Parameters: Select critical method parameters to vary. For HPLC, this typically includes:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Percent organic in mobile phase (e.g., ± 2%)

  • Perform Experiments: Analyze a standard solution while varying one parameter at a time.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time). The results should remain within the acceptance criteria defined for the method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. U.S. Pharmacopeia. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges related to the regioselectivity of reactions involving this versatile, polysubstituted aromatic compound. By understanding the interplay of electronic and steric effects, you can gain precise control over your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its polysubstituted nature presents a significant challenge in achieving desired regioselectivity during chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions. The benzene ring is adorned with three distinct substituents, each exerting its own directing influence, which can lead to a mixture of isomers and reduced yields of the target compound.

This guide will provide a detailed analysis of the directing effects of the substituents, troubleshooting strategies for common regioselectivity issues, and practical protocols to enhance the selectivity of your reactions.

Understanding the Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the benzene ring.[1] These groups can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors.[2]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.[3][4]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[5]

Let's analyze the substituents on 3-Methanesulfonamido-4,5-dimethoxybenzoic acid:

SubstituentPositionTypeDirecting Effect
-COOH (Carboxylic Acid) 1DeactivatingMeta-directing[6]
-NHSO₂CH₃ (Methanesulfonamido) 3Deactivating (overall)Ortho-, Para-directing
-OCH₃ (Methoxy) 4, 5ActivatingOrtho-, Para-directing

The methoxy groups are strong activators and ortho-, para-directors due to their ability to donate a lone pair of electrons to the ring through resonance. The carboxylic acid group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring.[6] The methanesulfonamido group is more complex; while the nitrogen has a lone pair that can be donated, the strongly electron-withdrawing sulfonyl group makes it an overall deactivating group. However, like halogens, it is an ortho-, para-director because the lone pair on the nitrogen can stabilize the arenium ion intermediate at the ortho and para positions.[7]

The interplay of these competing directing effects is what makes predicting and controlling the regioselectivity of reactions with this molecule challenging.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in a question-and-answer format.

Q1: I am performing a nitration reaction and getting a mixture of isomers. How can I favor substitution at a specific position?

A1: This is a classic challenge with polysubstituted benzenes. The two methoxy groups strongly activate the ring, while the carboxylic acid and methanesulfonamido groups deactivate it. The positions ortho and para to the activating methoxy groups are the most electron-rich. However, steric hindrance will also play a crucial role.

Analysis of Potential Nitration Sites:

  • Position 2: ortho to the 3-methanesulfonamido and 4-methoxy groups, and meta to the 5-methoxy and 1-carboxylic acid groups. This position is sterically hindered by the adjacent methanesulfonamido group.

  • Position 6: ortho to the 5-methoxy group and meta to the 4-methoxy, 3-methanesulfonamido, and 1-carboxylic acid groups. This position is also sterically hindered by the adjacent carboxylic acid group.

Strategies to Improve Regioselectivity:

  • Lowering Reaction Temperature: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable isomer, which is often the para product to the most activating group, if accessible.[8]

  • Choice of Nitrating Agent: Using a bulkier nitrating agent might increase steric hindrance at the more crowded positions, potentially favoring substitution at the less hindered site.

  • Protecting Groups: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to reduce its deactivating effect and alter the steric environment.[9][10] This can be a powerful strategy to redirect the electrophilic attack.

Q2: Why is the position between the two methoxy groups (C4-C5) unreactive towards electrophiles?

A2: While the two methoxy groups are strong activators, the space between them is highly sterically hindered. An incoming electrophile would experience significant repulsion from the lone pairs of the oxygen atoms and the methyl groups of the methoxy substituents. Furthermore, the formation of a sigma complex at this position would be energetically unfavorable due to this steric strain.

Q3: How can I achieve substitution ortho to the carboxylic acid group (at position 2 or 6)?

A3: Directing an electrophile to the ortho position of a deactivating group like a carboxylic acid is challenging. However, certain strategies can be employed:

  • Directed ortho Metalation (DoM): This powerful technique involves deprotonating the ortho position with a strong base (like n-butyllithium or LDA), followed by quenching with an electrophile. The carboxylic acid group can act as a directed metalation group (DMG). However, the acidic proton of the carboxylic acid itself and the sulfonamide N-H will react with the strong base first. Therefore, protection of these acidic protons is necessary before attempting DoM.

    G

    Workflow for Directed ortho Metalation

  • Use of a Lewis Acid Catalyst: In some cases, a Lewis acid can coordinate to the carbonyl oxygen of the carboxylic acid, enhancing its deactivating effect but also potentially directing the electrophile to the ortho position through a chelation-controlled mechanism. The choice of Lewis acid and reaction conditions is critical and often requires empirical optimization.

Q4: I am attempting a Friedel-Crafts acylation, but the reaction is not proceeding. What could be the issue?

A4: Friedel-Crafts reactions, both alkylation and acylation, are highly sensitive to the nature of the substituents on the aromatic ring. The presence of strongly deactivating groups like carboxylic acids and sulfonamides can render the ring too electron-poor to react with the acylium ion electrophile.[11]

Troubleshooting Steps:

  • Protect the Carboxylic Acid: As mentioned earlier, converting the carboxylic acid to an ester will reduce its deactivating effect and may allow the reaction to proceed.[12]

  • Protect the Sulfonamide: The sulfonamide N-H is acidic and can react with the Lewis acid catalyst. Protecting the nitrogen (e.g., as an N-alkyl derivative) can prevent this side reaction.

  • Use a More Reactive Acylating Agent and a Stronger Lewis Acid: Employing a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) in combination with a potent Lewis acid (e.g., AlCl₃) under harsher conditions might be necessary. However, be mindful of potential side reactions and decomposition.

Q5: Can I selectively functionalize the carboxylic acid or the sulfonamide group without affecting the aromatic ring?

A5: Yes, this is a more straightforward approach if your desired modification is at one of these functional groups.

  • Carboxylic Acid Functionalization: Standard methods for esterification, amidation, or reduction of carboxylic acids can be employed. For example, reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.

  • Sulfonamide Functionalization: The sulfonamide nitrogen can be alkylated or acylated under basic conditions. The acidic N-H proton can be removed with a suitable base (e.g., NaH or K₂CO₃) to generate the corresponding anion, which can then react with an electrophile like an alkyl halide.

Experimental Protocols

Protocol 1: Regioselective Nitration Favoring the 6-Position (Conceptual)

This protocol is a conceptual starting point and may require optimization.

  • Protection of the Carboxylic Acid:

    • Dissolve 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid with a weak base (e.g., NaHCO₃ solution) and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Nitration of the Methyl Ester:

    • Dissolve the protected methyl ester in a suitable solvent like acetic anhydride at 0°C.

    • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) while maintaining the temperature at 0°C.

    • Stir the reaction for 1-2 hours at 0°C, monitoring by TLC.

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography to isolate the desired 6-nitro isomer.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified nitro-ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

G

Synthetic Workflow for Regioselective Nitration

Conclusion

Improving the regioselectivity of reactions with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid requires a thorough understanding of the competing directing effects of its substituents and the judicious application of synthetic strategies. By considering factors such as steric hindrance, reaction conditions, and the use of protecting groups, researchers can achieve greater control over their chemical transformations, leading to higher yields of desired products and more efficient synthetic routes. This guide provides a foundation for troubleshooting common issues and developing robust protocols for the selective functionalization of this important molecule.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from Aakash Institute website: [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

  • PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • PubMed. (2021, September 3). Regioselective Synthesis of Tetrasubstituted Benzenes via Co-Catalyzed Cycloaddition of Alkynyl Ketones and 2-Acetylpyridines. Retrieved from [Link]

  • Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic regioselective C–H bond functionalizations in arenes. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 19.30 - (e), (f), and (g) - Synthesize a Polysubstituted Benzene Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous reports on synthesis of polysubstituted benzene and our work. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this sterically hindered and electronically deactivated substrate.

Analysis of the Core Problem

The primary challenge in forming an amide bond with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid stems from a combination of steric and electronic factors.

  • Steric Hindrance: The presence of two ortho substituents—a methoxy group and a bulky methanesulfonamido group—physically obstructs the carboxylic acid center. This blockage impedes the approach of both the activating agent and the amine nucleophile, significantly slowing down the reaction rate.[1]

  • Electronic Effects: The two methoxy groups and the nitrogen atom of the sulfonamide are strong electron-donating groups (EDGs).[2] They increase the electron density on the aromatic ring and, by extension, the carboxylate group. This enhanced electron density deactivates the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.[2][3]

The combination of these effects renders standard amide coupling conditions, such as those using EDC/HOBt at room temperature, inefficient and often results in low to no product yield.[1]

Troubleshooting Guide & FAQs

Here we address common issues encountered during the amide coupling of this challenging substrate.

Q1: My standard amide coupling reaction using EDC/HOBt or HATU is resulting in low to no yield. What is the primary cause?

Answer: The low reactivity of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is the main issue. Standard coupling reagents like EDC form an O-acylisourea intermediate, which may not be reactive enough to overcome the high activation energy required to couple with an amine, especially if the amine is also hindered or weakly nucleophilic.[1] Similarly, while HATU is a powerful reagent, the steric bulk around the carboxylic acid can slow the initial activation step, leading to decomposition of the coupling reagent or other side reactions before the amine can be acylated.[1][4]

Q2: I see the formation of an activated ester by LC-MS, but the reaction does not proceed to the amide product. What should I try next?

Answer: This indicates that while the carboxylic acid is being activated, the subsequent nucleophilic attack by the amine is the rate-limiting step and is likely failing due to steric hindrance or low nucleophilicity of the amine.[5] In this scenario, several strategies can be employed:

  • Increase Reaction Temperature: For difficult couplings, providing more thermal energy can help overcome the activation barrier.[1][6] Cautiously heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate. This should be monitored carefully to avoid decomposition.

  • Use a More Powerful Coupling Reagent: Switching to a more potent activating agent can generate a more reactive ester intermediate. Phosphonium-based reagents like PyBOP or uronium reagents known for high efficiency, such as HATU or COMU, are excellent candidates.[7]

  • Change the Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP are generally preferred for amide couplings as they can help to solvate the charged intermediates and facilitate the reaction.[8][9]

Q3: Are there alternative activation methods if standard coupling reagents fail?

Answer: Yes. When direct coupling is unsuccessful, converting the carboxylic acid to a more reactive intermediate is a highly effective strategy. The most common and robust alternative is the formation of an acyl chloride .[10][11]

  • Mechanism: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group into a chloride, a much better leaving group.[11] This highly electrophilic acyl chloride will then react readily with the amine, often without the need for a coupling reagent.[10][12] This two-step process bypasses the need for in-situ activation with coupling reagents that may be sterically sensitive.[13]

Q4: What role does the base play in these reactions, and can it be optimized?

Answer: The base is critical. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[9][14] For sterically hindered substrates, a non-nucleophilic, bulky base like N,N-diisopropylethylamine (DIPEA) is strongly recommended.[15]

  • Why DIPEA? Unlike smaller bases like triethylamine (TEA), the steric bulk of DIPEA minimizes its potential to act as a nucleophile itself, preventing unwanted side reactions with the activated carboxylic acid intermediate.[15]

  • Stoichiometry: Typically, 2-3 equivalents of base are used. One equivalent neutralizes the carboxylic acid, and another neutralizes the acid (e.g., HCl or HPF₆) released from the coupling reagent or formed during the reaction.

Visualizing the Troubleshooting Workflow

The following decision tree illustrates a logical workflow for overcoming poor reactivity in this specific amide coupling.

G cluster_0 Initial Attempt cluster_1 Optimization Path Start Standard Coupling (e.g., EDC/HOBt, RT) CheckYield Reaction Yield? Start->CheckYield HighYield Success! Purify Product CheckYield->HighYield > 70% LowYield Low / No Yield CheckYield->LowYield < 70% Troubleshoot Troubleshooting Options LowYield->Troubleshoot Option1 Option 1: Change Reagents & Conditions Troubleshoot->Option1 Option2 Option 2: Convert to Acyl Chloride Troubleshoot->Option2 Reagent Switch to HATU/DIPEA Increase Temp (50-80°C) Option1->Reagent AcidChloride React with SOCl₂ or (COCl)₂ Option2->AcidChloride CheckYield2 Improved Yield? Reagent->CheckYield2 CheckYield2->HighYield Yes CheckYield2->Option2 No Amidation Add Amine + Base (e.g., DIPEA) AcidChloride->Amidation FinalYield Success! Purify Product Amidation->FinalYield

Caption: A troubleshooting decision tree for difficult amide couplings.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for overcoming the challenges associated with this substrate.

Protocol 1: High-Potency Uronium Salt Coupling (HATU)

This protocol is recommended as the first optimization step if standard EDC/HOBt fails.

  • Preparation: To a stirred solution of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Basification: Add DIPEA (3.0 equiv) to the mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to ensure the formation of the OAt-active ester before the amine is introduced.[1][4]

  • Amine Addition: Add the desired amine (1.1-1.2 equiv) to the reaction mixture.

  • Reaction & Monitoring: If the reaction is sluggish at room temperature, gently heat the mixture to 50-60 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

This is the most robust method and is recommended when Protocol 1 does not provide satisfactory yields.

Step A: Acyl Chloride Formation

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Chlorination: Add oxalyl chloride (2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[11]

Step B: Amidation

  • Amine Solution: In a separate flask, dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Data and Reagent Selection

The choice of coupling reagent is paramount. The table below summarizes the relative effectiveness of common coupling strategies for sterically hindered substrates.

Coupling StrategyReagent(s)Typical BaseTemperatureRelative Efficacy with Hindered SubstratesKey Considerations
Carbodiimide EDC / HOBtDIPEART - 50°CLow to ModerateOften insufficient for this substrate. Prone to side reactions like N-acylurea formation if coupling is slow.[4][16]
Uronium Salt HATUDIPEART - 80°CHighHighly efficient due to the formation of a reactive OAt-ester and anchimeric assistance from the pyridine nitrogen.[7][8]
Phosphonium Salt PyBOPDIPEART - 60°CHighExcellent for reducing racemization and coupling hindered partners.[1]
Acyl Halide SOCl₂ or (COCl)₂DIPEARTVery HighMost robust method for unreactive acids. Requires a two-step procedure but often gives the cleanest conversion.[5][10]

Mechanistic Insights

Understanding the mechanism provides clarity on why certain reagents are more effective.

G cluster_0 HATU Coupling Mechanism cluster_1 Acyl Chloride Mechanism Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate -H⁺ Base Base (DIPEA) ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine R'-NH₂ Amine->Amide Acid2 R-COOH AcylChloride Acyl Chloride (R-COCl) (Very High Reactivity) Acid2->AcylChloride + SOCl₂ SOCl2 SOCl₂ SOCl2->AcylChloride Amide2 Amide Product AcylChloride->Amide2 + R'-NH₂ Amine2 R'-NH₂ Amine2->Amide2 HCl HCl Amide2->HCl releases

Caption: Comparison of HATU-mediated and acyl chloride-mediated amide bond formation pathways.

The HATU pathway generates a highly reactive OAt active ester in situ, which is more susceptible to nucleophilic attack than the O-acylisourea intermediate from EDC.[8][14] The acyl chloride pathway creates an even more electrophilic species, making it the most effective method for overcoming the electronic deactivation of the starting carboxylic acid.[10][13]

References

  • Wikipedia. (2023). HATU. Wikipedia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

  • Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Hudson, I. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 13.4. Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

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Validation & Comparative

Navigating the Structure-Activity Landscape of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the 3-methanesulfonamido-4,5-dimethoxybenzoic acid scaffold has emerged as a promising framework for the development of novel therapeutic agents. Its unique combination of a substituted benzoic acid, a sulfonamide linker, and methoxy groups offers a versatile platform for fine-tuning pharmacological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing insights from closely related analogs to inform the rational design of future drug candidates. By presenting a synthesis of experimental data, detailed protocols, and visual representations of key concepts, this document aims to empower researchers in their quest for more potent and selective therapeutics.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 3-methanesulfonamido-4,5-dimethoxybenzoic acid core is a privileged structure in drug discovery, with derivatives exhibiting a spectrum of biological activities, including anticancer and anti-inflammatory effects. The benzoic acid moiety provides a key acidic handle for interactions with biological targets, while the sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity. The 4,5-dimethoxy substitution pattern on the phenyl ring influences the molecule's electronic properties and can play a crucial role in target recognition.

While direct, comprehensive SAR studies on 3-methanesulfonamido-4,5-dimethoxybenzoic acid itself are not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally similar compounds, particularly 3-sulfonamido benzoic acid derivatives and amides of 3,4,5-trimethoxycinnamic acid (TMCA).

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is profoundly influenced by modifications at several key positions. The following sections dissect the available SAR data, providing a comparative analysis of how structural changes impact pharmacological outcomes.

The Significance of the Benzoic Acid

The carboxylic acid group is a critical pharmacophore in many related series. For instance, in a series of 3-sulfonamido benzoic acid derivatives acting as P2Y14 receptor antagonists, the carboxylate group was found to be essential for high-affinity binding, likely forming key interactions within the receptor's binding pocket. Its removal or replacement with a non-acidic group led to a dramatic decrease in potency[1]. This underscores the importance of the acidic proton and the potential for ionic interactions with target proteins.

Impact of Substitutions on the Sulfonamide Moiety

The sulfonamide linkage is more than just a spacer; its substitution pattern is a key determinant of activity and selectivity.

  • N-Substitution: In many sulfonamide-based inhibitors, substitution on the sulfonamide nitrogen can be tailored to enhance potency and isoform selectivity. For carbonic anhydrase inhibitors, for example, the "tail approach" involves appending various chemical functionalities to the sulfonamide to exploit differences in the active sites of various isoforms[2]. However, for some targets, a primary (unsubstituted) sulfonamide is essential for activity, as it acts as a crucial zinc-binding group[3]. This highlights the target-dependent nature of SAR at this position.

  • Alkyl vs. Aryl Substituents: The nature of the substituent on the sulfonyl group (in this case, a methyl group) also dictates the compound's properties. While the core topic specifies a methanesulfonamido group, related studies on benzenesulfonamides show that the nature of the aryl ring and its substituents can be systematically varied to probe interactions with hydrophobic pockets in the target protein.

The Role of the 4,5-Dimethoxy Groups

The methoxy groups on the phenyl ring are not merely passive substituents. In many biologically active molecules, such as derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), the trimethoxy substitution pattern is crucial for potent activity. These groups can influence the molecule's conformation and engage in hydrogen bonding or hydrophobic interactions with the target. SAR studies on TMCA amides have shown that the 3,4,5-trimethoxyphenyl group is often associated with enhanced anticancer activity compared to other substitution patterns[3]. While the topic molecule has a 4,5-dimethoxy pattern, the principle of methoxy groups contributing to binding affinity remains relevant.

Comparative Biological Activity Data

To provide a quantitative perspective, the following table summarizes the biological activity of representative analogs from related chemical series. This data, while not directly for 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives, offers valuable benchmarks for potency.

Compound ClassRepresentative CompoundTarget/AssayIC50 (nM)Reference
3-Sulfonamido Benzoic Acid DerivativesCompound 25lP2Y14 Receptor Antagonism5.6 ± 0.3[4]
3-Amide Benzoic Acid DerivativesCompound 16cP2Y14 Receptor Antagonism1.77[5]
3,4,5-Trimethoxycinnamic Acid AmidesCompound S21Anticancer (various cell lines)Micromolar range[3]
Chalcone-Trimethoxycinnamide HybridsCompound 7Antiproliferative (A375-C5, MCF-7, HCT116)GI50 = 3.26 µM[6]

Note: IC50 and GI50 values are measures of the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives.

General Synthesis of 3-Sulfonamido Benzoic Acid Derivatives

This protocol outlines a general and adaptable method for the synthesis of the core scaffold.

Step 1: Sulfonylation of 3-Aminobenzoic Acid Derivative

  • Dissolve the starting 3-amino-4,5-dimethoxybenzoic acid in a suitable solvent (e.g., pyridine or a mixture of water and a base like sodium bicarbonate).

  • Cool the solution in an ice bath.

  • Add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for anticancer activity.[7][8][9][10][11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay: Carbonic Anhydrase

Given that many sulfonamides are known carbonic anhydrase inhibitors, this assay is relevant for characterizing the biological activity of the target compounds.[12][13][14][15]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), the carbonic anhydrase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Kinetic Measurement: Monitor the formation of the product (e.g., 4-nitrophenol) over time by measuring the change in absorbance at a specific wavelength (e.g., 400 nm) using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki value for each compound.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the generalized SAR, a typical experimental workflow, and a relevant signaling pathway.

SAR_Generalization cluster_modifications Structural Modifications Core 3-Methanesulfonamido- 4,5-dimethoxybenzoic Acid BenzoicAcid Benzoic Acid Moiety (Position 1) Core->BenzoicAcid Essential for activity Sulfonamide Sulfonamide Linker (Position 3) Core->Sulfonamide Modulates potency & selectivity Methoxy Dimethoxy Groups (Positions 4, 5) Core->Methoxy Influences binding & electronics Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) BenzoicAcid->Activity Key interaction site Sulfonamide->Activity Fine-tunes target engagement Methoxy->Activity Contributes to affinity Drug_Discovery_Workflow start Compound Design & Synthesis invitro In Vitro Screening (e.g., MTT, Enzyme Assays) start->invitro sar SAR Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: A typical experimental workflow for a structure-activity relationship (SAR)-guided drug discovery program.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylation Inhibitor Benzoic Acid Derivative (Inhibitor) Inhibitor->RTK Inhibition P2 Downstream Signaling Protein 2 P1->P2 Signal Transduction Response Cellular Response (e.g., Proliferation, Survival) P2->Response

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the benzoic acid scaffold.

Conclusion

While a dedicated and comprehensive SAR study for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid remains to be published, the analysis of related benzoic acid and sulfonamide derivatives provides a strong foundation for predicting its potential biological activities and for guiding the design of novel compounds. The insights gleaned from the SAR of analogs suggest that this scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research into the synthesis and biological evaluation of a focused library of 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives is warranted to fully explore its therapeutic potential.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6837–6851.
  • Ma, S., et al. (2022). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 243, 114777.
  • Costanzi, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(2), 734–748.
  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • El-Gamal, M. I., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1189673.
  • González-Gómez, M., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1194.
  • Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227.
  • Gomes, A., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. International Journal of Molecular Sciences, 24(12), 10178.
  • Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Reddy, T. S., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry, 58(1), 91-98.
  • Ghasemi, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
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  • De Luca, V., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12456.
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  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society, 139(6), 2236–2239.
  • Greve, T. S., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 12(11), 1738–1745.
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A Comparative Guide to the Synthetic Routes of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a sulfonamide group ortho to a carboxylic acid and vicinal methoxy groups, makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two distinct synthetic routes to 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, offering a detailed examination of the underlying chemical principles, experimental protocols, and a quantitative comparison of their respective efficiencies.

Route 1: Synthesis from 3,4-Dimethoxybenzoic Acid (Veratric Acid)

This route commences with the commercially available and relatively inexpensive 3,4-dimethoxybenzoic acid. The synthesis proceeds through a three-step sequence involving nitration, reduction, and subsequent methanesulfonylation.

Logical Workflow for Route 1

Route 1 Workflow A 3,4-Dimethoxybenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4,5-Dimethoxy-2-nitrobenzoic Acid B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E 3-Amino-4,5-dimethoxybenzoic Acid D->E F Methanesulfonylation (MsCl, Base) E->F Step 3 G 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid F->G

Caption: Synthetic pathway for Route 1 starting from 3,4-dimethoxybenzoic acid.

Experimental Protocols for Route 1

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

The initial step involves the electrophilic aromatic substitution (nitration) of 3,4-dimethoxybenzoic acid. The two methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The combined directing effects favor the introduction of the nitro group at the 2-position.

  • Procedure: To a flask containing 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol), cooled in an ice bath, slowly add a 20% solution of nitric acid (50 mL). The reaction mixture is then stirred at 60°C for 6 hours. After cooling to room temperature, the mixture is poured into ice water. The resulting solid is collected by filtration, washed with water, and dried to yield 2-nitro-4,5-dimethoxybenzoic acid.[1]

  • Yield: Approximately 77%.[1]

Step 2: Synthesis of 3-Amino-4,5-dimethoxybenzoic acid

The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation.

  • Procedure: 4,5-Dimethoxy-2-nitrobenzoic acid is dissolved in a suitable solvent, such as methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 3.5 bar) at a slightly elevated temperature (e.g., 50°C) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-amino-4,5-dimethoxybenzoic acid.

  • Yield: Typically high, often exceeding 90%.

Step 3: Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

The final step is the sulfonylation of the amino group with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Procedure: 3-Amino-4,5-dimethoxybenzoic acid is dissolved in a suitable solvent, such as pyridine or a mixture of dichloromethane and triethylamine. The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the final product.

  • Yield: Generally good, in the range of 80-90%.

Route 2: Synthesis from Vanillin

This alternative route utilizes the readily available natural product, vanillin, as the starting material. This multi-step synthesis involves oxidation, bromination, methoxylation, nitration, reduction, and finally methanesulfonylation.

Logical Workflow for Route 2

Route 2 Workflow A Vanillin B Oxidation A->B C Vanillic Acid B->C D Bromination C->D E 5-Bromovanillic Acid D->E F Methoxylation E->F G 3,4,5-Trimethoxybenzoic Acid F->G H Nitration G->H I Nitro-trimethoxybenzoic Acid derivative H->I J Reduction I->J K Amino-trimethoxybenzoic Acid derivative J->K L Methanesulfonylation K->L M 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid L->M

Caption: Synthetic pathway for Route 2 starting from vanillin.

Experimental Protocols for Route 2

Step 1-3: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Vanillin

A known process for converting vanillin to a trimethoxy-substituted aromatic involves a sequence of bromination, hydrolysis, and methylation to yield 3,4,5-trimethoxybenzaldehyde, which can then be oxidized to the corresponding benzoic acid.[2]

  • Procedure (summarized):

    • Bromination of Vanillin: Vanillin is brominated to afford 5-bromovanillin.

    • Hydrolysis of 5-Bromovanillin: The bromo-derivative is hydrolyzed to 5-hydroxyvanillin.

    • Methylation of 5-Hydroxyvanillin: The hydroxyl groups are methylated to produce 3,4,5-trimethoxybenzaldehyde.

    • Oxidation: The aldehyde is then oxidized to 3,4,5-trimethoxybenzoic acid using a suitable oxidizing agent like potassium permanganate.

  • Yield: The overall yield for this multi-step conversion can be moderate.

Step 4: Nitration of 3,4,5-Trimethoxybenzoic Acid

Similar to Route 1, this step involves electrophilic aromatic nitration. The three methoxy groups are strongly activating and ortho-, para-directing.

  • Procedure: 3,4,5-Trimethoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The regioselectivity of this reaction can be complex due to the presence of multiple activating groups.

Step 5: Reduction of the Nitro Group

The nitro-substituted trimethoxybenzoic acid is then reduced to the corresponding amine using methods such as catalytic hydrogenation, as described in Route 1.

Step 6: Methanesulfonylation of the Amino Group

The final step is the reaction of the amino-trimethoxybenzoic acid with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Comparative Analysis

ParameterRoute 1: From 3,4-Dimethoxybenzoic AcidRoute 2: From Vanillin
Starting Material 3,4-Dimethoxybenzoic Acid (Veratric Acid)Vanillin
Number of Steps 36+
Overall Yield (estimated) High (potentially > 60%)Moderate to Low
Reagent Complexity Standard laboratory reagentsInvolves multiple steps with varied reagents
Scalability GoodMore challenging due to the number of steps
Key Advantages Shorter route, higher overall yield, readily available starting material.Utilizes a renewable and inexpensive starting material.
Key Disadvantages ---Longer synthetic sequence, potentially lower overall yield, and more complex purification.

Conclusion

From this comparative analysis, Route 1, starting from 3,4-dimethoxybenzoic acid, emerges as the more efficient and practical synthetic strategy for the preparation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in a research or process development setting. The significantly shorter reaction sequence, coupled with higher anticipated yields for each step, contributes to a more favorable overall process economy. While Route 2 has the appeal of utilizing a bio-renewable starting material in vanillin, the extended number of steps and likely lower overall yield make it a less attractive option for large-scale production. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including cost, scale, and available resources. However, for a robust and high-yielding synthesis, the three-step sequence from veratric acid is demonstrably superior.

References

  • Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid. CN104356000A.
  • Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.
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  • PubMed Central. [3-(4-tert-Butyl-2-methoxy-5-methyl-7-oxo-7,8-dihydro-1,8-naphthyridin-3-yl)phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase. [Link]

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. CN111302945A.
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The Unambiguous Arbitrator: Validating the Structure of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential therapeutic efficacy. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, benchmarked against other common analytical techniques.

The Imperative of Structural Certainty

3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a molecule featuring a sulfonamide, two methoxy groups, and a carboxylic acid moiety, presents a structural puzzle that requires a high-resolution solution. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for preliminary characterization, they provide inferential data about connectivity and molecular weight, respectively. In contrast, single-crystal X-ray crystallography offers a direct and unambiguous visualization of the atomic arrangement in the solid state, serving as the gold standard for structural elucidation.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1][2][3][4][5][6][7][8] By irradiating a well-ordered single crystal with X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of individual atoms, bond lengths, bond angles, and torsional angles. This method provides an unparalleled level of detail, resolving any ambiguity in the molecule's constitution, conformation, and stereochemistry.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis of 3-Methanesulfonamido- 4,5-dimethoxybenzoic acid purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Growing Single Crystals (Vapor Diffusion, Slow Evaporation) purification->crystal_growth data_collection Data Collection (Mounting & X-ray Exposure) crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Validation (CIF File Generation) refinement->validation

Figure 1: Workflow for Single-Crystal X-ray Crystallography.
A Case Study: Insights from Analogous Structures

The following table presents a summary of expected crystallographic data for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, extrapolated from analogous structures.

Parameter Expected Value Significance
Crystal System Monoclinic or TriclinicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
C-S Bond Length (sulfonamide) ~1.77 ÅConfirms the presence and geometry of the sulfonamide group.
S-N Bond Length (sulfonamide) ~1.65 ÅProvides insight into the nature of the sulfur-nitrogen bond.
C(aromatic)-C(aromatic) Bond Lengths ~1.39 ÅConfirms the aromaticity of the benzene ring.
C-O Bond Lengths (methoxy) ~1.36 ÅValidates the presence and attachment of the methoxy groups.
C=O Bond Length (carboxylic acid) ~1.22 ÅCharacteristic of the carbonyl group in a carboxylic acid.
C-OH Bond Length (carboxylic acid) ~1.31 ÅCharacteristic of the hydroxyl group in a carboxylic acid.
Dihedral Angle (Benzene Ring - Sulfonamide) VariableReveals the conformation of the molecule in the solid state.
Hydrogen Bonding O-H···O, N-H···OKey intermolecular interactions that govern the crystal packing.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are essential complementary techniques that offer valuable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C, in a molecule.[10][11][12][13][14] For 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the methanesulfonamido proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. ¹³C NMR would further corroborate the carbon framework of the molecule.

However, NMR provides information about the time-averaged structure in solution and does not directly yield bond lengths or angles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[15][16] For 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, high-resolution mass spectrometry (HRMS) would provide an exact mass that corresponds to its molecular formula (C₁₀H₁₃NO₆S). Analysis of the fragmentation pattern can also offer clues about the molecule's structure. For aromatic sulfonamides, characteristic fragmentation often involves the loss of SO₂.[15]

While MS confirms the molecular weight and can suggest structural motifs, it does not provide a complete three-dimensional picture of the molecule.

The following diagram illustrates the complementary nature of these techniques, with X-ray crystallography at the apex of structural validation.

techniques Xray X-ray Crystallography Structure Definitive 3D Structure Xray->Structure Unambiguous Atomic Coordinates NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry (in solution) MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation

Sources

A Comparative Guide to the Biological Activity of Compounds Structurally Related to 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The 3-methanesulfonamido-4,5-dimethoxybenzoic acid scaffold presents a compelling, albeit underexplored, starting point for drug discovery. This structure synergistically combines the pharmacophoric features of a methanesulfonamide group and a substituted benzoic acid moiety. The methanesulfonamide group is a versatile functional group known for its ability to engage in hydrogen bonding and its presence in a variety of approved drugs, including anticancer and anti-inflammatory agents.[1] Concurrently, the dimethoxybenzoic acid framework is a common motif in natural products and synthetic compounds exhibiting a wide range of biological activities.

While direct biological activity screening data for derivatives of 3-methanesulfonamido-4,5-dimethoxybenzoic acid are not extensively reported in publicly accessible literature, a comprehensive analysis of structurally related compounds provides a strong rationale for its potential as a template for the design of novel therapeutics. This guide will objectively compare the performance of compounds featuring the core methanesulfonamide and dimethoxy/trimethoxyphenyl moieties, providing a framework for researchers to explore this promising chemical space. We will delve into their anticancer and anti-inflammatory activities, supported by experimental data and detailed protocols.

Anticancer Activity: A Comparative Analysis

The sulfonamide group is a cornerstone in the development of anticancer drugs, present in several marketed therapies.[1] When coupled with a trimethoxyphenyl ring system, a motif known to interact with the colchicine binding site of tubulin, potent cytotoxic agents can be envisioned. A study by Agrawal et al. explored a series of methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines for their anticancer properties.[2] While not direct derivatives of our core scaffold, these compounds provide valuable insights into the potential of the methanesulfonamide pharmacophore.

Comparative Cytotoxicity Data

The following table summarizes the percentage growth inhibition of selected methanesulfonamide derivatives against various human cancer cell lines.[2] This provides a baseline for the cytotoxic potential of this class of compounds.

Compound IDCancer Cell Line% Growth Inhibition at 1 x 10⁻⁵M
2g COLO-205 (Colon)36%
3f COLO-205 (Colon)36%

In another study, trimethoxyphenyl-based analogues were synthesized and evaluated for their cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line.[3] Although these compounds lack the methanesulfonamide group, their potent activity underscores the importance of the trimethoxyphenyl moiety.

Compound IDCancer Cell LineIC₅₀ (µM)Reference Compound (Podophyllotoxin) IC₅₀ (µM)
9 HepG21.38Not specified in the provided text
10 HepG22.52Not specified in the provided text
11 HepG23.21Not specified in the provided text
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., COLO-205, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Test Compounds and Controls incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant area of research for methanesulfonamide derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1] The methanesulfonamido moiety has been explored as a bioisosteric replacement for other functional groups in known COX-2 inhibitors.[1]

Comparative Anti-inflammatory Data

A study by Agrawal et al. also evaluated the anti-inflammatory activity of their synthesized methanesulfonamide derivatives using the carrageenan-induced paw edema model in rats.[2]

Compound IDDose% Anti-inflammatory ActivityStandard (Phenylbutazone) % Activity
2i 50 mg/kg p.o.34.7%37% at 50 mg/kg p.o.

Furthermore, a separate study demonstrated that conjugating NSAIDs with 3,4,5-trimethoxybenzyl alcohol significantly enhanced their anti-inflammatory and COX-2 inhibitory activity.[4] This highlights the potential of the trimethoxy-substituted moiety in designing potent anti-inflammatory agents.

Compound% Paw Edema Reduction (in vivo)% COX-2 Inhibition (in vitro)
Ibuprofen36%46%
Ibuprofen Derivative (21) 67%67%
Ketoprofen47%49%
Ketoprofen Derivative (19) 91%94%
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., phenylbutazone or indomethacin) orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization of the Inflammatory Cascade and COX-2 Inhibition

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation nsaids NSAIDs & Methanesulfonamide Derivatives nsaids->cox2 Inhibition

Caption: Simplified pathway of inflammation and the site of action for COX-2 inhibitors.

Conclusion and Future Directions

The convergence of the methanesulfonamide and dimethoxy/trimethoxyphenyl pharmacophores within a single molecular framework, as exemplified by the 3-methanesulfonamido-4,5-dimethoxybenzoic acid scaffold, holds significant promise for the development of novel anticancer and anti-inflammatory agents. The comparative data presented in this guide, drawn from structurally related compounds, strongly supports the rationale for synthesizing and screening a focused library of derivatives of this core structure.

Future research should be directed towards the synthesis of amide, ester, and heterocyclic derivatives of 3-methanesulfonamido-4,5-dimethoxybenzoic acid. Subsequent screening for cytotoxicity against a panel of cancer cell lines and for in vitro and in vivo anti-inflammatory activity will be crucial in elucidating the structure-activity relationships and identifying lead compounds. Furthermore, mechanistic studies to identify the specific molecular targets, such as key kinases or enzymes in the inflammatory cascade, will be essential for the rational optimization of these novel chemical entities.

References

  • Gerokonstantis, D. T., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104. [Link]

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  • Fahmy, H. H., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]

  • Saeed, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

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  • Google Patents. (1976). 3-Amino-5-sulfonylbenzoic acids. US3953476A.
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  • Saeed, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

  • Kumar, D., et al. (2019). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][4][5][6]thiadiazole. Letters in Drug Design & Discovery, 16(11), 1253-1263. [Link]

  • Protopopov, M. V., et al. (2018). Dihydrobenzo[2][6]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors. Molecular Diversity, 22(4), 857-868. [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 846. [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is underpinned by a series of rigorous analytical tests that ensure its identity, purity, strength, and quality. Central to this is the validation of the analytical methods themselves, a process that demonstrates a method is suitable for its intended purpose.[1][2] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. We will explore the cross-validation of these methods, offering a framework for ensuring consistent and reliable results across different analytical platforms.

The principles outlined in this guide are grounded in the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA), which provide a comprehensive framework for analytical procedure validation.[3][4][5][6][7][8][9][10]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given matrix.[11][12] This becomes critical in several scenarios:

  • Method Transfer: When an analytical method is transferred between laboratories, cross-validation ensures that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.[13]

  • Method Modernization: As technology evolves, older methods may be replaced with more efficient or sensitive ones. Cross-validation is essential to bridge the data from the legacy method to the new method.

  • Confirmatory Analysis: Employing a second, orthogonal analytical method can provide a higher degree of confidence in the obtained results, particularly for critical quality attributes.

This guide will simulate a cross-validation study comparing a robust HPLC-UV method with a high-sensitivity UPLC-MS/MS method for the quantification of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in a drug substance.

Experimental Design and Rationale

The cross-validation study is designed to compare the performance characteristics of the two methods. The core parameters to be evaluated are in alignment with ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and the limit of quantitation.[1][3][14]

Logical Workflow for Cross-Validation

cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion A Prepare a Homogenous Batch of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid B Prepare Calibration Standards and Quality Control (QC) Samples A->B C Analyze Samples by HPLC-UV Method B->C D Analyze Samples by UPLC-MS/MS Method B->D E Compare Linearity, Accuracy, Precision, and LOQ C->E D->E F Statistical Analysis of Results (e.g., t-test, F-test) E->F G Determine if Methods are Equivalent F->G H Define Acceptance Criteria for Future Use G->H

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Methodologies

The following sections detail the hypothetical, yet plausible, experimental protocols for the HPLC-UV and UPLC-MS/MS analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the quantitative analysis of pharmaceutical compounds, offering robustness and excellent precision.[15]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[16]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-level impurities or for applications requiring a wide dynamic range.[17][18]

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[19]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transition: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion. For 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (MW = 275.28), this could be, for example, m/z 274.1 → 195.0.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare a stock solution in a diluent of 50:50 acetonitrile:water.

    • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

    • Sample Solution: Prepare the sample in the same manner as for the HPLC-UV method, but dilute further to fall within the UPLC-MS/MS calibration range.

Data Presentation and Comparison

The performance of each method is summarized in the tables below. The data presented is hypothetical but representative of what would be expected from such analyses.

Table 1: Linearity and Range
ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Range 1 - 200 µg/mL0.1 - 1000 ng/mLAppropriate for intended use
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Regression Equation y = 45872x + 1234y = 87654x + 567Linear relationship
Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)UPLC-MS/MS (% Recovery)Acceptance Criteria
Low QC (80%) 99.5%101.2%98.0% - 102.0%
Mid QC (100%) 100.2%99.8%98.0% - 102.0%
High QC (120%) 100.8%100.5%98.0% - 102.0%
Table 3: Precision (%RSD)
Precision TypeHPLC-UV (%RSD)UPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) < 1.5%< 2.0%≤ 3.0%
Table 4: Limit of Quantitation (LOQ)
ParameterHPLC-UVUPLC-MS/MS
LOQ 1 µg/mL0.1 ng/mL

Discussion and Interpretation

The cross-validation data indicates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantitative analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, with each method demonstrating excellent linearity, accuracy, and precision within the predefined acceptance criteria.

The HPLC-UV method proves to be a robust and reliable technique for routine quality control analysis where the concentration of the analyte is relatively high. Its simplicity and the widespread availability of the instrumentation make it a cost-effective choice for release testing of the drug substance.

The UPLC-MS/MS method exhibits significantly higher sensitivity, as evidenced by its much lower LOQ. This makes it the superior choice for applications such as the analysis of low-level impurities, pharmacokinetic studies where sample volumes are limited and concentrations are low, or for trace-level analysis in complex matrices. The high selectivity of MS/MS detection also provides greater confidence in the identification of the analyte, especially in the presence of co-eluting interferences.

The statistical comparison of the results obtained from analyzing the same batch of material with both methods should show no significant difference, confirming that the methods can be used interchangeably within their validated ranges.

Conclusion

The successful cross-validation of the HPLC-UV and UPLC-MS/MS methods for the analysis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid demonstrates that both techniques are fit for their intended purposes. The choice of which method to employ will depend on the specific requirements of the analysis, with the HPLC-UV method being well-suited for routine, high-concentration measurements and the UPLC-MS/MS method being the preferred option for high-sensitivity, trace-level quantification. This comparative guide provides a framework for researchers and drug development professionals to design and execute robust cross-validation studies, thereby ensuring the generation of reliable and consistent analytical data throughout the pharmaceutical development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
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  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
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  • CD Formulation. (n.d.).
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  • BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
  • MDPI. (n.d.). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Novel Compounds Derived from 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro metabolic stability of three novel compounds synthesized from a 3-Methanesulfonamido-4,5-dimethoxybenzoic acid scaffold. By presenting detailed experimental protocols, supporting data, and an analysis of structure-activity relationships, this document aims to inform medicinal chemists and drug metabolism scientists on the potential metabolic liabilities and optimization strategies for this chemical series.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and require more frequent dosing to maintain therapeutic concentrations.[3] Conversely, excessively stable compounds can accumulate in the body, potentially leading to toxicity. Therefore, an early assessment of metabolic stability is paramount in identifying and optimizing promising drug candidates.

This guide focuses on a series of hypothetical compounds derived from 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a scaffold with potential for diverse biological activities. We will explore how subtle structural modifications can profoundly impact their metabolic stability, providing valuable insights for the design of more drug-like molecules.

The Compounds: Structural Analogs of a Core Scaffold

For this comparative analysis, we will examine three hypothetical compounds, designated as Compound A , Compound B , and Compound C . These structures, while not representing specific known molecules, are designed to illustrate common metabolic pathways and structure-metabolism relationships.

  • Compound A: Features an unsubstituted N-phenyl ring attached to the core scaffold.

  • Compound B: Incorporates a para-fluoro substitution on the N-phenyl ring, a common strategy to block potential sites of oxidation.

  • Compound C: Replaces the N-phenyl ring with an N-tert-butyl group, introducing steric hindrance around the amide bond.

Experimental Protocol: Assessing In Vitro Metabolic Stability with Human Liver Microsomes

To evaluate the metabolic stability of our compounds, a well-established in vitro model utilizing human liver microsomes (HLMs) was employed. HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of drugs.[1][3]

Step-by-Step Methodology:
  • Preparation of Incubation Mixtures:

    • A stock solution of each test compound (Compound A, B, and C) and a positive control (e.g., testosterone, a known CYP3A4 substrate) is prepared in a suitable organic solvent like DMSO.

    • In a 96-well plate, the test compounds and control are added to a final concentration of 1 µM in a phosphate buffer (pH 7.4).

    • Pooled human liver microsomes are added to a final concentration of 0.5 mg/mL.

  • Initiation of the Metabolic Reaction:

    • The plate is pre-incubated at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.

    • The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a crucial cofactor for CYP enzyme activity.

  • Time-Course Incubation:

    • Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by the addition of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate for analysis.

    • The concentration of the parent compound at each time point is quantified using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount) .

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Compounds & Control) prep_mix Prepare Incubation Mix (Buffer, Microsomes) prep_stock->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_course Time-course Incubation (0, 5, 15, 30, 60 min) initiate->time_course quench Quench Reaction (Acetonitrile + IS) time_course->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t1/2, CLint) analyze->data_analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

Results: A Comparative Look at Metabolic Stability

The in vitro metabolic stability of Compounds A, B, and C in human liver microsomes is summarized in the table below. The data presented is hypothetical and for illustrative purposes.

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Compound A 1592.4Low
Compound B 4530.8Moderate
Compound C > 60< 23.1High
Testosterone 2555.4Moderate

Discussion: Unraveling the Structure-Metabolism Relationship

The results clearly demonstrate that minor structural modifications to the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid scaffold can lead to significant differences in metabolic stability.

Compound A , with its unsubstituted N-phenyl ring, exhibits the lowest metabolic stability (shortest half-life and highest intrinsic clearance). This suggests that the phenyl ring is a likely site of metabolism. Aromatic hydroxylation, a common metabolic pathway catalyzed by CYP enzymes, is a probable route of biotransformation for this compound.[5] The methoxy groups on the core benzoic acid ring are also potential sites for O-demethylation.

Compound B shows a marked improvement in metabolic stability compared to Compound A. The introduction of a fluorine atom at the para-position of the N-phenyl ring likely blocks a primary site of oxidation.[6] Fluorine is a small, electron-withdrawing atom that is not easily displaced by metabolic enzymes, a strategy frequently employed in medicinal chemistry to enhance metabolic stability.

Compound C displays the highest metabolic stability in this series. The replacement of the N-phenyl ring with a sterically bulky N-tert-butyl group appears to shield the amide bond from hydrolysis and may also hinder the approach of metabolizing enzymes to other potential sites on the molecule. This highlights the significant impact of steric hindrance on metabolic stability.

G Compound_A Compound A Metabolite_1 Aromatic Hydroxylation (CYP-mediated) Compound_A->Metabolite_1 Major Pathway Metabolite_2 O-Demethylation Compound_A->Metabolite_2 Minor Pathway

Caption: Plausible metabolic pathways for Compound A.

Conclusion and Future Directions

This comparative guide underscores the importance of early-stage in vitro metabolic stability assessment in drug discovery. Our analysis of three hypothetical compounds derived from 3-Methanesulfonamido-4,5-dimethoxybenzoic acid demonstrates that:

  • Unsubstituted aromatic rings can be significant metabolic "hotspots."

  • Strategic fluorination can effectively block sites of oxidation and improve metabolic stability.

  • The introduction of steric bulk can shield metabolically labile functional groups.

For researchers working with this chemical scaffold, these findings suggest that focusing on modifications of the N-substituent is a promising strategy for optimizing metabolic stability. Future work should involve synthesizing and testing these and other analogs to confirm these hypotheses and to further refine the structure-activity relationship for this series. Identifying the specific CYP isozymes responsible for the metabolism of these compounds would also be a valuable next step.[4]

By integrating metabolic stability considerations early in the design-synthesize-test-analyze cycle, the probability of identifying drug candidates with favorable pharmacokinetic properties can be significantly increased, ultimately accelerating the path to the clinic.

References

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A Technical Guide to Comparative Docking Studies of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic design and evaluation of novel molecular scaffolds are paramount to identifying next-generation therapeutics. The compound 3-Methanesulfonamido-4,5-dimethoxybenzoic acid presents a compelling scaffold, integrating the well-established pharmacophoric features of sulfonamides and the biological relevance of the dimethoxybenzoic acid moiety. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] Concurrently, derivatives of dimethoxybenzoic acid have demonstrated significant potential as antioxidant, anti-inflammatory, and antimicrobial agents.[5][6][7]

The convergence of these two moieties within a single molecular framework suggests a high potential for synergistic or novel biological activities. However, the specific biological targets of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid derivatives remain largely unexplored. This guide, therefore, embarks on a systematic in silico exploration to elucidate the potential protein targets for this novel class of compounds through comparative molecular docking studies.

Due to the limited publicly available data on specific derivatives of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, this guide will utilize a representative set of hypothetical derivatives. These derivatives are designed based on common and synthetically feasible modifications to the parent scaffold, allowing for a robust exploration of structure-activity relationships.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive, step-by-step protocol for performing comparative docking studies, from ligand and protein preparation to the analysis and interpretation of results. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Selection of Target Proteins: A Rationale-Driven Approach

The selection of appropriate protein targets is a critical first step in any docking study. Based on the known biological activities of sulfonamides and dimethoxybenzoic acid derivatives, the following three high-value targets have been chosen for this comparative analysis:

  • Carbonic Anhydrase II (CA II): A ubiquitous zinc-containing metalloenzyme that plays a crucial role in pH regulation, CO2 transport, and various physiological processes. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8][9] Dysregulation of CA II is implicated in several diseases, including glaucoma and certain types of cancer.[10]

  • Helicobacter pylori Urease: A nickel-containing metalloenzyme essential for the survival of the pathogenic bacterium H. pylori in the acidic environment of the stomach.[11][12][13] Inhibition of urease is a validated strategy for the eradication of H. pylori, a major cause of gastritis, peptic ulcers, and gastric cancer.[14][15]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin and leptin signaling pathways.[16][17][18] Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and certain cancers.[19][20][21]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a detailed workflow for conducting comparative docking studies of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid derivatives against the selected target proteins.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (Derivative Design & Optimization) Grid_Gen Grid Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Structure Retrieval & Refinement) Protein_Prep->Grid_Gen Docking Molecular Docking (Ligand-Protein Simulation) Grid_Gen->Docking Results_Analysis Results Analysis (Scoring & Interaction Analysis) Docking->Results_Analysis Comparative_Analysis Comparative Analysis (Cross-Target Comparison) Results_Analysis->Comparative_Analysis

Caption: A generalized workflow for the comparative molecular docking study.

Part 1: Ligand Preparation
  • Design of Derivatives: A library of ten hypothetical derivatives of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid will be designed. Modifications will focus on the carboxylate group (e.g., esterification, amidation) and the phenyl ring of the sulfonamide moiety (e.g., substitution with electron-donating or electron-withdrawing groups).

  • 3D Structure Generation: The 3D structures of the parent compound and its derivatives will be generated using molecular modeling software such as ChemDraw or Marvin Sketch.

  • Energy Minimization: The generated structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial for ensuring that the ligand geometries are realistic.

Part 2: Protein Preparation
  • PDB Structure Retrieval: The crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB):

    • Human Carbonic Anhydrase II: PDB ID: 1CA2[22], 3KS3[23], 5E2R[24], 2HD6[25], 4RH2[26]

    • Helicobacter pylori Urease: PDB ID: 1E9Z[11][27], 3SF5[28], 6ZJA[29], 8HC1[30]

    • Human Protein Tyrosine Phosphatase 1B: PDB ID: 3I7Z[31], 1A5Y[32], 7KEY[33], 8U1E[34]

  • Protein Refinement: The downloaded PDB files will be prepared for docking by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states for amino acid residues.

    • Repairing any missing side chains or loops. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Maestro or similar functionalities in other molecular modeling suites.

Part 3: Molecular Docking
  • Grid Generation: A docking grid will be generated around the active site of each protein. The grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligands. The active site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through literature information.

  • Docking Protocol: Molecular docking will be performed using a validated docking program such as AutoDock, Glide, or GOLD. The docking parameters should be optimized for each target protein to ensure a balance between computational cost and accuracy. Both rigid and flexible docking protocols can be explored to account for induced fit effects.[19]

  • Pose Generation and Scoring: The docking program will generate multiple binding poses for each ligand within the active site of the protein. Each pose will be assigned a score (e.g., docking score, Glide score) that estimates the binding affinity. Lower scores typically indicate more favorable binding.

Data Presentation and Analysis

The results of the docking studies should be presented in a clear and concise manner to facilitate comparative analysis.

Table 1: Docking Scores of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Derivatives against Target Proteins
DerivativeCarbonic Anhydrase II (kcal/mol)H. pylori Urease (kcal/mol)PTP1B (kcal/mol)
Parent Compound-X.X-Y.Y-Z.Z
Derivative 1-X.X-Y.Y-Z.Z
Derivative 2-X.X-Y.Y-Z.Z
Derivative 3-X.X-Y.Y-Z.Z
Derivative 4-X.X-Y.Y-Z.Z
Derivative 5-X.X-Y.Y-Z.Z
Derivative 6-X.X-Y.Y-Z.Z
Derivative 7-X.X-Y.Y-Z.Z
Derivative 8-X.X-Y.Y-Z.Z
Derivative 9-X.X-Y.Y-Z.Z
Derivative 10-X.X-Y.Y-Z.Z

Note: The values in this table are placeholders and would be populated with the actual docking scores from the study.

Analysis of Molecular Interactions

Beyond the docking scores, a detailed analysis of the molecular interactions between the ligands and the active site residues of the proteins is crucial for understanding the basis of binding affinity and selectivity. This involves visualizing the top-ranked docking poses and identifying key interactions such as:

  • Hydrogen bonds: These are critical for stabilizing the ligand-protein complex.

  • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

  • Pi-pi stacking: Aromatic rings on the ligand and protein can interact favorably.

  • Salt bridges: Electrostatic interactions between charged groups.

G cluster_ligand Ligand cluster_protein Protein Active Site Ligand Derivative X Res1 Amino Acid 1 Ligand->Res1 Hydrogen Bond Res2 Amino Acid 2 Ligand->Res2 Hydrogen Bond Res3 Amino Acid 3 Ligand->Res3 Hydrophobic Interaction Res4 Amino Acid 4 Ligand->Res4 Pi-Pi Stacking

Caption: A schematic representation of ligand-protein interactions in the active site.

Interpretation and Future Directions

The comparative analysis of the docking results will provide valuable insights into the potential therapeutic applications of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid derivatives. By comparing the binding affinities and interaction patterns across the three target proteins, it will be possible to:

  • Identify promising lead compounds: Derivatives that exhibit high binding affinity for a specific target can be prioritized for further experimental validation.

  • Elucidate structure-activity relationships (SAR): The data will reveal which chemical modifications enhance or diminish binding to each target, guiding the design of more potent and selective inhibitors.

  • Predict potential off-target effects: If a derivative shows significant binding to multiple targets, this could indicate potential for polypharmacology or off-target toxicity.

The findings from this in silico study will serve as a strong foundation for future experimental investigations, including chemical synthesis of the most promising derivatives and in vitro enzyme inhibition assays to validate the docking predictions. Ultimately, this integrated computational and experimental approach will accelerate the discovery and development of novel therapeutics based on the 3-Methanesulfonamido-4,5-dimethoxybenzoic acid scaffold.

References

  • Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1E9Z: Crystal structure of Helicobacter pylori urease. (2001). RCSB PDB. Retrieved from [Link]

  • Khan, A., et al. (2020). Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. RSC Advances, 10(26), 15383–15394.
  • Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. (2020). SciSpace. Retrieved from [Link]

  • 3I7Z: Protein Tyrosine Phosphatase 1B - Transition state analog for the first catalytic step. (2010). RCSB PDB. Retrieved from [Link]

  • 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. (1990). RCSB PDB. Retrieved from [Link]

  • 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. (2010). RCSB PDB. Retrieved from [Link]

  • 3SF5: Crystal Structure of Helicobacter pylori Urease Accessory Protein UreF/H complex. (2011). RCSB PDB. Retrieved from [Link]

  • 1E9Z: Crystal structure of Helicobacter pylori urease. (2000). NCBI. Retrieved from [Link]

  • 1A5Y: PROTEIN TYROSINE PHOSPHATASE 1B CYSTEINYL-PHOSPHATE INTERMEDIATE. (1998). RCSB PDB. Retrieved from [Link]

  • 8HC1: CryoEM structure of Helicobacter pylori UreFD/urease complex. (2023). RCSB PDB. Retrieved from [Link]

  • Arora, R., Issar, M., & Kakkar, R. (2020). Identification of novel urease inhibitors: pharmacophore modeling, virtual screening and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 38(11), 3246–3260.
  • 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. (2015). RCSB PDB. Retrieved from [Link]

  • Ferreira, R. S., et al. (2022). Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. Molecules, 27(14), 4509.
  • Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors. (2012). Bioinformation. Retrieved from [Link]

  • 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. (2006). RCSB PDB. Retrieved from [Link]

  • 6ZJA: Helicobacter pylori urease with inhibitor bound in the active site. (2020). RCSB PDB. Retrieved from [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). PubMed Central. Retrieved from [Link]

  • 4RH2: Crystal structure of human carbonic anhydrase II in complex with 2-(6-hydroxy-3-Oxo-3H-xanthen-9-yl)-5-{3-1-(4-sulfamoyl-phenyl)-1h-[11][12][16]triazol-4-ylmethyl-thioureido}-benzoic acid. (2015). RCSB PDB. Retrieved from [Link]

  • Krauze-Baranowska, M. (2017). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 549-561.
  • Doughty, J. R., et al. (2002). Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. Journal of Medicinal Chemistry, 45(12), 2494-2503.
  • 8U1E: Apo protein tyrosine phosphatase 1B (PTP1B) at high resolution (1.43 A) in space group P43212 with two distinctly ordered chains. (2023). RCSB PDB. Retrieved from [Link]

  • Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. (2022). NIH. Retrieved from [Link]

  • 7KEY: Protein Tyrosine Phosphatase 1B, Apo. (2022). RCSB PDB. Retrieved from [Link]

  • Docking-based virtual screening in search for natural PTP1B inhibitors in treating type-2 diabetes mellitus and obesity. (2020). Biomedical Research and Therapy. Retrieved from [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). PubMed Central. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(10), 1236-1250.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Journal of Pharmaceutical Analysis, 12(4), 576-586.
  • (PDF) Biological activities of sulfonamides. (2020). ResearchGate. Retrieved from [Link]

  • in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. (2022). ResearchGate. Retrieved from [Link]

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  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (2012). PubMed Central. Retrieved from [Link]

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  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). PubMed Central. Retrieved from [Link]

  • docking studies on novel human carbonic anhydrase ii. (2011). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-Methanesulfonamido-4,5-dimethoxybenzoic acid with appropriate personal protective equipment (PPE). This is a foundational aspect of ensuring personal and environmental safety.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against accidental splashes or dust generation that could cause serious eye irritation.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as related compounds are known to cause skin irritation.[1][2][3][4]
Protective Clothing A standard laboratory coat.Provides a barrier against accidental spills on clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.Minimizes the risk of respiratory tract irritation from inhaling fine particles.[1]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[3][4]

Step-by-Step Disposal Protocol

The disposal of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step to prevent inadvertent and dangerous reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for the collection of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid waste. The container should be in good condition with a secure, tight-fitting lid.

  • Solid Waste Collection:

    • Place any solid residues, contaminated weighing papers, or disposable labware directly into the designated solid waste container.

    • For cleanup of small spills, use an absorbent material, and place the contaminated material into the solid waste container.

  • Solution Waste Collection:

    • If the compound is in solution, collect it in a designated, compatible liquid waste container.

    • Do not mix this waste with other solvent streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must never be mixed.[6]

  • Rinsate Collection:

    • When decontaminating glassware that has been in contact with the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but it is best to consult with your EHS department.

Step 2: Labeling of Hazardous Waste

Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for safe handling and disposal.

  • Attach a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's EHS department to the waste container as soon as the first particle of waste is added.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-Methanesulfonamido-4,5-dimethoxybenzoic acid". Avoid using abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Hazardous Waste

Proper storage of the collected waste is crucial to maintain a safe laboratory environment.

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[6]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong bases, as these may react with substituted benzoic acids.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in a labeled solid waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid waste container waste_type->liquid_waste Liquid label_container Affix and complete Hazardous Waste Tag solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Final Disposal Procedure

Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, you must arrange for its removal.

  • Schedule a Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all necessary paperwork is completed as required by your EHS department. This may include a chemical waste manifest.

  • Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research community. The principles of proper chemical handling and waste management are as integral to scientific integrity as the accuracy of our experimental results.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Hydroxy-3,5-dimethoxybenzoic acid.
  • TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,4,5-Trimethoxybenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-sulfamoylbenzoic acid.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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A Senior Application Scientist's Guide to Handling 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While 3-Methanesulfonamido-4,5-dimethoxybenzoic acid presents significant opportunities in our research, its safe handling is a non-negotiable prerequisite to discovery. This guide provides a deep, experience-driven framework for its management in the laboratory, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Our goal is to ensure that every interaction with this compound is underpinned by a robust understanding of its potential hazards and the corresponding protective measures.

Hazard Analysis: A Logic-Driven Assessment

Analysis of closely related dimethoxybenzoic acid derivatives, such as 4,5-Dimethoxy-2-nitrobenzoic acid and 3,4,5-Trimethoxybenzoic acid, reveals a consistent hazard profile.[1] Based on this data, we can logically infer that 3-Methanesulfonamido-4,5-dimethoxybenzoic acid should be handled as a compound that:

  • Causes skin irritation (Hazard Statement H315) [2]

  • Causes serious eye irritation (Hazard Statement H319) [2]

  • May cause respiratory irritation (Hazard Statement H335) , particularly when handled as a powder, leading to dust inhalation.[3]

Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to eliminate the possibility of inhaling airborne particles.

The Core of Protection: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified risks. For a powdered organic acid like this, a multi-layered defense is essential. The following table outlines the minimum required PPE for various laboratory operations involving 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-weighing/Container Handling ANSI Z87.1-rated safety glasses with side shieldsNitrile gloves (minimum 4 mil thickness)Full-length lab coatNot required if container is sealed and intact
Weighing and Aliquoting Chemical splash gogglesNitrile gloves (minimum 4 mil thickness)Full-length lab coatRequired: Use within a chemical fume hood or ventilated balance enclosure. If not possible, an N95-rated respirator is mandatory.
Dissolution/Reaction Setup Chemical splash goggles or a full-face shieldNitrile gloves (minimum 4 mil thickness)Full-length lab coatRequired: All manipulations should be performed within a certified chemical fume hood.
Waste Disposal/Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatRequired: N95-rated respirator or higher, depending on spill size.

Operational Plan: A Step-by-Step Procedural Guide

Trust in our safety protocols is built on clarity and repeatability. Follow these steps meticulously to ensure a safe handling environment.

Step 1: Pre-Handling Preparation
  • Designate the Workspace : All handling of solid 3-Methanesulfonamido-4,5-dimethoxybenzoic acid must occur within a certified chemical fume hood or a powder containment hood.

  • Verify Safety Equipment : Ensure that an eyewash station and safety shower are accessible and have been recently tested.[1]

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical container. This minimizes traffic in and out of the containment area.

  • Prepare for Waste : Place a designated, clearly labeled hazardous waste container inside the fume hood. The label should read: "Hazardous Waste: 3-Methanesulfonamido-4,5-dimethoxybenzoic acid".

Step 2: Donning PPE - The Sequence of Safety

The order in which you put on PPE is critical to prevent cross-contamination.

  • Lab Coat : Don a clean, full-length lab coat, ensuring all buttons are fastened.

  • Goggles/Face Shield : Put on your chemical splash goggles. If a high splash risk exists, add a full-face shield over the goggles.

  • Gloves : Select the appropriate nitrile gloves. Inspect each glove for tears or pinholes before wearing. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Step 3: Handling the Compound
  • Weighing : Perform all weighing operations on a tared weigh boat inside a ventilated enclosure or fume hood to capture any airborne dust.

  • Transfers : Use a dedicated spatula for transfers. Move slowly and deliberately to avoid creating dust clouds.

  • Dissolution : When adding the solid to a solvent, add it slowly to the vortex of the stirred solvent to prevent splashing. Keep the vessel covered when not actively adding material.

Step 4: Doffing PPE and Decontamination

This process is designed to contain the hazard.

  • Gloves : Remove gloves first, using the proper technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact. Dispose of them in the designated hazardous waste container.[4]

  • Goggles/Face Shield : Remove eye and face protection by handling the strap, not the front surface.

  • Lab Coat : Remove the lab coat, folding the contaminated exterior inward, and store it in a designated area away from personal belongings.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[2]

Logical Framework for PPE Selection

The decision-making process for PPE selection can be visualized as a workflow that assesses the risk based on the specific task.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Plan Start Identify Task CheckPowder Handling Solid Powder? Start->CheckPowder CheckSplash Splash Hazard? CheckPowder->CheckSplash No (e.g., handling solution) FumeHood Mandatory Control: Chemical Fume Hood or N95 Respirator CheckPowder->FumeHood Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses CheckSplash->BasePPE No Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes Waste Dispose all contaminated PPE and materials as hazardous chemical waste BasePPE->Waste Goggles->BasePPE FumeHood->CheckSplash

Caption: PPE selection workflow based on task-specific hazards.

Disposal and Spill Management Plan

Routine Disposal : All disposable materials that have come into contact with 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, including gloves, weigh boats, and paper towels, must be placed in the sealed hazardous waste container. Do not dispose of this chemical down the drain or in regular trash.

Spill Response :

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, evacuate the immediate area.

  • Don PPE : Before cleaning, don the appropriate PPE as outlined in the "Waste Disposal/Spill Cleanup" section of the table above.

  • Containment : For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Do not sweep dry powder.

  • Cleanup : Carefully collect the material using a scoop or forceps and place it, along with all cleaning materials, into the hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, and wipe down with a suitable solvent if necessary.

  • Report : Report the incident to your Environmental Health & Safety (EHS) department.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.